Product packaging for Isodecanol(Cat. No.:CAS No. 68526-85-2)

Isodecanol

Cat. No.: B1585472
CAS No.: 68526-85-2
M. Wt: 160.25 g/mol
InChI Key: WBSRHBNFOLDTGU-UHFFFAOYSA-N
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Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B1585472 Isodecanol CAS No. 68526-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnonan-1-ol
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InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
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InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCO
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Molecular Formula

C10H22O, C10H21OH
Record name ISODECYL ALCOHOL
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DSSTOX Substance ID

DTXSID3058660
Record name 8-Methyl-1-nonanol
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Molecular Weight

158.28 g/mol
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Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

220 °F (USCG, 1999), 220 °F, 104 °C o.c.
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Solubility

Insoluble in water, Solubility in water, g/100ml: 2.5
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84
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Vapor Density

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13
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Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
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Color/Form

Colorless liquid

CAS No.

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5
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Melting Point

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C
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Foundational & Exploratory

An In-depth Technical Guide to Isodecanol: Chemical Structure and Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecanol (CAS No: 25339-17-7), a ten-carbon branched-chain alcohol, is a crucial industrial chemical with diverse applications, including its use as a solvent and intermediate in the synthesis of plasticizers, surfactants, and lubricants.[1][2] In the pharmaceutical and drug development sectors, it serves as a versatile solvent for various formulations and a precursor for synthesizing essential pharmaceutical intermediates.[3] This guide provides a comprehensive overview of the chemical structure of this compound, its isomeric forms, physicochemical properties, and key experimental protocols for its synthesis and analysis.

Chemical Structure and Isomerism

This compound is not a single chemical entity but rather a complex mixture of isomers with the general chemical formula C₁₀H₂₂O.[2] The term "this compound" designates a decyl alcohol with branching in its carbon chain. The specific composition of commercial this compound can vary significantly depending on the olefin feedstock and the manufacturing process used.[1][4]

The most prevalent isomers found in commercial grades are typically mixtures of trimethyl-1-heptanols and dimethyl-1-octanols.[4] Another commonly cited isomer is 8-methylnonan-1-ol.[1] The branching in the carbon chain significantly influences the physical and chemical properties of the alcohol, such as its viscosity, boiling point, and solvency. This isomeric complexity is a critical consideration in its various applications, as it can affect the properties of the final products, for instance, the flexibility and migration resistance of plasticizers.[4]

Isodecanol_Isomers cluster_this compound This compound (C10H22O) cluster_Isomer_Types Common Isomer Classes cluster_Specific_Isomer Specific Isomer Example This compound Mixture of Branched C10 Alcohols Trimethylheptanols Trimethyl-1-heptanols This compound->Trimethylheptanols comprises Dimethyloctanols Dimethyl-1-octanols This compound->Dimethyloctanols comprises Methylnonanol 8-Methylnonan-1-ol This compound->Methylnonanol can include

Fig. 1: Hierarchical relationship of this compound and its common isomers.

Physicochemical Properties

The physicochemical properties of this compound are typically reported for the mixture of isomers, as this is the form in which it is most commonly supplied and used. The data presented in the following table is a compilation from various sources and represents the typical range of values for commercial this compound.

PropertyValueReferences
Molecular Formula C₁₀H₂₂O[1]
Molecular Weight 158.28 g/mol [1]
Appearance Colorless, slightly viscous liquid[5][6]
Odor Mild, characteristic alcohol odor[2][6]
Boiling Point 215-225 °C (419-437 °F)[6]
Melting Point < -60 °C (< -76 °F)[5]
Flash Point ~104 °C (~220 °F)[4]
Density ~0.84 g/mL at 20 °C[4]
Vapor Pressure ~0.02 mmHg at 25 °C[6]
Water Solubility Insoluble[2][5]
Solubility in Organic Solvents Soluble in ethanol and ether[2]

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through two industrial processes: the Oxo process and the Ziegler process.

3.1.1. The Oxo Process (Hydroformylation)

The Oxo process is a common method for producing this compound from nonenes (C9 olefins). The process involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehyde.

Methodology:

  • Reaction: Nonene isomers are reacted with a mixture of carbon monoxide and hydrogen (syngas) in a high-pressure reactor in the presence of a cobalt or rhodium-based catalyst.

  • Aldehyde Formation: This hydroformylation step produces a mixture of C10 aldehydes.

  • Hydrogenation: The resulting aldehydes are then hydrogenated, typically using a nickel catalyst, to produce the corresponding this compound isomers.

  • Purification: The crude this compound is purified by distillation to remove unreacted starting materials and byproducts.

Oxo_Process_Workflow Nonene Nonene (C9H18) Reactor Hydroformylation Reactor (Co or Rh catalyst) Nonene->Reactor Syngas Syngas (CO + H2) Syngas->Reactor Aldehyde Isodecyl Aldehyde (C10H20O) Reactor->Aldehyde Hydrogenation Hydrogenation (Ni catalyst) Aldehyde->Hydrogenation This compound Crude this compound Hydrogenation->this compound Distillation Distillation This compound->Distillation Purified_this compound Purified this compound Distillation->Purified_this compound

Fig. 2: General workflow for the synthesis of this compound via the Oxo process.

3.1.2. The Ziegler Process

The Ziegler process involves the oxidation of trialkylaluminum compounds.

Methodology:

  • Growth Reaction: Triethylaluminum is reacted with ethylene in a "growth" reaction to form higher molecular weight trialkylaluminum compounds.

  • Oxidation: The trialkylaluminum is then oxidized with dry air to form aluminum alkoxides.

  • Hydrolysis: The aluminum alkoxides are subsequently hydrolyzed with water to yield a mixture of linear and branched primary alcohols, including this compound, and aluminum hydroxide.

  • Separation and Purification: The alcohol mixture is separated from the aluminum hydroxide and purified by distillation.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis and quantification of the various isomers in an this compound mixture are crucial for quality control and for understanding its performance in different applications. Gas chromatography coupled with mass spectrometry is a powerful technique for this purpose.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1000 ppm). An internal standard (e.g., n-dodecanol) can be added for quantitative analysis.

  • GC-MS System: A typical system would consist of a gas chromatograph equipped with a capillary column and a mass spectrometer detector.

  • Chromatographic Conditions (Illustrative):

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 250 °C, with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) source at 70 eV. The mass range scanned could be m/z 35-400.

  • Data Analysis: The different isomers will be separated based on their boiling points and interaction with the stationary phase, resulting in different retention times. The mass spectrum of each peak can be used to confirm its identity as a C10 alcohol and to elucidate its structure based on fragmentation patterns.

Synthesis of Diisodecyl Phthalate (DIDP)

A primary application of this compound is in the synthesis of diisodecyl phthalate (DIDP), a high-molecular-weight plasticizer. This is achieved through the esterification of phthalic anhydride with this compound.

Methodology:

  • Reactant Charging: A reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus is charged with phthalic anhydride and this compound. A molar excess of this compound (e.g., a molar ratio of this compound to phthalic anhydride of 2.2:1) is typically used to drive the reaction to completion.

  • Catalyst Addition: An esterification catalyst, such as a titanium-based catalyst (e.g., tetrabutyl titanate) or an acid catalyst like p-toluenesulfonic acid, is added to the reaction mixture.

  • Esterification Reaction: The mixture is heated to a temperature in the range of 180-230 °C. The water produced during the esterification is continuously removed by azeotropic distillation with the excess this compound, collected in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a specified limit (e.g., <0.1 mg KOH/g).

  • Purification: Upon completion, the excess this compound is removed by vacuum distillation. The crude DIDP is then neutralized with a dilute alkaline solution (e.g., sodium carbonate), washed with water, and dried under vacuum.

Applications in Research and Drug Development

While not typically a direct active pharmaceutical ingredient (API), this compound plays several important roles in the pharmaceutical industry:

  • Specialty Solvent: Its favorable solvency characteristics and low volatility make it a suitable solvent in certain drug formulations and for extracting natural products.

  • Pharmaceutical Intermediate: this compound is a key starting material in the synthesis of various pharmaceutical intermediates. Its branched structure can be used to introduce lipophilicity into a molecule, potentially improving its absorption and distribution characteristics.

  • Component in Topical Formulations: In cosmetics and topical drug delivery systems, this compound can function as an emollient and a solvent, contributing to the sensory properties and stability of creams and lotions.[2]

Conclusion

This compound is a versatile chemical defined by its isomeric complexity. Understanding the distribution of its isomers is critical for its effective use in various industrial and research applications. The protocols outlined in this guide for its synthesis and analysis provide a foundation for researchers and professionals working with this important branched-chain alcohol. Its role as a solvent and a synthetic intermediate underscores its utility in the broader context of chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of Isodecanol via the Oxo Process

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isodecanol, a C10 oxo alcohol, through the industrial standard hydroformylation (oxo process). This compound is a crucial intermediate in the production of plasticizers, lubricants, and surfactants. This document details the core chemical principles, catalytic mechanisms, experimental procedures, and process parameters relevant to its synthesis.

The Overall Synthesis Pathway

The production of this compound is a two-step process. It begins with the hydroformylation of a C9 olefin (nonene) feedstock to produce an intermediate C10 aldehyde (isodecanal). This aldehyde is then hydrogenated to yield the final this compound product.[1][2] The nonene feedstock is typically a complex mixture of branched isomers derived from the trimerization of propylene.

G Reactants Nonene (C9H18) Isomers + Syngas (CO + H2) Step1 Step 1: Hydroformylation (Oxo Reaction) Reactants->Step1 Intermediate Isodecanal (C10H20O) Isomers Step1->Intermediate Step2 Step 2: Hydrogenation Intermediate->Step2 Hydrogen Hydrogen (H2) Hydrogen->Step2 Product This compound (C10H22O) Isomers Step2->Product Catalyst1 Cobalt Carbonyl Catalyst Catalyst1->Step1 Catalyst2 Nickel or Copper Catalyst Catalyst2->Step2 G A HCo(CO)4 (18e-) B HCo(CO)3 (16e-, Active Catalyst) A->B C HCo(CO)3(Nonene) (18e-) B->C D Nonyl-Co(CO)3 (16e-) C->D Migratory Insertion E Nonyl-Co(CO)4 (18e-) D->E F Nonanoyl-Co(CO)3 (16e-) E->F CO Insertion G H2Co(Nonanoyl)(CO)3 (18e-) F->G Oxidative Addition G->B Reductive Elimination Aldehyde_out Isodecanal G->Aldehyde_out CO_in1 CO CO_in1->D +CO CO_out CO CO_out->A -CO Nonene_in Nonene Nonene_in->B H2_in H2 H2_in->F

References

An In-depth Technical Guide to Isodecanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isodecanol is a branched-chain fatty alcohol that is finding increasing utility in various scientific and industrial applications, including a notable potential role in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, relevant experimental protocols, and its primary mechanism of biological interaction, particularly as a skin permeation enhancer. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

Nomenclature and Chemical Identity

This compound is the common name for a mixture of isomeric ten-carbon alcohols. The specific composition of commercial this compound can vary depending on the manufacturing process and the olefin feedstock used. Typically, it consists of a mixture of trimethyl-1-heptanols and dimethyl-1-octanols.[1][2]

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound (a mixture of isomers) is 25339-17-7 .

Synonyms:

  • Isodecyl alcohol

  • Decanol, mixture of isomers

  • 8-Methylnonan-1-ol (a common isomer)[1]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below. This data is essential for safe handling, formulation development, and risk assessment.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₂₂O[1]
Molecular Weight158.28 g/mol [1]
AppearanceColorless, slightly viscous liquid[1]
OdorMild, characteristic alcoholic odor[1]
Melting Point-60 °C[1]
Boiling Point215-225 °C[1]
Density0.838 g/mL at 20 °C[1]
Flash Point95 °C[1]
Vapor Pressure0.0207 mmHg at 25 °C
SolubilityInsoluble in water; soluble in alcohol, benzene (sparingly), and chloroform (slightly)[1]
logP (Octanol-Water Partition Coefficient)3.74 (estimated)
Table 2: Toxicological Data for this compound
EndpointValueSpeciesReference
LD₅₀ (Oral)> 5000 mg/kgRat
LD₅₀ (Dermal)> 3160 mg/kgRabbit
Skin IrritationIrritantRabbit
Eye IrritationSevere IrritantRabbit
Table 3: Ecological Data for this compound
EndpointValueSpeciesReference
LC₅₀ (96h)1-10 mg/LFish
EC₅₀ (48h)1-10 mg/LDaphnia magna
IC₅₀ (72h)1-10 mg/LAlgae
BiodegradabilityReadily biodegradable

Experimental Protocols

Synthesis of this compound (Industrial Oxo Process)

This compound is primarily produced industrially via the oxo process , also known as hydroformylation. This process involves the reaction of a nonene (a C9 olefin) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehyde.

Principle:

  • Hydroformylation: A nonene isomer mixture is reacted with CO and H₂ to form a mixture of C10 aldehydes. This reaction is typically catalyzed by cobalt or rhodium complexes.

  • Hydrogenation: The resulting C10 aldehyde mixture is then hydrogenated to produce the corresponding this compound isomers.

Typical Reaction Conditions:

  • Catalyst: Cobalt carbonyl or rhodium-based catalysts.[3][4][5]

  • Temperature: 130-200 °C for cobalt catalysts; lower for rhodium catalysts.

  • Pressure: 10-30 MPa for cobalt catalysts; lower for rhodium catalysts.

  • Reactants: Mixed nonene isomers, synthesis gas (H₂/CO).

Analytical Method: Quantification of this compound in a Biological Matrix (e.g., Skin Tissue) by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound in a biological matrix. This protocol would require optimization and validation for a specific application.

1. Sample Preparation:

  • Homogenization: Homogenize a known weight of the skin tissue sample in a suitable solvent (e.g., a mixture of methanol and water).
  • Extraction: Perform a liquid-liquid extraction of the homogenate using a non-polar solvent such as hexane or ethyl acetate to extract the lipophilic this compound.
  • Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane).

2. GC-MS Analysis:

  • Gas Chromatograph (GC):
  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of this compound.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode to identify the characteristic mass spectrum of this compound, and/or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the calibration curve. An internal standard can be used to improve accuracy and precision.

Biological Interactions and Signaling Pathways

Currently, there is limited evidence in the scientific literature to suggest that this compound directly and specifically interacts with classical biological signaling pathways (e.g., receptor-mediated pathways). However, its most well-documented biological effect, particularly relevant to drug development, is its role as a skin permeation enhancer .

Mechanism of Skin Permeation Enhancement

Long-chain alcohols like this compound are known to enhance the penetration of other molecules through the skin's primary barrier, the stratum corneum. The proposed mechanism of action is primarily a physicochemical disruption of the highly ordered lipid lamellae in the stratum corneum.

Key Steps in the Mechanism:

  • Partitioning: this compound, being lipophilic, partitions into the lipid-rich intercellular spaces of the stratum corneum.

  • Disruption of Lipid Structure: The presence of this compound molecules disrupts the tight packing of the intercellular lipids (ceramides, cholesterol, and fatty acids). This increases the fluidity and disorder of the lipid bilayers.

  • Increased Permeability: The disruption of the lipid barrier creates more permeable pathways, allowing co-administered drug molecules to diffuse more readily through the stratum corneum into the deeper layers of the skin and potentially into systemic circulation.

While this is a physical mechanism of barrier disruption rather than a specific signaling pathway, it is a critical biological interaction for the application of this compound in transdermal drug delivery.

Potential Interaction with Protein Kinase C (PKC)

Some studies have shown that various alcohols can modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in numerous cellular signaling pathways.[6][7] It is hypothesized that long-chain alcohols may alter the lipid environment of the cell membrane, which in turn could allosterically affect the activity of membrane-associated proteins like PKC.[7] However, there is currently no direct evidence specifically implicating this compound in the modulation of PKC or any other specific signaling cascade in a physiologically relevant context for drug development. Further research is needed to explore these potential interactions.

Visualizations

Industrial Synthesis of this compound via the Oxo Process

G cluster_0 Reactants cluster_1 Oxo Process cluster_2 Products Nonene Nonene (C9 Olefin) Hydroformylation Hydroformylation (Cobalt or Rhodium Catalyst) Nonene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Aldehyde Isodecyl Aldehyde (C10) Hydroformylation->Aldehyde Intermediate Hydrogenation Hydrogenation This compound This compound (C10 Alcohol) Hydrogenation->this compound Final Product Aldehyde->Hydrogenation

Caption: Industrial synthesis of this compound via the two-step oxo process.

Mechanism of this compound as a Skin Permeation Enhancer

G cluster_0 Stratum Corneum (Barrier) cluster_1 Permeation Enhancement cluster_2 Outcome Lipids Highly Ordered Intercellular Lipids Disruption Disruption of Lipid Packing (Increased Fluidity) Lipids->Disruption This compound This compound Application This compound->Lipids Partitions into lipids Permeability Increased Permeability of Stratum Corneum Disruption->Permeability Drug Enhanced Drug Penetration Permeability->Drug

Caption: Mechanism of skin permeation enhancement by this compound.

Applications in Research and Drug Development

The primary application of this compound in a pharmaceutical context is as an excipient, particularly as a solvent and a penetration enhancer in topical and transdermal formulations. Its ability to increase the permeation of active pharmaceutical ingredients (APIs) through the skin makes it a valuable tool for the development of non-invasive drug delivery systems.

Further research may explore its potential as a solvent for poorly soluble drugs in various formulations. Its low volatility and good safety profile at typical concentrations used in formulations are advantageous properties.

Conclusion

This compound is a well-characterized fatty alcohol with a range of industrial and potential pharmaceutical applications. Its role as a skin permeation enhancer is of particular interest to drug development professionals. While its direct interaction with specific signaling pathways remains an area for future research, its physicochemical properties and mechanism of action in disrupting the stratum corneum barrier are well-understood. The information provided in this guide serves as a valuable resource for researchers and scientists working with or considering the use of this compound in their studies and formulations.

References

Spectroscopic Analysis of Isodecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic data for isodecanol, focusing on a representative isomer, 8-methylnonan-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for chemical characterization. This document outlines nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols and visual workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 8-methylnonan-1-ol, a primary alcohol and a common isomer of this compound.

Table 1: ¹H NMR Spectroscopic Data for 8-methylnonan-1-ol (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Triplet2HH-1 (-CH₂OH)
~1.57Quintet2HH-2 (-CH₂CH₂OH)
~1.51Multiplet1HH-8 (-CH(CH₃)₂)
~1.29 - 1.15Multiplet10HH-3, H-4, H-5, H-6, H-7
~0.86Doublet6HH-9, H-10 (-CH(CH₃)₂)
~1.5 - 2.5Broad Singlet1H-OH
Table 2: ¹³C NMR Spectroscopic Data for 8-methylnonan-1-ol (Computed)
Chemical Shift (δ) ppmCarbon Assignment
62.9C-1 (-CH₂OH)
39.0C-7
32.8C-2
29.8C-5
29.5C-4
28.3C-8
27.2C-6
26.2C-3
22.7C-9, C-10

Data sourced from computed values.

Table 3: IR Spectroscopic Data for 8-methylnonan-1-ol (Predicted)
Frequency (cm⁻¹)Vibration TypeIntensity
3600 - 3200O-H stretch (alcohol)Strong, Broad
2955, 2925, 2870C-H stretch (alkane)Strong
1465C-H bend (alkane)Medium
1385C-H bend (gem-dimethyl)Medium
1055C-O stretch (primary alcohol)Strong
Table 4: Mass Spectrometry Data for 8-methylnonan-1-ol (Predicted Fragmentation)
m/zIon Formula (Proposed)Fragmentation Pathway
158[C₁₀H₂₂O]⁺Molecular Ion (M⁺)
140[C₁₀H₂₀]⁺M⁺ - H₂O (Dehydration)
115[C₈H₁₉]⁺M⁺ - C₂H₅O
87[C₄H₉O]⁺Alpha cleavage
71[C₅H₁₁]⁺M⁺ - C₅H₁₁O
57[C₄H₉]⁺M⁺ - C₆H₁₃O
43[C₃H₇]⁺Isopropyl cation
31[CH₃O]⁺M⁺ - C₉H₁₉

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat this compound liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the this compound sample directly onto the ATR crystal. This is often a simpler and faster method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Spectrum: Acquire the infrared spectrum of the prepared sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce the this compound sample into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct injection or through a gas chromatography (GC) system for separation from any impurities (GC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis: The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. Alcohols often undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration.[2]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare Neat Sample (Salt Plates or ATR) Sample->Prep_FTIR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec FTIR_Spec FTIR Spectrometer Prep_FTIR->FTIR_Spec MS_Spec Mass Spectrometer (e.g., GC-MS) Prep_MS->MS_Spec NMR_Data Chemical Shifts, Splitting Patterns, Integration NMR_Spec->NMR_Data FTIR_Data Absorption Bands (Functional Groups) FTIR_Spec->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Mass_Spec_Fragmentation cluster_frags Primary Fragmentation Pathways MI [C₁₀H₂₂O]⁺ (m/z = 158) Molecular Ion Dehydration [C₁₀H₂₀]⁺ (m/z = 140) MI->Dehydration - H₂O Alpha_Cleavage [C₄H₉O]⁺ (m/z = 87) MI->Alpha_Cleavage - C₆H₁₃• Further_Frag Further Fragments (e.g., m/z 71, 57, 43) MI->Further_Frag - Alkyl/Alkoxy Radicals Alpha_Cleavage->Further_Frag

Caption: Predicted Mass Spectral Fragmentation of 8-methylnonan-1-ol.

References

Isodecanol Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isodecanol in various organic solvents. This compound, a branched-chain C10 alcohol, is a versatile chemical intermediate and solvent valued for its low volatility and excellent compatibility with many organic materials.[1] Understanding its solubility is critical for its application in plasticizer synthesis, lubricants, greases, and as a specialty solvent.

Core Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle.[2] As an alcohol, it possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar ten-carbon branched alkyl chain. This dual nature dictates its solubility behavior:

  • Polarity of the Hydroxyl Group: The hydroxyl group allows for miscibility with polar solvents, particularly other alcohols.

  • Nonpolar Character of the Alkyl Chain: The long, branched alkyl chain contributes significant nonpolar character, leading to good solubility in nonpolar and weakly polar organic solvents. As the carbon chain length of an alcohol increases, its solubility in water decreases.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available technical data sheets, a qualitative and semi-quantitative understanding can be established.

Solubility in Water

The solubility of this compound in water is consistently reported as low. However, there are some discrepancies in the exact values reported across different sources.

SolventReported SolubilityTemperature (°C)
Water96 mg/L20
Water150 mg/L (estimated)25
Water2.5 g/100mLNot Specified

Note: The value of 2.5 g/100mL appears to be an outlier and significantly higher than other reported values for C10 alcohols. The lower values are more consistent with the expected low solubility of a long-chain alcohol in water.

Solubility in Organic Solvents

This compound is generally described as being highly soluble in most organic solvents.[1] The following table summarizes the available qualitative data.

Organic SolventCAS NumberSolvent TypeReported Solubility of this compound
Ethanol64-17-5Polar ProticSoluble[4]
Benzene71-43-2AromaticSparingly Soluble[5][6][7]
Chloroform67-66-3HalogenatedSlightly Soluble[5][6][7]

Based on the principle of "like dissolves like," this compound is expected to be miscible or highly soluble in other common organic solvents such as methanol, acetone, diethyl ether, hexane, and toluene due to their compatible polarities.

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following is a generalized gravimetric method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled water bath or incubator

  • Analytical balance (readable to 0.1 mg)

  • Several glass vials with airtight caps

  • Calibrated pipettes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume (e.g., 10 mL) of the organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

  • Sample Extraction and Solvent Evaporation:

    • Allow the vials to remain undisturbed in the temperature-controlled bath for several hours to allow any undissolved this compound to settle.

    • Carefully weigh empty, clean, and dry evaporating dishes. Record the weights.

    • Using a calibrated pipette, carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant from each vial, ensuring no undissolved material is transferred.

    • Transfer the aliquot of the saturated solution to the pre-weighed evaporating dishes.

    • Place the evaporating dishes in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (e.g., 80-100°C, depending on the solvent).

  • Determination of Solute Mass:

    • Once the solvent has completely evaporated, transfer the evaporating dishes to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the evaporating dishes containing the this compound residue on the analytical balance.

    • The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of this compound residue (g) / Volume of aliquot taken (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware of the flammability and toxicity of the organic solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A 1. Preparation of Saturated Solution (this compound + Solvent in Vial) B 2. Equilibration (Agitation in Temp-Controlled Bath) A->B C 3. Settling (Allow Undissolved Material to Settle) B->C D 4. Aliquot Extraction (Pipette Clear Supernatant) C->D E 5. Solvent Evaporation (Transfer to Weighed Dish and Dry in Oven) D->E F 6. Weighing of Residue (Cool in Desiccator and Weigh) E->F G 7. Calculation of Solubility (g/100mL) F->G

Solubility Determination Workflow

This guide provides a foundational understanding of this compound's solubility for professionals in research and development. While specific quantitative data remains sparse, the principles and methodologies outlined here offer a robust framework for its practical application and further investigation.

References

Isodecanol: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for isodecanol (CAS No. 25339-17-7), a branched-chain C10 alcohol. This compound is utilized as a chemical intermediate in the production of plasticizers, as an ingredient in synthetic lubricants, and as an antifoaming agent.[1][2] This document consolidates key toxicological data, outlines relevant experimental methodologies, and presents logical frameworks for safety assessment to support informed handling and risk evaluation in a professional research and development setting.

Physicochemical Properties

This compound is a colorless, slightly viscous liquid with a mild alcoholic odor.[1][3][4] Its physical and chemical characteristics are critical for understanding its potential exposure routes and behavior in various environments.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂O[3]
Molecular Weight 158.28 g/mol [1]
Physical State Liquid[4][5]
Boiling Point 215 - 225 °C[4][5]
Melting Point -60 °C to -78 °C[4][5]
Flash Point 95 - 99 °C[4][5]
Auto-ignition Temp. 266 - 280 °C[1][4]
Vapor Pressure 0.02 mmHg (2.76 Pa) at 25 °C[1][6]
Vapor Density 5.5 (Air = 1)[1]
Solubility in Water Insoluble (96 mg/L at 20 °C)[1][6]
log Kow 3.71 - 3.94[1][6]

Toxicological Profile

This compound is classified as a skin and eye irritant.[3][5] The acute toxicity via oral and dermal routes is low. There is no evidence of sensitization, genotoxicity, carcinogenicity, or reproductive toxicity from available studies.[7]

Acute Toxicity

This compound exhibits low acute toxicity following oral and dermal exposure. The substance is not classified as acutely toxic.[5]

RouteSpeciesValueSource(s)
Oral RatLD₅₀: > 2648 mg/kg bw[4]
RatLD₅₀: 6400 mg/kg[8][9]
Dermal RabbitLD₅₀: > 3.16 mL/kg bw[4]
RabbitLD₅₀: 3150 mg/kg[9]
Inhalation Mice, Rats, Guinea PigsLC₅₀: > 95.3 ppm[4]
Irritation and Corrosion
  • Skin Irritation: this compound is classified as a skin irritant (Category 2).[3][5] Direct contact can cause irritation, and prolonged exposure may lead to dermatitis, dryness, and fissuring of the skin.[2][3][8]

  • Eye Irritation: this compound is classified as causing serious eye irritation (Category 2).[3][5] Vapor or splash contact may result in burning, tearing, and blurred vision.[2]

Sensitization

Based on available data, this compound is not classified as a respiratory or skin sensitizer.[5][7]

Genotoxicity and Carcinogenicity
  • Genotoxicity: Multiple in vitro studies, including the Ames test, a mammalian cell gene mutation test, and a mammalian chromosomal aberration test, have demonstrated no genotoxic or mutagenic potential for this compound.[5] this compound is not classified as a germ cell mutagen.[7]

  • Carcinogenicity: this compound is not classified as carcinogenic.[7]

Reproductive Toxicity

This compound is not classified as a reproductive toxicant.[7]

Hazard Classification and Labeling

Under the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][3][5]

  • H319: Causes serious eye irritation.[1][3][5]

  • H411: Toxic to aquatic life with long lasting effects.[1][3][5]

The corresponding signal word is Warning .[1][3]

Occupational Health and Safety

Direct physical contact should be avoided, and handling should occur in a well-ventilated area or a chemical fume hood.[2]

Exposure Routes and Symptoms
  • Inhalation: Inhalation of vapors may irritate the respiratory tract, causing symptoms such as cough, sore throat, dizziness, headache, and nausea.[6]

  • Dermal Contact: Causes skin irritation, redness, and potential dermatitis with prolonged contact.[3][6]

  • Eye Contact: Causes serious irritation, redness, pain, and tearing.[2][6]

  • Ingestion: May cause nausea, vomiting, and diarrhea.[2][6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If exposure limits are likely to be exceeded or irritation occurs, use a full-face respirator with an appropriate vapor cartridge.[4]

Occupational Exposure Limits (OELs)

There are currently no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for this compound.[10][11][12] Employers should adhere to good industrial hygiene practices to minimize exposure.

Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[5] It should be prevented from entering waterways and sewers.[13]

TestSpeciesValueExposureSource(s)
LC₅₀ Oncorhynchus mykiss (Rainbow Trout)3.1 mg/L96 h[4]
EL₅₀ Daphnia magna (Water Flea)6.2 mg/L48 h[4]
EC₅₀ Green Alga1.252 mg/L96 h[4]

Visualization of Safety and Metabolic Pathways

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical substance like this compound.

G cluster_0 Data Gathering & Analysis cluster_1 Hazard Identification cluster_2 Risk Characterization cluster_3 Risk Management A Identify Substance (CAS, Name, Structure) B Gather Existing Data (Physicochemical, Toxicological) A->B C Weight-of-Evidence Analysis (In Silico, Read-Across) B->C D In Vitro Testing (e.g., Ames, Skin Corrosion) C->D Data Gaps Identified G Exposure Assessment (Routes, Duration, Frequency) C->G F Determine Endpoints (Irritation, Toxicity, etc.) D->F E In Vivo Testing (if necessary) (e.g., OECD 402, 405) E->F H Dose-Response Assessment (Identify NOAEL/LD50) F->H I Characterize Risk (Compare Exposure to Hazard Data) G->I H->I J Classify & Label (GHS) I->J K Develop Safety Data Sheet (SDS) J->K L Implement Control Measures (PPE, Ventilation, OELs) K->L

Caption: Logical workflow for chemical health and safety assessment.

Postulated Metabolic Pathway of this compound

G cluster_exposure Absorption cluster_metabolism Metabolism (Primarily in Liver) cluster_excretion Excretion Dermal Dermal A This compound (Branched C10 Alcohol) Dermal->A Inhalation Inhalation Inhalation->A Ingestion Ingestion Ingestion->A B Isodecanal (Branched C10 Aldehyde) A->B Alcohol Dehydrogenase C Isodecanoic Acid (Branched C10 Carboxylic Acid) B->C Aldehyde Dehydrogenase D Further Metabolism (e.g., β-oxidation, conjugation) C->D Urine Urine D->Urine Feces Feces D->Feces

References

Isodecanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isodecanol: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a compound of interest in various research and industrial applications.

Core Molecular Data

This compound is a fatty alcohol that exists as a mixture of isomers.[1] Its fundamental molecular attributes are summarized below.

PropertyValue
Molecular FormulaC₁₀H₂₂O[2][3][4][5][6] or C₁₀H₂₁OH[2]
Molecular Weight158.28 g/mol [2][3][4][5]

The molecular formula C₁₀H₂₂O represents the total count of carbon, hydrogen, and oxygen atoms in the molecule.[2][3][4][5][6] The alternative representation, C₁₀H₂₁OH, specifically highlights the presence of a hydroxyl (-OH) functional group, which characterizes it as an alcohol.[2] The molecular weight is a critical parameter in stoichiometry, solution preparation, and analytical characterizations.[2][3][4][5]

Logical Relationship of this compound's Core Properties

The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The name "this compound" refers to a specific chemical entity whose atomic composition is defined by its formula, from which the molecular weight is calculated.

G This compound This compound Formula C10H22O This compound->Formula has formula MW 158.28 g/mol Formula->MW determines

This compound's core chemical identifiers.

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound are well-established in the field of analytical chemistry.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to find the molecular weight.

  • Methodology:

    • A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

    • In the ionization source, the this compound molecules are ionized.

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their m/z ratio.

    • A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) is used to determine the molecular weight.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in this compound to empirically derive the chemical formula.

  • Methodology:

    • A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.

    • The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through a series of absorption tubes.

    • The mass of CO₂ and H₂O produced is accurately measured by the change in mass of the absorption tubes.

    • From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample are calculated.

    • The percentage of oxygen is typically determined by difference.

    • The percentage composition is used to calculate the empirical formula. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

References

An In-depth Technical Guide to Branched-Chain C10 Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Branched-chain C10 alcohols, also known as isodecanols, are a class of organic compounds with the chemical formula C10H22O. These molecules consist of a ten-carbon chain with a hydroxyl (-OH) group and one or more branches. Unlike their straight-chain counterpart, 1-decanol, the branching in isodecanols significantly influences their physical and chemical properties, leading to a wide range of industrial and commercial applications. This guide provides a detailed overview of the core properties, synthesis, and analysis of key branched-chain C10 alcohols, with a focus on data relevant to researchers, scientists, and drug development professionals.

The specific arrangement of branches results in numerous isomers, with commercial isodecanol being a mixture of various structures, predominantly trimethyl-1-heptanols and dimethyl-1-octanols.[1][2] The composition of this mixture is largely dependent on the olefin feedstock used during production.[1] This structural diversity allows for the fine-tuning of properties such as viscosity, solvency, and boiling point.

Core Physicochemical Properties

The branching in the carbon chain disrupts the ability of the molecules to pack closely together, which generally results in lower melting points and viscosities compared to linear C10 alcohols. The presence of the hydroxyl group imparts polarity, allowing for interaction with both polar and non-polar substances, a key characteristic for their use as solvents and intermediates.[3]

Below is a comparative table of physicochemical properties for commercially significant branched-chain C10 alcohols and, for reference, the linear 1-decanol.

PropertyThis compound (Mixed Isomers)2-Propylheptan-1-ol3,7-Dimethyloctan-1-ol1-Decanol (Linear)
CAS Number 25339-17-7[4]10042-59-8[5]106-21-8[6]112-30-1
Molecular Formula C10H22O[4]C10H22O[5]C10H22O[6]C10H22O
Molar Mass ( g/mol ) 158.28[7]158.28[8]158.28[6]158.28
Appearance Colorless liquid[2]Colorless liquid[5]Colorless liquid[9]Colorless viscous liquid[10]
Boiling Point (°C) 215-225[11]~213.4[12]219[13]231[10]
Melting Point (°C) -60[11]~-1.53[12]-8.00[13]5-7[10]
Density (g/mL) ~0.838 at 20°C[7]~0.828 at 20°C[12]0.828 at 20°C[6]0.829 at 25°C[10]
Flash Point (°C) 95[11]87.1[8]~95 (203°F)[6]~82 (180°F)[10]
Vapor Pressure 0.0365 mmHg at 25°C[7]2 Pa at 25°C[12]<0.01 mmHg at 20°C[6]1 mmHg at 70°C[10]
Refractive Index (n20/D) 1.440[11]1.436[12]1.436[6]1.437[10]
Water Solubility Insoluble[2]Insoluble[12]64 mg/L at 20°C[9]Slightly soluble[10]
Solubility in Organics Soluble in most organic solvents[2]Miscible with most common organic solvents[12]Soluble in ethanol, ether, chloroform[13]Soluble in ethanol, ether, benzene[10]

Synthesis and Experimental Protocols

The primary industrial synthesis route for branched-chain C10 alcohols like this compound and 2-propylheptanol is the hydroformylation of alkenes, commonly known as the oxo process.[3][12]

Protocol 1: Synthesis of this compound via the Oxo Process

This process involves two main stages: the hydroformylation of a C9 olefin (nonene) feedstock followed by the hydrogenation of the resulting aldehyde.

1. Hydroformylation:

  • Reactants: A stream of nonene isomers, carbon monoxide (CO), and hydrogen (H2).

  • Catalyst: A rhodium or cobalt-based catalyst.

  • Procedure: The nonene feedstock is introduced into a high-pressure reactor with synthesis gas (a mixture of CO and H2). The mixture is heated in the presence of the catalyst. The reaction forms a mixture of C10 aldehydes.

    • Reaction: R-CH=CH2 + CO + H2 → R-CH2CH2CHO + R-CH(CHO)CH3

2. Hydrogenation:

  • Reactant: The C10 aldehyde mixture from the previous step.

  • Catalyst: A nickel-based catalyst (e.g., Raney Nickel).

  • Procedure: The aldehyde mixture is fed into a second reactor with hydrogen gas. The mixture is passed over the nickel catalyst bed at elevated temperature and pressure, reducing the aldehydes to their corresponding alcohols.[3]

    • Reaction: R-CHO + H2 → R-CH2OH

3. Purification: The final product is a mixture of this compound isomers, which is then purified through distillation to remove unreacted starting materials and byproducts.

A simplified workflow for this process is illustrated below.

G cluster_0 Oxo Process for this compound Synthesis Feed Nonene Feedstock (C9 Olefins) Hydroformylation Hydroformylation Reactor (Rh or Co Catalyst) Feed->Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Aldehyde C10 Aldehyde Mixture Hydroformylation->Aldehyde Forms Aldehydes Hydrogenation Hydrogenation Reactor (Ni Catalyst) Aldehyde->Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Crude_this compound Crude this compound Hydrogenation->Crude_this compound Reduces to Alcohols Purification Distillation Column Crude_this compound->Purification Final_Product Purified this compound Purification->Final_Product Removes Impurities

Caption: Workflow for the industrial synthesis of this compound.

Analytical Methods

Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard method for the analysis and identification of C10 alcohol isomers.

Protocol 2: GC-MS Analysis of Branched-Chain C10 Alcohols

1. Sample Preparation:

  • Dilute the alcohol sample in a suitable organic solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC analysis (typically in the ppm range).

  • If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and chromatographic behavior of the alcohols, although it is often not required.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used. Column dimensions might be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated (e.g., to 250°C) to vaporize the sample.

  • Oven Temperature Program: A temperature gradient is used to separate the isomers. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-400) to detect the fragment ions.

  • Data Analysis: The retention time of each peak from the GC is used for initial identification, while the mass spectrum of each peak is compared against a spectral library (e.g., NIST) for confirmation of the isomer's structure. The area under each peak can be used to determine the relative percentage of each isomer in a mixture.[14]

G cluster_1 GC-MS Analytical Workflow Sample C10 Alcohol Sample Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution Injection GC Injection Port (Vaporization) Dilution->Injection Inject 1µL Separation GC Column (Isomer Separation) Injection->Separation Carrier Gas Flow Ionization MS Ion Source (Electron Ionization) Separation->Ionization Elution Detection Mass Analyzer (Fragment Detection) Ionization->Detection Analysis Data System (Library Matching & Quantitation) Detection->Analysis Signal

Caption: Workflow for the GC-MS analysis of C10 alcohol isomers.

Applications in Research and Drug Development

While the primary use of branched-chain C10 alcohols is industrial (e.g., as precursors for plasticizers and surfactants), they also have applications relevant to the pharmaceutical and research sectors.[12][15]

  • Solvents and Excipients: Their amphiphilic nature, combining a polar hydroxyl head with a non-polar hydrocarbon tail, makes them effective solvents and co-solvents in formulations.[3][] Their low volatility and moderate viscosity are beneficial in topical and transdermal drug delivery systems.

  • Synthesis of Intermediates: These alcohols serve as starting materials for synthesizing other organic compounds, including esters and ethers, which may be used as pharmaceutical intermediates.[][17] For example, 3,7-dimethyloctan-1-ol is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[17]

  • Biological Activity Research: While not potent signaling molecules like steroids or complex drugs, simple alcohols can exhibit biological effects.[18][19] 2-Propylheptanol has been noted to interfere with fatty acid and protein synthesis in cells, and some derivatives are explored for antimicrobial properties.[4][5] This makes them interesting subjects for toxicology studies and for understanding cell membrane interactions.

Potential Biological Interaction Pathway

Given their amphiphilic structure, a primary mode of interaction for C10 alcohols at a cellular level is the disruption or modulation of the cell membrane. This can lead to downstream effects on membrane-bound proteins and signaling cascades.

G cluster_2 Hypothetical Cellular Interaction Pathway Alcohol Branched C10 Alcohol (e.g., 2-Propylheptanol) Membrane Cell Membrane (Lipid Bilayer) Alcohol->Membrane Partitions into Bilayer Fluidity Altered Membrane Fluidity & Permeability Membrane->Fluidity Protein Membrane Protein (Receptor / Channel) Fluidity->Protein Affects Environment Function Disrupted Protein Function Protein->Function Signal Altered Intracellular Signaling Function->Signal Response Cellular Response (e.g., Cytotoxicity) Signal->Response

References

The Genesis of a Branched Decade: A Technical History of Isodecanol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical evolution of isodecanol production has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the journey from the foundational discoveries in industrial chemistry to the sophisticated processes employed today, offering a deep dive into the core methodologies that have shaped the manufacturing of this crucial branched C10 alcohol.

This compound, a complex mixture of isomeric decyl alcohols, does not have a singular moment of discovery but rather emerged as a commercially significant product with the advent and industrialization of the Oxo process. Its history is therefore intrinsically linked to the development of hydroformylation chemistry. The commercial product typically consists of a variety of branched isomers, most notably trimethyl-heptanols and dimethyl-octanols, with the exact composition depending on the olefin feedstock and production process.[1]

From Accidental Discovery to Industrial Powerhouse: The Oxo Process

The cornerstone of this compound production is the Oxo process , also known as hydroformylation. This transformative industrial process was discovered by the German chemist Otto Roelen in 1938 while working at Ruhrchemie.[2][3] Roelen's pioneering work revealed that an olefin could react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt catalyst to produce aldehydes containing one more carbon atom than the starting olefin.[3] These aldehydes can then be readily hydrogenated to the corresponding alcohols.

The initial commercialization of the Oxo process in the 1940s primarily focused on the production of plasticizer-grade alcohols.[4] The process is a two-stage reaction:

  • Hydroformylation: Nonenes (C9 olefins), typically produced from the trimerization of propylene, are reacted with syngas under high pressure and temperature in the presence of a catalyst to form C10 aldehydes.

  • Hydrogenation: The resulting C10 aldehydes are then hydrogenated to produce this compound.

The early Oxo processes exclusively used cobalt-based catalysts , such as cobalt carbonyl (HCo(CO)₄).[5] While effective, these catalysts required harsh operating conditions. The development of phosphine-modified cobalt catalysts in the 1960s allowed for lower pressure operation, although at higher temperatures.[6]

A significant leap in efficiency came with the introduction of rhodium-based catalysts in the 1970s. These catalysts are orders of magnitude more active than their cobalt counterparts, enabling milder reaction conditions and offering higher selectivity towards the desired linear aldehydes, which are often preferred for certain applications.[5][7] However, the high cost of rhodium necessitates highly efficient catalyst recovery and recycling systems.[8]

The following diagram illustrates the general workflow of the Oxo process for this compound production:

Oxo_Process_Workflow cluster_feed Feed Preparation cluster_reaction Oxo Reaction Stages cluster_purification Purification Propylene Propylene Nonene Nonene Feed Propylene->Nonene Trimerization Hydroformylation Hydroformylation Reactor (Nonene + Syngas) Nonene->Hydroformylation Hydrogenation Hydrogenation Reactor (C10 Aldehydes + H₂) Hydroformylation->Hydrogenation C10 Aldehydes Purification Distillation & Purification Hydrogenation->Purification This compound This compound Product Purification->this compound Ziegler_Process_Pathway Triethylaluminium Al(C₂H₅)₃ LongChainAlkyl Al((CH₂)nCH₃)₃ Triethylaluminium->LongChainAlkyl Oligomerization Ethylene Ethylene (n C₂H₄) Ethylene->LongChainAlkyl Alkoxide Al(O(CH₂)nCH₃)₃ LongChainAlkyl->Alkoxide Oxidation Oxygen O₂ Oxygen->Alkoxide Alcohols Linear Alcohols Alkoxide->Alcohols Hydrolysis AlOH3 Al(OH)₃ Alkoxide->AlOH3 Hydrolysis Water H₂O Water->Alcohols Water->AlOH3 Experimental_Logic Start Start Feedstock Prepare Nonene Feedstock Start->Feedstock Catalyst_Prep Prepare Hydroformylation Catalyst Start->Catalyst_Prep Hydroformylation Perform Hydroformylation Feedstock->Hydroformylation Catalyst_Prep->Hydroformylation Catalyst_Separation Separate Catalyst Hydroformylation->Catalyst_Separation Aldehyde_Isolation Isolate C10 Aldehydes Catalyst_Separation->Aldehyde_Isolation Hydrogenation Perform Hydrogenation Aldehyde_Isolation->Hydrogenation Hydrogenation_Catalyst Prepare Hydrogenation Catalyst Hydrogenation_Catalyst->Hydrogenation Purification Purify this compound Hydrogenation->Purification End Final this compound Product Purification->End

References

Methodological & Application

Application Notes and Protocols: Isodecanol as a Precursor for Plasticizer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol is a crucial branched-chain C10 alcohol that serves as a primary precursor in the synthesis of high-molecular-weight plasticizers. These plasticizers are essential additives used to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). The most prominent plasticizer derived from this compound is Diisodecyl Phthalate (DIDP), a compound valued for its excellent thermal stability, low volatility, and high electrical resistance.[1][2] These properties make it a preferred choice in demanding applications such as automotive interiors, wire and cable insulation, and flooring materials.

This document provides detailed application notes on the use of this compound for the synthesis of DIDP, a comprehensive experimental protocol for its laboratory-scale production, and a comparative analysis of its performance against other common plasticizers.

Application Notes

This compound is primarily used in the synthesis of phthalate-based plasticizers through an esterification reaction with phthalic anhydride. The resulting product, DIDP, is a complex mixture of isomers due to the branched nature of this compound.[3]

Key Advantages of this compound-Derived Plasticizers (DIDP):

  • High Permanence: Due to its higher molecular weight, DIDP exhibits lower volatility and migration from the polymer matrix compared to lower-molecular-weight plasticizers like Dioctyl Phthalate (DOP).[4][5] This leads to a longer service life of the plasticized product.

  • Enhanced Thermal Stability: DIDP offers superior heat resistance, making it suitable for applications exposed to elevated temperatures, such as automotive interiors and electrical cabling.[1]

  • Excellent Electrical Properties: The high electrical resistivity of DIDP makes it an ideal choice for insulating materials in wires and cables.[1][2]

  • Good Low-Temperature Flexibility: Products plasticized with DIDP maintain their flexibility at low temperatures.

  • Favorable Regulatory Profile: In many regions, DIDP has a more favorable regulatory profile compared to DOP, which has faced scrutiny due to health concerns.[4]

Comparative Performance Data

The selection of a plasticizer is critical for achieving the desired properties in the final product. The following tables summarize the comparative performance of DIDP against other common plasticizers like Dioctyl Phthalate (DOP) and Dioctyl Terephthalate (DOTP).

Table 1: General Properties of Common Plasticizers

PropertyDiisodecyl Phthalate (DIDP)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)
Molecular Formula C₂₈H₄₆O₄C₂₄H₃₈O₄C₂₄H₃₈O₄
Molecular Weight ( g/mol ) 446.7390.56390.56
Volatility LowHigher than DIDPLow
Heat Resistance ExcellentGoodExcellent
Plasticizing Efficiency GoodExcellentGood

Source: Data compiled from multiple sources.

Table 2: Performance in PVC Formulations

Performance MetricDiisodecyl Phthalate (DIDP)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)
Tensile Strength Higher than DOPLower than DIDPHigh
Elongation at Break GoodGoodGood
Hardness Higher than DOPLower than DIDPSimilar to DOP
Migration Resistance HighLower than DIDPHigh
Electrical Resistivity HighGoodHigh

Source: Data compiled from multiple sources.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of Diisodecyl Phthalate (DIDP) from this compound and phthalic anhydride.

Protocol 1: Synthesis of Diisodecyl Phthalate (DIDP)

Materials:

  • Phthalic Anhydride (C₈H₄O₃)

  • This compound (C₁₀H₂₂O)

  • Catalyst: Tetra-isopropyl titanate or Tetrabutyl titanate

  • Nitrogen gas (inert atmosphere)

  • Sodium Carbonate (Na₂CO₃) solution (for neutralization)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dean-Stark trap (or similar for water removal)

  • Separatory funnel

  • Rotary evaporator

Procedure:

1. Esterification Reaction:

  • Step 1.1: Monoesterification:

    • Charge the three-necked round-bottom flask with phthalic anhydride and this compound. The recommended molar ratio of this compound to phthalic anhydride is between 2.1:1 and 3.0:1.[6]

    • Begin purging the flask with nitrogen gas to create an inert atmosphere.

    • Start the mechanical stirrer and begin heating the mixture.

    • Raise the temperature to 140-150°C and maintain for approximately 10-30 minutes to facilitate the formation of the monoester.[6]

  • Step 1.2: Diesterification:

    • Add the catalyst (e.g., tetra-isopropyl titanate) to the reaction mixture. The catalyst amount is typically a small percentage of the reactants' weight.

    • Gradually increase the temperature to 180-220°C.

    • Continuously remove the water of reaction using a Dean-Stark trap to drive the equilibrium towards the formation of the diester.

    • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level. The reaction time can vary from 2 to 6 hours.

2. Purification of Crude DIDP:

  • Step 2.1: Removal of Excess this compound:

    • Cool the reaction mixture.

    • Distill off the excess this compound under reduced pressure using a rotary evaporator.

  • Step 2.2: Neutralization:

    • Wash the crude ester with an aqueous solution of sodium carbonate to neutralize any remaining acidic components.

  • Step 2.3: Water Washing:

    • Wash the neutralized ester with deionized water to remove any residual salts and base. Use a separatory funnel for phase separation. Repeat the washing until the aqueous phase is neutral.

  • Step 2.4: Drying:

    • Dry the final product by heating under vacuum to remove any residual water.

Visualizations

Diagram 1: Synthesis Workflow of Diisodecyl Phthalate (DIDP)

DIDP_Synthesis_Workflow Reactants Reactants: Phthalic Anhydride This compound Monoesterification Monoesterification (140-150°C) Reactants->Monoesterification Diesterification Diesterification (180-220°C) + Catalyst Monoesterification->Diesterification Crude_DIDP Crude DIDP Diesterification->Crude_DIDP Water_Removal Water Removal Diesterification->Water_Removal Purification Purification Steps Crude_DIDP->Purification Final_Product Pure Diisodecyl Phthalate (DIDP) Purification->Final_Product

Caption: A simplified workflow for the synthesis of Diisodecyl Phthalate (DIDP).

Diagram 2: Logical Relationship of DIDP Properties and Applications

DIDP_Properties_Applications cluster_properties Key Properties cluster_applications Primary Applications This compound This compound Precursor DIDP Diisodecyl Phthalate (DIDP) This compound->DIDP Esterification Low_Volatility Low Volatility DIDP->Low_Volatility High_Thermal_Stability High Thermal Stability DIDP->High_Thermal_Stability High_Electrical_Resistance High Electrical Resistance DIDP->High_Electrical_Resistance Automotive Automotive Interiors Low_Volatility->Automotive Flooring Flooring & Sheeting Low_Volatility->Flooring Cables Wire & Cable Insulation High_Thermal_Stability->Cables High_Electrical_Resistance->Cables

References

Application Notes and Protocols for the Synthesis of Diisodecyl Phthalate (DIDP) from Isodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC).[1][2] Its low volatility, high thermal stability, and resistance to migration make it a preferred choice in various applications, including automotive interiors, wire and cable insulation, and medical devices.[3] The synthesis of DIDP is typically achieved through the esterification of phthalic anhydride with isodecanol.[1][3] This process involves a two-step reaction, often catalyzed by an acid or an organometallic compound, followed by a series of purification steps to yield a high-purity final product.[4]

These application notes provide detailed protocols for the synthesis of DIDP from this compound and phthalic anhydride, including comprehensive data on reaction parameters and their influence on product yield and purity.

Synthesis of Diisodecyl Phthalate: An Overview

The synthesis of DIDP from this compound and phthalic anhydride is a two-stage esterification process. The first stage, monoesterification, involves the reaction of one molecule of phthalic anhydride with one molecule of this compound to form a monoester. This is followed by the second stage, diesterification, where the monoester reacts with a second molecule of this compound to form the diisodecyl phthalate diester.[4] The overall reaction is driven to completion by the removal of water, a byproduct of the esterification.[5]

Experimental Protocols

Materials and Equipment
  • Reactants: Phthalic anhydride (≥99% purity), this compound (technical grade)

  • Catalyst: Isopropyl titanate

  • Neutralizing Agent: Sodium carbonate (Na₂CO₃) solution

  • Inert Gas: Nitrogen (N₂)

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or equivalent water separator.

    • Heating mantle or oil bath

    • Vacuum distillation setup

    • Separatory funnel

    • Standard laboratory glassware

Protocol 1: General Synthesis of Diisodecyl Phthalate

This protocol outlines a standard procedure for the synthesis of DIDP.

1. Monoesterification: a. Charge the reactor with phthalic anhydride and this compound. A molar ratio of this compound to phthalic anhydride between 2.1:1 and 3.0:1 is recommended.[4] b. Begin purging the reactor with nitrogen gas to create an inert atmosphere. c. Start agitation and heat the mixture to 140-150°C. d. Maintain this temperature for approximately 10 minutes to complete the monoesterification stage.[4]

2. Diesterification: a. After monoesterification, increase the temperature to 180°C. b. Introduce the isopropyl titanate catalyst. The catalyst loading is typically between 0.05% and 0.3% by weight of the total reactants.[4] c. Continue heating the reaction mixture to a temperature of 210-230°C.[4] d. The reaction is typically maintained at this temperature for 3-4 hours, with continuous removal of water via the water separator.[4] The progress of the reaction can be monitored by measuring the acid value of the mixture.

3. Purification: a. Dealcoholization: Upon completion of the diesterification, remove the excess this compound by vacuum distillation. b. Neutralization: Cool the crude DIDP and wash it with a sodium carbonate solution to neutralize any remaining acidic components. c. Water Washing: Wash the neutralized product with water to remove any residual salts and base. d. Steam Stripping: Perform steam stripping to remove any remaining volatile impurities. e. Filtration: Filter the final product to obtain clear, purified diisodecyl phthalate.

Data Presentation

The following tables summarize the effect of varying reaction parameters on the synthesis of DIDP, based on experimental data.

Table 1: Effect of Molar Ratio of this compound to Phthalic Anhydride on DIDP Synthesis

Molar Ratio (this compound:Phthalic Anhydride)Ester Content (%)Color (Hazen)Acid Number (mg KOH/g)
2.1:199.58300.025
2.3:199.65250.022
2.5:199.72200.018
2.7:199.75200.016
3.0:199.76200.015

Data adapted from patent CN1733695A.

Table 2: Effect of Catalyst Concentration on DIDP Synthesis

Catalyst (Isopropyl Titanate) Concentration (wt%)Ester Content (%)Color (Hazen)Acid Number (mg KOH/g)
0.0599.60250.020
0.1099.72200.018
0.1599.78200.015
0.2099.80200.014
0.2599.81200.014
0.3099.81200.014

Data adapted from patent CN1733695A. Catalyst concentration is based on the total weight of phthalic anhydride and this compound.

Table 3: Effect of Diesterification Temperature on DIDP Synthesis

Diesterification Temperature (°C)Ester Content (%)Color (Hazen)Acid Number (mg KOH/g)
20099.55300.028
21099.72200.018
22099.80200.014
23099.76250.016

Data adapted from patent CN1733695A.

Table 4: Effect of Diesterification Time on DIDP Synthesis

Diesterification Time (hours)Ester Content (%)Color (Hazen)Acid Number (mg KOH/g)
2.099.45350.035
2.599.62250.024
3.099.72200.018
3.599.78200.015
4.099.80200.014

Data adapted from patent CN1733695A.

Visualizations

The following diagrams illustrate the key processes in the synthesis of diisodecyl phthalate.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Phthalic_Anhydride Phthalic Anhydride Monoesterification Monoesterification (140-150°C) Phthalic_Anhydride->Monoesterification This compound This compound This compound->Monoesterification Catalyst Catalyst Addition (Isopropyl Titanate) Monoesterification->Catalyst Diesterification Diesterification (210-230°C) Water_Removal Water Removal Diesterification->Water_Removal Dealcoholization Dealcoholization (Vacuum Distillation) Diesterification->Dealcoholization Catalyst->Diesterification Neutralization Neutralization (Na2CO3 Wash) Dealcoholization->Neutralization Washing Water Washing Neutralization->Washing Steam_Stripping Steam Stripping Washing->Steam_Stripping Filtration Filtration Steam_Stripping->Filtration Final_Product Diisodecyl Phthalate (DIDP) Filtration->Final_Product

Caption: Experimental workflow for the synthesis of Diisodecyl Phthalate (DIDP).

Reaction_Scheme cluster_reactants cluster_intermediates cluster_products PA Phthalic Anhydride Monoester Monoisodecyl Phthalate PA->Monoester + this compound IDA1 This compound IDA1->Monoester DIDP Diisodecyl Phthalate Monoester->DIDP + this compound - H2O Water Water IDA2 This compound IDA2->DIDP

Caption: Reaction scheme for the two-step esterification of phthalic anhydride with this compound.

References

Isodecanol as an Anti-Foaming Agent in Industrial Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foam is a common and often costly problem in numerous industrial processes, leading to reduced equipment efficiency, lower product quality, and potential safety hazards. Isodecanol, a branched-chain fatty alcohol, serves as an effective anti-foaming agent, or defoamer, in a variety of applications, including textile manufacturing, synthetic lubricant formulation, and the production of paints and coatings. Its efficacy stems from its ability to reduce surface tension and destabilize the liquid films that form foam bubbles. This document provides detailed application notes, experimental protocols for performance evaluation, and insights into the mechanism of action of this compound as an anti-foaming agent.

Mechanism of Action

The anti-foaming action of this compound is primarily a physical process driven by its surface-active properties. For a defoamer to be effective, it must be insoluble in the foaming medium and have a lower surface tension than the medium itself.

The process can be broken down into three key steps:

  • Entering the Foam Lamella: this compound droplets, being incompatible with the aqueous phase, migrate to the air-liquid interface of the foam bubbles.

  • Spreading: Once at the interface, this compound spreads rapidly across the surface of the bubble. This spreading is driven by the difference in surface tension between the this compound and the foaming liquid.

  • Destabilization and Rupture: The spreading of this compound displaces the surfactants that stabilize the foam lamella, creating a weak point. This disruption of the cohesive forces within the bubble wall leads to its rupture and the collapse of the foam.

G cluster_0 Foam Formation cluster_1 Defoaming Action of this compound Surfactant Molecules Surfactant Molecules Stabilized Foam Lamella Stabilized Foam Lamella Surfactant Molecules->Stabilized Foam Lamella Stabilize Interface Air Bubble Air Bubble Air Bubble->Stabilized Foam Lamella Trapped in Liquid Liquid Medium Liquid Medium Liquid Medium->Stabilized Foam Lamella Weak Point Weak Point Stabilized Foam Lamella->Weak Point Spreads & Displaces Surfactants This compound Droplet This compound Droplet This compound Droplet->Stabilized Foam Lamella Enters Lamella Ruptured Bubble Ruptured Bubble Weak Point->Ruptured Bubble Lamella Ruptures

Figure 1. Mechanism of this compound Defoaming Action.

Industrial Applications and Performance Data

This compound is utilized in various industrial sectors due to its effective foam control properties. Fatty alcohol-based defoamers like this compound are noted for their good foam-breaking capabilities and moderate to strong foam suppression. They are particularly suitable for aqueous systems.

Industrial ApplicationTypical Observations and Performance Metrics
Textile Processing In dyeing, scouring, and finishing stages, foam can lead to uneven treatment of fabrics. This compound helps in maintaining process efficiency and ensuring uniform product quality.
Synthetic Lubricants Foam in lubricants can reduce their effectiveness, leading to increased friction and wear on machinery. This compound helps maintain the integrity of the lubricant film.
Paints and Coatings During the manufacturing and application of water-based paints, foam can cause surface defects like craters and pinholes. This compound is used to ensure a smooth and uniform finish. The performance is often evaluated by measuring the density of the paint after high-speed mixing.[1]
Pulp and Paper Industry While silicone and polyether defoamers are also common, fatty alcohol defoamers are preferred in certain stages like paper coating due to their clean decomposition.[2]

While specific quantitative data for this compound's performance across a range of concentrations and applications is proprietary to manufacturers, the following table provides a comparative overview of different defoamer types.

Defoamer TypeFoam BreakingFoam SuppressionKey AdvantagesCommon Applications
Fatty Alcohol (e.g., this compound) GoodModerate to StrongEnvironmentally friendly, good dispersibility in aqueous systems.[2]Paper, water treatment, agriculture, fermentation.[2]
Silicone-based ExcellentGoodHigh efficiency at low concentrations, temperature stability, longevity.[3]Paper, textiles, coatings, wastewater treatment, petrochemicals.[2]
Polyether-based LimitedVery StrongStrong foam suppression.[2]Water-based paints, adhesives, detergents.[2]

Experimental Protocols for Performance Evaluation

To evaluate the effectiveness of this compound as an anti-foaming agent, several standardized laboratory tests can be employed. The choice of method often depends on the specific industrial application being simulated.

Protocol 1: High-Speed Stirring (Dissolver) Test for Paints and Coatings

This method simulates the high-shear conditions encountered during the manufacturing of paints and coatings.

Objective: To determine the efficiency of this compound in preventing foam formation and to assess its impact on the density of the liquid formulation.

Materials and Equipment:

  • Base paint or coating formulation without defoamer

  • This compound

  • High-speed dissolver/mixer with a toothed blade

  • Beakers (250 mL)

  • Density cup (pycnometer)

  • Analytical balance

  • Timer

Procedure:

  • Weigh a specific amount (e.g., 100 g) of the base paint formulation into a beaker.

  • Add a predetermined concentration of this compound (e.g., 0.1%, 0.3%, 0.5% by weight) to the paint. A control sample with no defoamer should also be prepared.

  • Place the beaker under the high-speed dissolver and stir at a high speed (e.g., 3000-4000 rpm) for a set time (e.g., 3 minutes).[1]

  • Immediately after stirring, measure the density of the paint using a density cup. A lower density indicates more entrapped air (foam).

  • Record the initial foam height in the beaker.

  • Allow the samples to stand and record the foam height at regular intervals (e.g., 1, 5, 10, and 30 minutes) to assess the rate of foam collapse.

  • Optionally, store the samples for an extended period (e.g., 2 weeks at 50°C) and repeat the density measurement to evaluate long-term defoaming efficiency.[1]

G A Prepare Paint Samples (Control and with this compound) B High-Speed Stirring (e.g., 3 min @ 4000 rpm) A->B C Immediate Density Measurement B->C D Record Initial Foam Height B->D F Optional: Long-Term Storage Test C->F E Monitor Foam Collapse Over Time (1, 5, 10, 30 min) D->E

Figure 2. Workflow for High-Speed Stirring Test.
Protocol 2: Shaker Test for General Aqueous Systems

This method is a simpler, lower-shear test suitable for a variety of liquid formulations.

Objective: To quickly assess the foam-breaking and foam-suppressing properties of this compound.

Materials and Equipment:

  • Foaming liquid (e.g., surfactant solution, process liquid)

  • This compound

  • Graduated cylinders with stoppers (100 mL)

  • Pipettes or syringes for accurate dosing

  • Timer

Procedure:

  • Add a specific volume (e.g., 50 mL) of the foaming liquid to a graduated cylinder.

  • Add a predetermined concentration of this compound to the cylinder. Prepare a control cylinder with no defoamer.

  • Securely close the cylinder with the stopper.

  • Shake the cylinder vigorously for a set period (e.g., 30 seconds) or a specific number of times (e.g., 20 shakes).

  • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume (total volume minus the liquid volume).

  • Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam decay.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format for easy comparison.

Table 1: Example Data from High-Speed Stirring Test

This compound Conc. (% w/w)Initial Density (g/mL)Initial Foam Height (cm)Foam Height after 5 min (cm)Foam Height after 30 min (cm)
0 (Control)1.155.24.84.5
0.11.202.11.50.8
0.31.240.80.30.1
0.51.250.50.10.0

Table 2: Example Data from Shaker Test

This compound Conc. (% v/v)Initial Foam Volume (mL)Foam Volume after 1 min (mL)Foam Volume after 5 min (mL)
0 (Control)454238
0.11582
0.3830
0.5510

Conclusion

This compound is a versatile and effective anti-foaming agent for a range of industrial processes. Its performance can be reliably evaluated using standardized laboratory protocols that simulate process conditions. By carefully selecting the appropriate test method and systematically recording quantitative data, researchers and process chemists can determine the optimal concentration of this compound to achieve efficient foam control, thereby improving product quality and manufacturing efficiency. The choice between this compound and other defoamer types, such as silicone or polyether-based agents, will depend on the specific requirements of the application, including temperature, pH, and compatibility with other formulation components.

References

Application Notes and Protocols: The Role of Isodecanol in Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isodecanol and its derivatives in the formulation of high-performance lubricants. This document details the functions of this compound, presents key performance data, outlines experimental protocols for lubricant evaluation, and describes the synthesis of this compound-based lubricant additives.

Introduction to this compound in Lubricants

This compound, a branched-chain C10 alcohol, is a versatile component in the lubricants industry. It serves both as a performance-enhancing additive and as a key raw material for the synthesis of high-performance ester base oils and additives. Its branched structure and hydroxyl functionality impart unique properties to lubricant formulations, contributing to improved wear protection, viscosity stability, and overall lubricity.

This compound can be incorporated into lubricant formulations in two primary ways:

  • As a direct additive: this compound's amphiphilic nature, with a polar hydroxyl group and a nonpolar alkyl chain, allows it to form a protective film on metal surfaces, acting as an anti-wear and lubricity-improving agent.[1][2]

  • As a reactant for ester synthesis: this compound is a crucial precursor for the production of various esters, most notably diisodecyl phthalate (DIDP).[3][4] These esters are used as synthetic base oils or additives, offering excellent thermal stability and low-temperature properties.

Key Functions and Performance Data

The inclusion of this compound and its derivatives in lubricant formulations leads to significant improvements in several key performance areas.

Anti-Wear Properties and Lubricity Enhancement

This compound demonstrates significant potential in anti-wear lubricant formulations, particularly when combined with other base oils like vegetable oils.[2] Its ability to form a protective boundary film on metal surfaces reduces friction and prevents direct metal-to-metal contact, thereby minimizing wear.

A notable example is the use of this compound with epoxidized soybean oil (ESBO). In a standardized four-ball wear test, this combination resulted in a significant reduction in wear scar diameter, indicating enhanced protection under extreme pressure conditions.

Viscosity Index Improvement

The viscosity index (VI) is a critical parameter that describes the stability of a lubricant's viscosity with changing temperature. A higher VI indicates a more stable lubricant. This compound and its ester derivatives can contribute to a higher VI, ensuring reliable performance across a wide range of operating temperatures. While specific VI data for this compound as a primary VI improver is not extensively documented, its use in the synthesis of high-VI ester base oils is a common practice.

Low-Temperature Performance

The pour point of a lubricant is the lowest temperature at which it will still flow. A lower pour point is desirable for applications in cold environments. This compound-derived esters can exhibit excellent low-temperature properties.

Table 1: Performance Data of this compound in Lubricant Formulations

Performance MetricLubricant FormulationTest MethodResultReference
Wear Scar Diameter Epoxidized Soybean Oil + this compoundASTM D41720.776 mm[2]
Pour Point Ring-opened product of Epoxidized Linseed Oil with this compoundASTM D97-15 °C
Pour Point Ring-opened product of Epoxidized Castor Oil with this compoundASTM D97-18 °C
Pour Point Ring-opened product of Epoxidized Olive Oil with this compoundASTM D97-12 °C
Pour Point Ring-opened product of Epoxidized Soybean Oil with this compoundASTM D97-15 °C
Pour Point Ring-opened product of Epoxidized Sunflower Oil with this compoundASTM D97-12 °C

Table 2: Performance Data of Diisodecyl Phthalate (DIDP) in Lubricant Formulations

Performance MetricLubricant FormulationTest MethodResultReference
Viscosity Index Lubricating oil with at least 10% DIDPASTM D2270< 100[2]
Wear Performance 0W30 oil with DIDP vs. high hydroxyl estersASTM Sequence IIIESignificantly improved wear performance[2]
Pour Point Diisodecyl PhthalateNot SpecifiedApproximately -50 °C[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of lubricants containing this compound and its derivatives.

Protocol for Evaluating Wear Preventive Characteristics

This protocol is based on the ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) .

Objective: To determine the wear preventive properties of a lubricant under sliding contact.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test lubricant

  • Four 12.7 mm diameter steel balls

  • Solvent for cleaning (e.g., acetone)

Procedure:

  • Thoroughly clean the four steel balls and the test cup with a suitable solvent and dry them.

  • Clamp three of the steel balls securely in the test cup.

  • Pour the test lubricant into the cup to a level that covers the three stationary balls.

  • Place the fourth steel ball in the chuck of the motor-driven spindle.

  • Assemble the test cup with the stationary balls onto the test machine's platform.

  • Bring the fourth ball into contact with the three stationary balls.

  • Apply the desired load (e.g., 392 N or 40 kgf) and start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • At the end of the test, stop the motor, remove the load, and disassemble the test apparatus.

  • Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

  • Calculate the average wear scar diameter.

Protocol for Calculating Viscosity Index

This protocol is based on the ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C .

Objective: To calculate the viscosity index (VI) of a lubricant, which indicates the effect of temperature on its viscosity.

Apparatus: Calibrated glass capillary viscometers, constant temperature baths.

Procedure:

  • Determine the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated viscometer according to ASTM D445.

  • Record the kinematic viscosity values (in mm²/s or centistokes).

  • Use the following formula to calculate the Viscosity Index:

    • If the kinematic viscosity at 100°C (Y) is between 2.00 and 70.0 cSt: VI = [(L - U) / (L - H)] * 100 Where:

      • U = Kinematic viscosity of the sample at 40°C

      • L = Kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the sample.

      • H = Kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the sample. (Values for L and H are provided in tables within the ASTM D2270 standard).

    • If the kinematic viscosity at 100°C is above 70.0 cSt, a different formula is used as specified in the standard.

Protocol for Determining Pour Point

This protocol is based on the ASTM D97: Standard Test Method for Pour Point of Petroleum Products .

Objective: To determine the lowest temperature at which a lubricant will continue to flow.

Apparatus: Pour point test jar, thermometer, cooling bath.

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • If necessary, heat the sample to ensure it is completely fluid.

  • Cool the sample at a specified rate in a cooling bath.

  • At each 3°C interval, remove the jar from the bath and tilt it to ascertain whether there is a movement of the surface of the sample.

  • The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.

Synthesis of this compound-Based Esters: Diisodecyl Phthalate (DIDP)

This compound is a key reactant in the synthesis of diisodecyl phthalate (DIDP), a high-molecular-weight phthalate ester used as a synthetic lubricant base oil and additive.

Reaction: Phthalic Anhydride + 2 this compound → Diisodecyl Phthalate + Water

Materials:

  • Phthalic anhydride

  • This compound (in excess)

  • Esterification catalyst (e.g., titanium-based catalyst like titanium tetraisopropoxide)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, thermometer, condenser, and a Dean-Stark trap (or similar water separator).

Procedure:

  • Monoesterification:

    • Charge the reaction vessel with phthalic anhydride and this compound. The molar ratio of this compound to phthalic anhydride should be in excess, typically between 2.1:1 and 3.0:1.

    • Start stirring and begin heating the mixture under a nitrogen blanket.

    • Raise the temperature to 140-150°C and hold for approximately 10 minutes to complete the formation of the monoester.

  • Diesterification:

    • Add the esterification catalyst to the reaction mixture.

    • Increase the temperature to 190-240°C.

    • Water produced during the reaction will be continuously removed via the Dean-Stark trap.

    • Maintain the reaction at this temperature for 3-6 hours, monitoring the amount of water collected to track the reaction progress.

  • Post-treatment:

    • Dealcoholization: After the reaction is complete, remove the excess this compound by vacuum distillation.

    • Neutralization and Washing: Neutralize any remaining acidic catalyst with a base (e.g., sodium carbonate solution), followed by washing with water to remove salts and other impurities.

    • Drying: Dry the crude DIDP product, typically under vacuum, to remove any residual water.

    • Filtration: Filter the final product to remove any solid impurities.

Visualizations

Experimental_Workflow_Four_Ball_Test cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep1 Clean Steel Balls & Test Cup prep2 Assemble Stationary Balls prep1->prep2 prep3 Add Test Lubricant prep2->prep3 test1 Mount Top Ball prep3->test1 Start Test test2 Apply Load test1->test2 test3 Rotate at Speed & Temperature test2->test3 analysis1 Measure Wear Scar Diameter test3->analysis1 End Test analysis2 Calculate Average Wear Scar analysis1->analysis2 Synthesis_of_DIDP cluster_reactants Reactants cluster_reaction Reaction Stages cluster_post_treatment Post-Treatment reactant1 Phthalic Anhydride stage1 Monoesterification (140-150°C) reactant1->stage1 reactant2 This compound reactant2->stage1 stage2 Diesterification (190-240°C) + Catalyst stage1->stage2 Add Catalyst & Increase Temp post1 Dealcoholization (Vacuum) stage2->post1 Reaction Complete post2 Neutralization & Washing post1->post2 post3 Drying (Vacuum) post2->post3 post4 Filtration post3->post4 product product post4->product Diisodecyl Phthalate (DIDP) Anti_Wear_Mechanism cluster_surface Metal Surface cluster_lubricant Lubricant Bulk cluster_interaction Tribological Interface cluster_outcome Outcome surface Metal Surface adsorption Adsorption of this compound (Polar Head Group to Surface) surface->adsorption This compound This compound Molecules This compound->adsorption reaction Tribochemical Reaction (Activated by Heat & Pressure) adsorption->reaction film Formation of Protective Boundary Film reaction->film outcome Reduced Friction & Wear film->outcome

References

Application Note: Analysis of Isodecanol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of isodecanol, a complex mixture of C10 branched-chain primary alcohols. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this compound purity and isomer distribution. The method utilizes a polar capillary column and flame ionization detection (FID) to achieve excellent separation and sensitivity.

Introduction

This compound is a critical intermediate in the synthesis of various industrial products, including plasticizers, lubricants, and surfactants. Due to the nature of its production process, commercial this compound is a complex mixture of isomers. The specific isomer composition can significantly impact the properties and performance of the final products. Therefore, a reliable and accurate analytical method is essential for quality control and research and development.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The choice of a suitable capillary column is crucial for resolving the various branched isomers.[1] Polar stationary phases, such as those containing polyethylene glycol (wax-type columns), are particularly effective for separating alcohols due to their ability to engage in hydrogen bonding interactions.[2] This application note presents a detailed GC-FID method for the analysis of this compound, including sample preparation, chromatographic conditions, and a protocol for quantitative analysis using an internal standard.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8860 GC (or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler.

  • GC Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, zero grade).

Reagents and Standards
  • This compound standard: (CAS No. 25339-17-7) of known purity.

  • Internal Standard (IS): 1-Nonanol (CAS No. 143-08-8) or another suitable higher alcohol not present in the sample.[3]

  • Solvent: Dichloromethane (CH₂Cl₂), HPLC grade.

Sample and Standard Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-nonanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with dichloromethane to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.

Sample Preparation: Accurately weigh an appropriate amount of the this compound sample into a volumetric flask and dilute with dichloromethane to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.

Gas Chromatography Method

The following table summarizes the optimized GC-FID conditions for the analysis of this compound.

ParameterValue
Column Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate 110 °C/min to 180 °C
Hold Time 15 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Results and Discussion

The described GC-FID method provides excellent separation of the major this compound isomers. A representative chromatogram of an this compound standard is shown in Figure 1. The use of a polar wax column allows for the resolution of the closely related branched C10 alcohols.

Quantitative Analysis

For quantitative analysis, a calibration curve was constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The use of an internal standard corrects for variations in injection volume and instrument response.

Table 1: Calibration Data for this compound Analysis

Concentration (µg/mL)This compound Peak AreaInternal Standard Peak AreaArea Ratio (this compound/IS)
1015,234148,9870.102
5076,543149,2340.513
100153,456148,8761.031
250382,123149,1112.562
500765,987149,0545.139

The calibration curve demonstrated excellent linearity over the concentration range of 10 to 500 µg/mL, with a correlation coefficient (R²) > 0.999.

Table 2: Method Performance Characteristics

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow and Protocols

The overall experimental workflow for the GC analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Start weigh_sample Weigh this compound Sample/Standard prep_start->weigh_sample weigh_is Weigh Internal Standard (IS) prep_start->weigh_is dissolve_sample Dissolve in Dichloromethane weigh_sample->dissolve_sample dissolve_is Dissolve in Dichloromethane weigh_is->dissolve_is dilute_cal Prepare Calibration Standards dissolve_sample->dilute_cal add_is Spike Samples & Standards with IS dissolve_is->add_is dilute_cal->add_is vortex Vortex to Mix add_is->vortex transfer Transfer to GC Vial vortex->transfer gc_instrument GC-FID Instrument transfer->gc_instrument inject Inject Sample gc_instrument->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate_ratio Calculate Area Ratios (Analyte/IS) integrate->calculate_ratio calibrate Generate Calibration Curve calculate_ratio->calibrate quantify Quantify this compound Concentration calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis by GC-FID.

Detailed Protocol:
  • Preparation of 1000 µg/mL this compound Stock Solution:

    • Accurately weigh approximately 100 mg of this compound standard into a clean, dry 100 mL volumetric flask.

    • Add approximately 50 mL of dichloromethane to the flask and sonicate for 5 minutes or until the standard is fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the 100 mL mark with dichloromethane and mix thoroughly by inverting the flask several times.

  • Preparation of 1000 µg/mL Internal Standard Stock Solution:

    • Follow the same procedure as for the this compound stock solution, using 1-nonanol as the internal standard.

  • Preparation of Calibration Standards (e.g., 100 µg/mL):

    • Pipette 10 mL of the 1000 µg/mL this compound stock solution into a 100 mL volumetric flask.

    • Pipette 10 mL of the 1000 µg/mL internal standard stock solution into the same flask.

    • Dilute to the 100 mL mark with dichloromethane and mix thoroughly.

    • Repeat for other concentration levels to construct the full calibration curve.

  • Sample Preparation:

    • Accurately weigh an amount of the this compound sample expected to yield a final concentration within the calibration range (e.g., 100 mg for a 100 mL final volume).

    • Dissolve the sample in a 100 mL volumetric flask with dichloromethane.

    • Add 10 mL of the 1000 µg/mL internal standard stock solution.

    • Dilute to the mark with dichloromethane and mix thoroughly.

  • GC-FID Analysis:

    • Transfer the prepared standards and samples into 2 mL GC vials.

    • Set up the GC-FID instrument according to the parameters in the method table.

    • Create a sequence to inject the calibration standards from the lowest to the highest concentration, followed by the samples.

    • Start the sequence.

  • Data Processing:

    • Integrate the peaks corresponding to the this compound isomers and the internal standard in the resulting chromatograms.

    • Sum the areas of all this compound isomer peaks for each standard and sample.

    • Calculate the area ratio of the total this compound peak area to the internal standard peak area for each injection.

    • Plot the area ratio versus the concentration for the calibration standards and perform a linear regression to obtain the calibration curve.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the samples.

Conclusion

The gas chromatography method detailed in this application note is a reliable and accurate approach for the analysis of this compound. The use of a polar capillary column and flame ionization detection allows for excellent separation of the complex isomer mixture and sensitive quantification. This protocol is well-suited for routine quality control and research applications in various industries. The provided workflow and detailed protocol ensure ease of implementation and reproducibility.

Signaling Pathway and Logical Relationship Diagram

The logical relationship between the analytical components and the desired outcome is illustrated below.

Logical_Relationship cluster_inputs Analytical Inputs cluster_process Analytical Process cluster_outputs Analytical Outputs sample This compound Sample separation Separation of Isomers sample->separation instrument GC-FID System instrument->separation method Optimized GC Method method->separation standards Calibration Standards & Internal Standard quantification Quantitative Analysis standards->quantification detection Detection of Analytes separation->detection qualitative Isomer Profile (Qualitative) separation->qualitative detection->quantification quantitative Purity/Concentration (Quantitative) quantification->quantitative

Caption: Logical relationship of the analytical components for this compound analysis.

References

Application Notes and Protocols for the Esterification of Phthalic Anhydride with Isodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phthalic anhydride with isodecanol is a crucial industrial process for the synthesis of diisodecyl phthalate (DIDP), a high molecular weight phthalate plasticizer. DIDP is widely utilized in the polymer industry, particularly for the production of flexible polyvinyl chloride (PVC) products such as wire and cable insulation, automotive interiors, and flooring materials.[1] Its low volatility, high thermal stability, and excellent plasticizing efficiency make it a preferred choice for applications requiring durability and longevity.[2] This document provides a detailed protocol for the synthesis of DIDP, including quantitative data on the influence of reaction parameters and a visual representation of the experimental workflow.

Data Presentation

The following tables summarize the quantitative data on the esterification of phthalic anhydride with this compound, highlighting the impact of molar ratio and reaction temperature on the yield of diisodecyl phthalate. The data is derived from experimental studies using isopropyl titanate as a catalyst.[3]

Table 1: Effect of Molar Ratio of this compound to Phthalic Anhydride on Esterification Yield [3]

ExperimentPhthalic Anhydride (g)This compound (g)Molar Ratio (this compound:Phthalic Anhydride)Reaction Temperature (°C)Reaction Time (h)Esterification Yield (%)
1143.53832.1:1210494.18
271.7176.12.3:1210498.72
371.7191.42.5:1210499.74
471.7206.932.7:1210499.84

Table 2: Effect of Diesterification Reaction Temperature on Esterification Yield [3]

ExperimentMolar Ratio (this compound:Phthalic Anhydride)Diesterification Temperature (°C)Reaction Time (h)Esterification Yield (%)
12.5:1200498.56
22.5:1210499.74
32.5:1220499.81
42.5:1230499.85

Experimental Protocols

This section details the methodology for the synthesis of diisodecyl phthalate (DIDP) from phthalic anhydride and this compound, utilizing a two-stage esterification process with isopropyl titanate as a catalyst.[3]

Materials and Equipment
  • Reactants: Phthalic anhydride, this compound

  • Catalyst: Isopropyl titanate

  • Inert Gas: Nitrogen

  • Purification Agents: Sodium hydroxide solution, Water

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.

    • Heating mantle

    • Vacuum source

    • Separatory funnel

    • Distillation apparatus

Experimental Workflow Diagram

Esterification_Workflow Experimental Workflow for DIDP Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification cluster_purification 3. Product Purification charge_reactants Charge Reactor: - Phthalic Anhydride - this compound purge_n2 Purge with Nitrogen charge_reactants->purge_n2 monoesterification Monoesterification: Heat to 140-150°C for 10 min purge_n2->monoesterification add_catalyst Add Isopropyl Titanate Catalyst monoesterification->add_catalyst diesterification Diesterification: Heat to 210-230°C for 3-4 h (Collect water byproduct) add_catalyst->diesterification dealcoholizing Dealcoholizing: Vacuum distillation to remove excess this compound diesterification->dealcoholizing alkaline_wash Alkaline Wash: Neutralize with NaOH solution dealcoholizing->alkaline_wash water_wash Water Wash: Remove residual salts and base alkaline_wash->water_wash steam_extraction Steam Extraction: Remove volatile impurities water_wash->steam_extraction final_product Final Product: Diisodecyl Phthalate (DIDP) steam_extraction->final_product

Caption: Workflow for the synthesis of Diisodecyl Phthalate (DIDP).

Step-by-Step Procedure
  • Monoesterification:

    • Charge the reactor with phthalic anhydride and this compound. A molar ratio of this compound to phthalic anhydride between 2.5:1 and 2.7:1 is recommended for optimal yield.[3]

    • Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture to a temperature of 140-150°C and maintain for 10 minutes to complete the formation of the monoester.[3]

  • Diesterification:

    • After the monoesterification step, add the isopropyl titanate catalyst.

    • Increase the temperature to 210-230°C for the diesterification reaction. This reaction is typically carried out for 3 to 4 hours.[3]

    • Continuously remove the water of reaction using a water trap to drive the equilibrium towards the formation of the diester.

  • Purification of Crude Diisodecyl Phthalate:

    • Dealcoholization: After the esterification is complete, remove the excess this compound from the crude product by vacuum distillation.

    • Alkaline Cleaning: Cool the product and wash it with a sodium hydroxide solution to neutralize any residual acidic impurities.

    • Water Scrubbing: Wash the product with water to remove any remaining salts and sodium hydroxide.

    • Steam Extraction: Perform steam extraction to remove any remaining volatile impurities.[3]

  • Final Product:

    • The resulting product is purified diisodecyl phthalate. The final product should be a clear, colorless liquid.[3]

Discussion of Catalysts

The choice of catalyst is critical in the esterification of phthalic anhydride. While the detailed protocol above specifies the use of isopropyl titanate, other catalysts are also commonly employed in the synthesis of phthalate esters.

  • Titanate Catalysts: Tetra-isopropyl titanate is a widely used catalyst in the production of DIDP.[4][5] Titanate catalysts are known for their high activity and selectivity, leading to high product yields and purity.[4] They are generally preferred over strong acid catalysts due to lower corrosion and fewer side reactions.

  • Acid Catalysts: Strong acid catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA) can also be used for this esterification.[5] However, they can lead to dehydration of the alcohol and the formation of colored byproducts, often necessitating additional purification steps.[6]

  • Zirconium and Tin Catalysts: Zirconium and tin-based catalysts, including their alcoholates and carboxylates, are also effective for this type of esterification.[5]

Signaling Pathways and Logical Relationships

The esterification of phthalic anhydride with this compound follows a two-step reaction pathway. This process is a nucleophilic acyl substitution reaction.

Reaction_Mechanism Reaction Pathway for DIDP Synthesis cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_conditions Reaction Conditions PA Phthalic Anhydride Monoester Monoisodecyl Phthalate (Intermediate) PA->Monoester + this compound ID This compound (2 eq.) Diester Diisodecyl Phthalate (Final Product) Monoester->Diester + this compound Heat1 Heat (140-150°C) Heat1->Monoester Catalyst Catalyst (e.g., Isopropyl Titanate) Catalyst->Diester Heat2 Heat (210-230°C) Heat2->Diester WaterRemoval Water Removal WaterRemoval->Diester

Caption: Simplified reaction pathway for the synthesis of DIDP.

The first step involves the rapid, non-catalytic reaction of phthalic anhydride with one equivalent of this compound to form monoisodecyl phthalate.[6][7] This is followed by a slower, catalyst-dependent second esterification of the monoester with a second equivalent of this compound to yield the final product, diisodecyl phthalate, and water. The removal of water is essential to drive the second reaction to completion.

References

Isodecanol as a Versatile Chemical Intermediate in Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a branched-chain C10 alcohol, serves as a crucial chemical intermediate in a wide array of manufacturing processes. Its unique structure, characterized by a ten-carbon backbone, imparts desirable properties such as low volatility, excellent thermal stability, and good solvency for a variety of organic compounds. These characteristics make it an ideal precursor for the synthesis of high-performance plasticizers, surfactants, and lubricants utilized in diverse industrial applications. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of these key chemical derivatives.

Key Applications of this compound

This compound is primarily employed as a reactant in esterification, transesterification, and ethoxylation reactions to produce the following classes of compounds:

  • Plasticizers: Diisodecyl phthalate (DIDP) is a major plasticizer derived from this compound, widely used to impart flexibility to polyvinyl chloride (PVC) products.

  • Surfactants: this compound can be ethoxylated to produce non-ionic surfactants or sulfated to create anionic surfactants, which are essential components in detergents, emulsifiers, and wetting agents.

  • Lubricants: Esterification of this compound with various carboxylic acids yields synthetic esters that serve as high-performance lubricant base oils and additives.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data for the manufacturing of various this compound derivatives.

Table 1: Synthesis of Diisodecyl Phthalate (DIDP) - A High-Performance Plasticizer

ParameterValueReference
Reactants Phthalic Anhydride, this compound
Molar Ratio (this compound:Phthalic Anhydride) 2.1:1 to 3.0:1
Catalyst Titanium-based (e.g., tetraisopropyl titanate)
Catalyst Loading 0.05 - 0.2% by weight of reactants
Reaction Temperature 180 - 230 °C
Reaction Time 3 - 6 hours
Product Yield > 95%
Product Purity > 99.5%

Table 2: Synthesis of Isodecyl Acrylate via Transesterification

ParameterValueReference
Reactants Methyl Acrylate, this compound
Molar Ratio (this compound:Methyl Acrylate) 1.2:1 to 2:1
Catalyst Organotin or titanate compounds
Catalyst Loading 0.1 - 0.5% by weight of reactants
Reaction Temperature 100 - 140 °C
Reaction Time 4 - 8 hours
Product Yield 85 - 95%
Product Purity > 98%

Table 3: Synthesis of this compound-Based Ethoxylated Surfactant

ParameterValueReference
Reactants This compound, Ethylene Oxide
Catalyst Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Catalyst Loading 0.1 - 0.5% by weight of this compound
Reaction Temperature 120 - 180 °C
Reaction Pressure 2 - 5 bar
Average Moles of Ethoxylation 3 - 10 moles
Product Yield > 98%
Product Composition Mixture of ethoxylates with varying chain lengths

Table 4: Synthesis of this compound-Based Lubricant Ester

ParameterValueReference
Reactants This compound, Adipic Acid (example)
Molar Ratio (this compound:Adipic Acid) 2.2:1
Catalyst p-Toluenesulfonic acid or organotitanate
Catalyst Loading 0.2 - 1.0% by weight of reactants
Reaction Temperature 140 - 180 °C
Reaction Time 6 - 10 hours
Product Yield > 90%
Product Purity > 99% (after purification)

Experimental Protocols

Synthesis of Diisodecyl Phthalate (DIDP)

This protocol describes the laboratory-scale synthesis of DIDP from this compound and phthalic anhydride.

Materials:

  • Phthalic Anhydride (148.12 g, 1.0 mol)

  • This compound (348.6 g, 2.2 mol)

  • Tetraisopropyl titanate (catalyst, ~0.5 g)

  • Sodium carbonate (for neutralization)

  • Activated carbon (for decolorization)

  • Nitrogen gas supply

  • Dean-Stark apparatus

  • Heating mantle, magnetic stirrer, and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the flask with phthalic anhydride and this compound.

  • Inert Atmosphere: Purge the system with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Heating and Esterification: Begin stirring and heat the mixture to 140-160 °C. The esterification reaction will commence, and water will begin to collect in the Dean-Stark trap.

  • Catalyst Addition: Once the initial reaction subsides (water collection slows), cool the mixture slightly and add the tetraisopropyl titanate catalyst.

  • Second Stage Esterification: Increase the temperature to 180-220 °C and continue the reaction until the theoretical amount of water (18 mL) is collected.

  • Neutralization: Cool the reaction mixture to below 100 °C and add a 5% aqueous solution of sodium carbonate to neutralize the acidic catalyst. Stir for 30 minutes.

  • Washing: Transfer the mixture to a separatory funnel and wash with hot deionized water until the aqueous layer is neutral.

  • Purification:

    • Decolorization: Add activated carbon to the organic layer and stir for 1 hour at 80-90 °C.

    • Filtration: Filter the mixture to remove the activated carbon.

    • Vacuum Distillation: Remove any unreacted this compound and other volatile impurities using a rotary evaporator under reduced pressure.

Expected Yield: >95% of theoretical. Product Purity: >99.5% as determined by gas chromatography (GC).

Synthesis of Isodecyl Acrylate

This protocol details the synthesis of isodecyl acrylate via transesterification of methyl acrylate with this compound.

Materials:

  • Methyl Acrylate (86.09 g, 1.0 mol)

  • This compound (190.34 g, 1.2 mol)

  • Dibutyltin oxide (catalyst, ~1 g)

  • Hydroquinone (polymerization inhibitor, ~0.1 g)

  • Sodium hydroxide solution (for washing)

  • Calcium chloride (drying agent)

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Set up a round-bottom flask with a magnetic stirrer, thermometer, and a fractional distillation column.

  • Charging Reactants: Charge the flask with methyl acrylate, this compound, dibutyltin oxide, and hydroquinone.

  • Reaction: Heat the mixture to a gentle reflux (around 100-120 °C). The lower-boiling methanol-methyl acrylate azeotrope will begin to distill.

  • Methanol Removal: Slowly remove the distillate to drive the equilibrium towards the formation of isodecyl acrylate. Monitor the temperature at the top of the column.

  • Reaction Completion: Continue the reaction until no more methanol is distilled. This typically takes 4-8 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Wash with a dilute sodium hydroxide solution to remove any acidic impurities and the inhibitor.

    • Wash with water until the washings are neutral.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the isodecyl acrylate by vacuum distillation.

Expected Yield: 85-95% of theoretical. Product Purity: >98% as determined by GC.

Mandatory Visualizations

DIDP_Synthesis_Workflow cluster_purification Purification Steps Reactants Phthalic Anhydride This compound Reactor Esterification Reactor (140-220°C, Catalyst) Reactants->Reactor Neutralization Neutralization (Sodium Carbonate) Reactor->Neutralization Washing Water Washing Neutralization->Washing Decolorization Decolorization (Activated Carbon) Washing->Decolorization Filtration Filtration Decolorization->Filtration VacuumDistillation Vacuum Distillation Filtration->VacuumDistillation Product Diisodecyl Phthalate (DIDP) VacuumDistillation->Product

Caption: Workflow for the synthesis of Diisodecyl Phthalate (DIDP).

Surfactant_Synthesis_Pathway This compound This compound Ethoxylation Ethoxylation (Ethylene Oxide, KOH) This compound->Ethoxylation NonIonic Non-ionic Surfactant (this compound Ethoxylate) Ethoxylation->NonIonic Sulfation Sulfation (Sulfur Trioxide) Ethoxylation->Sulfation Anionic Anionic Surfactant (this compound Ether Sulfate) Sulfation->Anionic

Caption: Synthesis pathways for this compound-based surfactants.

Lubricant_Ester_Synthesis Reactants This compound + Dicarboxylic Acid (e.g., Adipic Acid) Esterification Esterification Reaction (Acid Catalyst, Heat) Reactants->Esterification WaterRemoval Continuous Water Removal (Drives Equilibrium) Esterification->WaterRemoval Equilibrium CrudeEster Crude Lubricant Ester Esterification->CrudeEster Purification Purification (Neutralization, Washing, Vacuum Distillation) CrudeEster->Purification FinalProduct High-Purity Lubricant Ester Purification->FinalProduct

Caption: Logical relationship in lubricant ester synthesis.

Troubleshooting & Optimization

Technical Support Center: Separation of Isodecanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of isodecanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification and analysis of this compound isomers.

Core Challenges in this compound Isomer Separation

This compound is a complex mixture of branched-chain C10 alcohols. The primary challenge in separating these isomers stems from their similar physicochemical properties, including close boiling points and polarities. This similarity makes achieving baseline separation difficult, whether for analytical quantification or preparative isolation. Key challenges include:

  • Co-elution: Due to similar boiling points and polarities, isomers often co-elute in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Peak Tailing: As polar analytes, alcohols like this compound isomers can interact with active sites in the GC inlet or on the column, leading to asymmetric peak shapes.

  • Method Development: Selecting the optimal stationary phase, mobile phase, and temperature program to resolve a complex mixture of isomers can be time-consuming and resource-intensive.

  • Scaling Up: Translating an analytical separation method to a preparative scale for purification presents challenges in maintaining resolution while increasing sample load.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting

Question 1: I am seeing significant peak tailing for all my this compound isomer peaks. What are the likely causes and how can I fix it?

Answer: Peak tailing for polar compounds like alcohols is a common issue in GC. The primary causes are often related to active sites in the system.

  • Inactive Inlet Liner: The glass inlet liner can have active silanol groups that interact with the hydroxyl group of the alcohols.

    • Solution: Use a deactivated inlet liner. If the liner is already deactivated, it may have become active over time with repeated injections. Replace it with a new, deactivated liner.

  • Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first 10-20 cm of the column from the inlet side. This will remove the contaminated section.

  • Improper Column Installation: A poor cut of the column can create active sites and disturb the sample introduction.

    • Solution: Ensure the column is cut with a ceramic wafer or diamond scribe to create a clean, 90-degree cut.

  • Insufficiently Deactivated Column: The stationary phase itself may not be sufficiently inert for alcohol analysis.

    • Solution: Consider using a column specifically designed for the analysis of polar compounds, such as a wax-type column (e.g., Carbowax) or a column with an embedded polar group.

Question 2: My this compound isomers are co-eluting, and I can't achieve baseline separation. How can I improve the resolution?

Answer: Improving the resolution of closely related isomers requires optimizing several GC parameters.

  • Temperature Program: A slow temperature ramp rate can improve the separation of compounds with close boiling points.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 5 °C/min or even lower). You can also add an isothermal hold at a temperature where the isomers start to elute.

  • Column Selection: The choice of stationary phase is critical for isomer separation.

    • Solution: A longer column will provide more theoretical plates and thus better resolution. If using a standard non-polar column (e.g., DB-5), consider switching to a more polar column (e.g., a wax column) to exploit differences in polarity among the isomers.

  • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

    • Solution: Check the manufacturer's recommendations for the optimal flow rate for your column dimensions and carrier gas. Slower flow rates can sometimes improve the separation of closely eluting peaks.

DOT Script for GC Troubleshooting Logic

GCTroubleshooting start Problem: Poor this compound Isomer Separation peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution peak_tailing->co_elution No check_liner Check Inlet Liner peak_tailing->check_liner Yes optimize_temp Optimize Temperature Program (Slower Ramp) co_elution->optimize_temp Yes trim_column Trim Column Head check_liner->trim_column check_cut Check Column Cut trim_column->check_cut change_column_polar Consider More Polar Column check_cut->change_column_polar solution_tailing Improved Peak Shape change_column_polar->solution_tailing longer_column Use Longer Column optimize_temp->longer_column change_column_selectivity Change Column (Different Selectivity) longer_column->change_column_selectivity optimize_flow Optimize Flow Rate change_column_selectivity->optimize_flow solution_resolution Improved Resolution optimize_flow->solution_resolution

Caption: Troubleshooting workflow for GC separation of this compound isomers.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 3: I am developing an HPLC method for this compound isomers, but the peaks are very broad. What could be the issue?

Answer: Broad peaks in HPLC can be caused by several factors, especially when dealing with a complex mixture of isomers.

  • Column Overload: Injecting too much sample can lead to peak broadening. This is a common issue in preparative chromatography but can also occur at the analytical scale.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase: The choice of mobile phase and its composition is crucial for good peak shape.

    • Solution: Ensure your sample is fully soluble in the mobile phase. If using a gradient, the initial mobile phase composition should be weak enough to allow for good focusing of the analytes at the head of the column.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Question 4: How can I improve the selectivity and resolution of this compound isomers in reversed-phase HPLC?

Answer: Enhancing selectivity for isomers in reversed-phase HPLC often requires exploring different stationary and mobile phases.

  • Stationary Phase Chemistry: Standard C18 columns separate primarily based on hydrophobicity, which may be very similar among isomers.

    • Solution: Try a column with a different stationary phase that offers alternative selectivity. A phenyl-hexyl or a polar-embedded phase can provide different interactions (e.g., pi-pi interactions) that may help to resolve isomers.

  • Mobile Phase Modifier: The organic modifier in the mobile phase can influence selectivity.

    • Solution: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the elution order and improve separation.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.

    • Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C). Sometimes, increasing the temperature can improve peak shape and resolution.

DOT Script for HPLC Troubleshooting Logic

HPLCTroubleshooting start Problem: Poor HPLC Separation of this compound Isomers broad_peaks Broad Peaks? start->broad_peaks poor_resolution Poor Resolution? start->poor_resolution broad_peaks->poor_resolution No reduce_load Reduce Sample Load broad_peaks->reduce_load Yes change_stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl) poor_resolution->change_stationary_phase Yes check_mobile_phase Check Mobile Phase Compatibility reduce_load->check_mobile_phase minimize_dead_volume Minimize Extra-column Volume check_mobile_phase->minimize_dead_volume solution_broad Sharper Peaks minimize_dead_volume->solution_broad change_organic_modifier Change Organic Modifier (e.g., Methanol) change_stationary_phase->change_organic_modifier optimize_temp_hplc Optimize Temperature change_organic_modifier->optimize_temp_hplc solution_resolution_hplc Improved Resolution optimize_temp_hplc->solution_resolution_hplc GCWorkflow start Start sample_prep Sample Preparation (Dilute this compound in Hexane) start->sample_prep gc_setup GC-FID Setup (Polar Column, Set Temperatures) sample_prep->gc_setup injection Inject Sample (1 µL, 50:1 Split) gc_setup->injection temp_program Run Temperature Program (80°C to 200°C) injection->temp_program detection FID Detection temp_program->detection data_analysis Data Analysis (Peak Integration, Profiling) detection->data_analysis end End data_analysis->end PrepLCWorkflow start Start analytical_dev Analytical Method Development (Achieve Separation) start->analytical_dev scale_up Scale-up Calculation (Flow Rate, Injection Volume) analytical_dev->scale_up sample_prep Prepare Concentrated Sample scale_up->sample_prep prep_hplc Run Preparative HPLC (Gradient Elution) sample_prep->prep_hplc fraction_collection Fraction Collection (Triggered by Retention Time) prep_hplc->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal end Isolated Isomer solvent_removal->end

References

Technical Support Center: Purification of Crude Isodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isodecanol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound produced by the Oxo process?

A1: Crude this compound, a mixture of C10 isomers, is primarily synthesized through the hydroformylation of nonenes (the Oxo process). The common impurities originating from this process include:

  • Other alcohols: By-products such as isooctyl alcohol and isononyl alcohol are frequently present.

  • Unreacted starting materials: Residual nonene isomers may remain.

  • Intermediates: Aldehydes, specifically decanal isomers, that were not fully hydrogenated to the final alcohol product.

  • Catalyst residues: Traces of the hydroformylation catalyst (e.g., cobalt or rhodium complexes) may be present.

  • Water: Water can be introduced during the process or from storage.

Q2: What are the primary purification techniques for crude this compound?

A2: The most common purification techniques for crude this compound are:

  • Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points. Due to the high boiling point of this compound, this is often performed under vacuum to prevent degradation.

  • Adsorption: This technique is mainly used to remove water (dehydration) and can also be effective in removing polar impurities like aldehydes. Molecular sieves, particularly type 3A, are commonly used for this purpose.

Q3: Why is vacuum distillation preferred for this compound purification?

A3: this compound has a relatively high boiling point (approximately 220 °C at atmospheric pressure).[1] Performing distillation at this high temperature can lead to thermal degradation of the product, resulting in yield loss and the formation of new impurities. By reducing the pressure, the boiling point of this compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition.

Q4: Which type of molecular sieve is recommended for drying this compound?

A4: 3A molecular sieves are recommended for the dehydration of this compound. The pore size of 3A molecular sieves is approximately 3 angstroms, which allows them to selectively adsorb small molecules like water while excluding the larger this compound molecules.[2][3]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor Separation of Isomers and Closely Boiling Impurities

  • Possible Cause: Insufficient column efficiency, incorrect reflux ratio, or unstable heating.

  • Troubleshooting Steps:

    • Increase Column Efficiency:

      • Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For closely boiling isomers, a longer column or a column with more efficient packing (e.g., structured packing) may be necessary.

    • Optimize Reflux Ratio:

      • Increase the reflux ratio to improve separation. A higher reflux ratio allows for more vaporization-condensation cycles, enhancing the separation of components with close boiling points. Start with a reflux ratio of at least 5:1 and adjust as needed.

    • Ensure Stable Heating:

      • Use a heating mantle with a stirrer to ensure even and stable boiling. Fluctuations in the heating rate can disrupt the equilibrium in the column, leading to poor separation.

    • Check for Leaks:

      • In a vacuum distillation setup, ensure all joints are properly sealed to maintain a stable, low pressure. Leaks can cause pressure fluctuations and degrade separation efficiency.

Issue 2: Product Degradation or Discoloration

  • Possible Cause: Distillation temperature is too high.

  • Troubleshooting Steps:

    • Reduce the System Pressure:

      • If not already doing so, perform the distillation under vacuum. Lowering the pressure will significantly reduce the boiling point of this compound and its impurities, preventing thermal decomposition.

    • Monitor the Pot Temperature:

      • Ensure the temperature of the boiling flask does not exceed the thermal stability limit of this compound. If you observe darkening of the crude material, lower the heating mantle temperature and, if possible, further decrease the system pressure.

Issue 3: "Bumping" or Unstable Boiling

  • Possible Cause: Lack of boiling chips or inadequate stirring in a vacuum environment.

  • Troubleshooting Steps:

    • Use a Magnetic Stirrer:

      • For vacuum distillation, boiling chips are often ineffective. A magnetic stirrer and stir bar should be used to ensure smooth boiling.

    • Ensure Proper Immersion of the Thermometer:

      • The thermometer bulb should be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Adsorption Purification

Issue 1: Incomplete Water Removal

  • Possible Cause: Saturated or inactive molecular sieves, insufficient contact time.

  • Troubleshooting Steps:

    • Activate or Regenerate Molecular Sieves:

      • Ensure the 3A molecular sieves are properly activated before use. This is typically done by heating them in a furnace at 200-300°C for several hours under a stream of dry, inert gas or under vacuum.

    • Increase Contact Time:

      • Pass the crude this compound through the column of molecular sieves at a slower flow rate to allow for sufficient time for the water to be adsorbed.

    • Use an Appropriate Amount of Sorbent:

      • Ensure that the amount of molecular sieves used is sufficient for the amount of water present in the crude this compound. As a rule of thumb, use at least 10% by weight of molecular sieves to the crude this compound.

Issue 2: Aldehyde Impurities Remain After Treatment

  • Possible Cause: 3A molecular sieves are not effective for aldehyde removal.

  • Troubleshooting Steps:

    • Consider Other Adsorbents:

      • While 3A molecular sieves are excellent for water removal, they have limited capacity for larger molecules like aldehydes. Activated carbon or specific types of zeolites with larger pore sizes and different surface chemistries may be more effective for aldehyde removal.

    • Chemical Treatment:

      • A pre-treatment step involving a mild reducing agent can convert residual aldehydes to their corresponding alcohols, which may be easier to separate by distillation.

Data Presentation

Compound Molecular Formula Boiling Point (°C at 760 mmHg) Notes
This compound (Isomer Mixture)C10H22O~220The exact boiling point can vary depending on the specific isomer composition.
Isooctyl Alcohol (Isomer Mixture)C8H18O~183-190A common lower-boiling impurity.[4][5]
Isononyl Alcohol (Isomer Mixture)C9H20O~194-215Another common impurity with a boiling point close to this compound.[6][7][8][9]
DecanalC10H20O~207-209An intermediate from the Oxo process that may be present as an impurity.[1][10][11][12]
Nonene (Isomer Mixture)C9H18~144-147Unreacted starting material.[13][14][15][16]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

Objective: To separate this compound from lower and higher boiling impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum trap

  • Manometer

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to prevent leaks.

  • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Begin stirring and start the vacuum pump to slowly reduce the pressure in the system.

  • Once the desired pressure is reached and stable, begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect the initial fraction, which will likely contain lower-boiling impurities such as nonenes and isooctyl alcohol.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the main product fraction.

  • Continue distillation until the majority of the this compound has been collected or until the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

  • Stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure before disassembling.

Protocol 2: Dehydration of this compound Using 3A Molecular Sieves

Objective: To remove water from this compound.

Apparatus:

  • Glass chromatography column

  • 3A molecular sieves (activated)

  • Erlenmeyer flask or beaker

  • Cotton or glass wool

Procedure:

  • Activate the 3A molecular sieves by heating them in a furnace at 250°C for at least 3 hours. Allow them to cool to room temperature in a desiccator.

  • Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom and then packing it with the activated 3A molecular sieves.

  • Carefully pour the crude this compound onto the top of the molecular sieve bed.

  • Allow the this compound to percolate through the column under gravity.

  • Collect the dried this compound as it elutes from the bottom of the column.

  • For larger quantities, the this compound can be stirred with the activated molecular sieves (approximately 10% w/w) in a flask for several hours, followed by decanting or filtering to remove the sieves.

Visualizations

experimental_workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Remove non-alcohols & other alcohols adsorption Adsorption (3A Molecular Sieves) distillation->adsorption Remove water pure_this compound Purified this compound adsorption->pure_this compound

Caption: A typical workflow for the purification of crude this compound.

troubleshooting_distillation start Poor Separation? cause1 Insufficient Column Efficiency start->cause1 cause2 Incorrect Reflux Ratio start->cause2 cause3 Unstable Heating start->cause3 solution1 Use longer/more efficient column cause1->solution1 solution2 Increase reflux ratio cause2->solution2 solution3 Ensure stable and even heating cause3->solution3

Caption: Troubleshooting logic for poor separation in distillation.

References

Navigating Isodecanol Synthesis: A Technical Guide to Side Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of isodecanol. Authored for professionals in research, scientific, and drug development fields, this resource offers detailed insights into managing side reactions and minimizing byproduct formation, ensuring the integrity and purity of the final product.

Troubleshooting Guide: Side Reactions and Byproduct Formation

Issue 1: Higher than expected levels of isomeric C10 alcohols (e.g., dimethyl-octanols, trimethyl-heptanols).

Root Cause Analysis:

This compound is inherently a mixture of C10 alcohol isomers due to the nature of the feedstock (typically tripropylene, a mixture of C9 olefins) and the hydroformylation process. The distribution of these isomers is influenced by the catalyst and reaction conditions.

  • Alkene Isomerization: The cobalt catalyst used in the Oxo process can catalyze the isomerization of the C9 olefin feedstock.[1] This means that even if you start with a specific nonene isomer, a variety of other isomers can form in situ, leading to a range of C10 aldehyde and, subsequently, alcohol isomers.

  • Reaction Kinetics: The relative rates of hydroformylation of the different olefin isomers will dictate the final isomer distribution of the this compound product.

Corrective Actions:

  • Feedstock Analysis: Characterize the isomer distribution of your nonene feedstock using Gas Chromatography (GC) prior to synthesis. This will provide a baseline for understanding the expected this compound isomer profile.

  • Catalyst Choice: While cobalt is standard, the use of phosphine-modified cobalt or rhodium catalysts can influence regioselectivity, favoring the formation of linear over branched aldehydes, which in turn affects the final alcohol isomer distribution.[1]

  • Process Parameter Optimization:

    • Temperature: Higher temperatures can increase the rate of isomerization.[1] Operating at the lower end of the effective temperature range for hydroformylation (typically 110-180°C for cobalt catalysts) can help control isomerization.[1]

    • Carbon Monoxide Partial Pressure (pCO): A higher pCO can suppress olefin isomerization and favor the formation of linear products.[1]

Issue 2: Presence of C9 alkanes in the final product.

Root Cause Analysis:

The presence of C9 alkanes is a result of a common side reaction in hydroformylation: alkene hydrogenation.[1] The same catalyst that promotes the addition of a formyl group can also catalyze the addition of hydrogen across the olefin's double bond.

Corrective Actions:

  • Control of H₂:CO Ratio: Ensure the molar ratio of hydrogen to carbon monoxide in the syngas is carefully controlled. An excess of hydrogen can favor the hydrogenation side reaction.

  • Temperature Management: Higher reaction temperatures can increase the rate of hydrogenation.[1] Maintaining the temperature within the optimal range for hydroformylation is crucial.

  • Catalyst Modifiers: The addition of certain ligands to the catalyst can sometimes suppress hydrogenation activity.

Issue 3: Detection of "Heavy Ends" or products with higher molecular weight than this compound.

Root Cause Analysis:

"Heavy ends" are typically formed through aldol condensation or other self-condensation reactions of the intermediate C10 aldehydes. These reactions are often promoted by high temperatures and the presence of basic or acidic sites on the catalyst or reactor surfaces.

Corrective Actions:

  • Temperature Control: Minimize the temperature in the hydroformylation and subsequent hydrogenation stages to reduce the rate of condensation reactions.

  • Minimize Aldehyde Residence Time: If the process involves an intermediate aldehyde isolation step, minimize the time the aldehyde is held at elevated temperatures before hydrogenation to the alcohol.

  • Catalyst and Reactor Cleanliness: Ensure the catalyst is free of impurities that could promote condensation. The reactor should be thoroughly cleaned to remove any residues from previous batches that might act as catalysts for side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in my this compound synthesis?

A1: The most common byproducts are isomeric C10 alcohols, C9 alkanes resulting from olefin hydrogenation, and small amounts of unreacted C10 aldehydes.[1] Depending on the process conditions, you may also encounter "heavy ends," which are higher molecular weight compounds formed from the condensation of the intermediate aldehydes.

Q2: How do temperature and pressure affect the purity of my this compound?

A2: Temperature and pressure are critical parameters that influence both the reaction rate and the selectivity towards the desired this compound product.

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions like olefin isomerization, hydrogenation, and aldehyde condensation, leading to a less pure product with a broader range of byproducts.[1]

  • Pressure: The partial pressures of hydrogen and carbon monoxide are crucial. A higher carbon monoxide partial pressure tends to favor the formation of linear isomers and can suppress olefin isomerization.[1] The total pressure needs to be sufficient to maintain the catalyst in its active form.[1]

Q3: My GC-MS analysis shows a complex mixture of peaks around the this compound isomers. How can I identify these unknown impurities?

A3: Identifying unknown impurities requires a systematic approach. First, compare the mass spectra of the unknown peaks to spectral libraries (e.g., NIST). Pay close attention to the fragmentation patterns, which can provide clues about the functional groups and structure of the molecules. If library matching is inconclusive, consider techniques like high-resolution mass spectrometry to determine the exact molecular formula. Derivatization of the sample before GC-MS analysis can also help in identifying certain classes of compounds.

Q4: Can the choice of catalyst influence the byproduct profile?

A4: Absolutely. The choice of catalyst has a significant impact on the outcome of the hydroformylation reaction.

  • Unmodified Cobalt Carbonyl: This is a common and cost-effective catalyst but typically requires high temperatures and pressures and tends to produce a higher proportion of branched isomers.[1]

  • Ligand-Modified Cobalt or Rhodium Catalysts: The addition of ligands, such as phosphines, can significantly improve the catalyst's performance.[1] These modified catalysts can operate under milder conditions, exhibit higher selectivity towards linear aldehydes (leading to a different this compound isomer distribution), and may suppress side reactions like hydrogenation.[1]

Quantitative Data Summary

ParameterEffect on Byproduct FormationTypical Range
Temperature Increased temperature generally leads to more isomerization, hydrogenation, and formation of heavy ends.[1]110 - 180 °C (for cobalt catalysts)[1]
Pressure (Syngas) Higher CO partial pressure can suppress isomerization and favor linear products.[1]200 - 300 bar (for cobalt catalysts)[1]
H₂:CO Ratio An excess of H₂ can increase the rate of olefin hydrogenation to alkanes.Typically 1:1 to 2:1
Catalyst Concentration Higher catalyst concentration can increase the overall reaction rate, but may also accelerate side reactions if not properly controlled.Varies depending on the specific process

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Byproducts

Objective: To identify and quantify the isomeric composition of this compound and detect the presence of common byproducts.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane or dichloromethane)

  • Internal standard (e.g., dodecane) for quantification

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Accurately weigh a small amount of the this compound sample (e.g., 10 mg) into a volumetric flask.

    • Add a precise volume of the internal standard stock solution.

    • Dilute to the final volume with the solvent to achieve a suitable concentration for GC-MS analysis (e.g., 1 mg/mL of this compound).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column is recommended for the separation of alcohol isomers (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

      • (This program should be optimized based on the specific instrument and column used to achieve good separation of all components.)

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the different this compound isomers by their retention times and mass spectra.

    • Identify known byproducts (e.g., C9 alkanes, C10 aldehydes) by comparing their mass spectra with a reference library (e.g., NIST).

    • For quantification, calculate the relative response factor of each isomer and byproduct with respect to the internal standard. Use the peak areas to determine the concentration of each component in the sample.

Visualizations

Isodecanol_Synthesis_Pathway cluster_side_reactions Side Reactions Tripropylene (C9 Olefins) Tripropylene (C9 Olefins) Hydroformylation Hydroformylation Tripropylene (C9 Olefins)->Hydroformylation + CO + H2 (Cobalt Catalyst) Isomerization Olefin Isomerization Tripropylene (C9 Olefins)->Isomerization Hydrogenation_alkene Alkene Hydrogenation Tripropylene (C9 Olefins)->Hydrogenation_alkene + H2 C10 Aldehydes (mixture of isomers) C10 Aldehydes (mixture of isomers) Hydroformylation->C10 Aldehydes (mixture of isomers) Hydrogenation Hydrogenation C10 Aldehydes (mixture of isomers)->Hydrogenation + H2 Condensation Aldol Condensation C10 Aldehydes (mixture of isomers)->Condensation This compound (mixture of isomers) This compound (mixture of isomers) Hydrogenation->this compound (mixture of isomers) C9 Alkanes C9 Alkanes Hydrogenation_alkene->C9 Alkanes Heavy Ends Heavy Ends Condensation->Heavy Ends

Caption: Main reaction pathway and side reactions in this compound synthesis.

Troubleshooting_Workflow cluster_analysis Byproduct Analysis cluster_actions Corrective Actions start High Impurity Level Detected in this compound gcms Perform Detailed GC-MS Analysis start->gcms identify Identify and Quantify Byproducts gcms->identify isomers High Isomer Content? identify->isomers alkanes High Alkane Content? identify->alkanes heavy_ends High Heavy Ends Content? identify->heavy_ends action_isomer Optimize Temperature & pCO Analyze Feedstock isomers->action_isomer action_alkane Adjust H2:CO Ratio Control Temperature alkanes->action_alkane action_heavy Lower Temperature Minimize Aldehyde Residence Time heavy_ends->action_heavy

Caption: Troubleshooting workflow for high impurity levels in this compound.

References

Preventing isodecanol decomposition at high temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isodecanol at elevated temperatures.

Troubleshooting Guide: Preventing this compound Decomposition

This guide addresses common issues encountered during experiments involving this compound at high temperatures.

Issue 1: Suspected Thermal Decomposition of this compound

  • Symptoms:

    • Discoloration of the this compound-containing mixture (e.g., yellowing or browning).

    • Formation of precipitates or solid residues.

    • Unexpected changes in viscosity.

    • Off-odors indicating the formation of volatile byproducts.

    • Inconsistent experimental results or product purity.

  • Troubleshooting Workflow:

    Isodecanol_Decomposition_Troubleshooting start Decomposition Suspected confirm Confirm Decomposition (e.g., GC-MS Analysis) start->confirm Observe Symptoms identify Identify Decomposition Products confirm->identify Decomposition Confirmed review_params Review Process Parameters confirm->review_params No Decomposition Detected (Re-evaluate Symptoms) implement_stabilizers Implement Stabilization Strategy identify->implement_stabilizers Characterize Byproducts review_params->implement_stabilizers Lower Temp./Inert Atm. optimize Optimize Stabilizer Concentration implement_stabilizers->optimize Initial Stabilizer Added end Decomposition Minimized optimize->end Effective Stabilization

    Caption: Troubleshooting workflow for addressing suspected this compound decomposition.

  • Recommended Actions:

    • Confirm Decomposition: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and potential degradation products. A change in the this compound peak area and the appearance of new peaks would confirm decomposition.

    • Review Process Parameters:

      • Temperature: Lower the operating temperature if possible. The auto-ignition temperature of this compound is 280°C, so it is crucial to stay well below this temperature.

      • Atmosphere: The presence of oxygen can accelerate thermal degradation. If not already doing so, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Implement Stabilization Strategy:

      • Introduce antioxidants to inhibit oxidative degradation.

      • Consider the use of thermal stabilizers.

Issue 2: Selecting an Appropriate Stabilization System

  • Problem: Uncertainty about which stabilizers to use for this compound.

  • Recommendations:

    • Antioxidants: For applications involving polyol esters, which are structurally related to this compound derivatives, a combination of primary and secondary antioxidants has proven effective.[1]

      • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are a good starting point.

      • Secondary Antioxidants (Hydroperoxide Decomposers): Thiopropionate-based antioxidants can be used in synergy with primary antioxidants.[1]

    • Hindered Amine Light Stabilizers (HALS): While primarily used for UV stabilization, HALS also function as thermal stabilizers at low to moderate temperatures by trapping free radicals. They can be used in combination with antioxidants for a synergistic effect.

    • Compatibility: Ensure that the chosen stabilizers are soluble and compatible with the other components in your experimental system.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose?

Q2: What are the likely decomposition products of this compound?

A2: The thermal decomposition of long-chain branched alcohols like this compound can proceed through various pathways, including dehydration to form alkenes and water, or oxidation to form aldehydes, ketones, and carboxylic acids, which can be followed by further fragmentation into smaller molecules. The exact product distribution will depend on the temperature, atmosphere, and presence of any catalysts or impurities.

A generalized thermal decomposition pathway for a long-chain alcohol is illustrated below:

Isodecanol_Decomposition_Pathway cluster_products Decomposition Products This compound This compound (C10H22O) Dehydration Dehydration Products (e.g., Isodecenes, Water) This compound->Dehydration Heat Oxidation Oxidation Products (e.g., Aldehydes, Ketones) This compound->Oxidation Heat + O2 Heat High Temperature Oxygen Oxygen (O2) Further_Degradation Further Degradation (Smaller Hydrocarbons) Dehydration->Further_Degradation Oxidation->Further_Degradation

Caption: Generalized thermal decomposition pathways for this compound.

Q3: How can I analyze the decomposition of this compound in my samples?

A3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for identifying the thermal decomposition products of complex organic molecules like this compound.[2][3][4] This method involves heating the sample to a high temperature in an inert atmosphere to induce decomposition, followed by separation and identification of the resulting volatile fragments.

Data on Stabilizer Performance in Related Systems

The following tables summarize the effectiveness of various antioxidants in polyol esters, which can provide guidance for stabilizing this compound-containing systems.

Table 1: Performance of Primary Antioxidants in a Polyol Ester Base

Antioxidant Type Example Concentration (% w/w) Test Condition Performance Outcome
Hindered Phenolic Commercially available 0.5 - 1.0 200°C for 24h Significant reduction in weight loss and viscosity increase.[1]

| Hindered Phenolic | Phenyl-α-naphthylamine (PAN) | Not specified | 220°C | Marked improvement in thermal stability.[5][6] |

Table 2: Synergistic Effects of Antioxidant Combinations in a Polyol Ester Base

Primary Antioxidant Secondary Antioxidant Test Condition Performance Outcome
Half-hindered phenolic Thiopropionate 200°C for 24h Increased residual weight of the paste from 36% to 97%.[1]

| Hindered Phenolic | Thiopropionate | Not specified | Synergistic effect observed, improving overall stability. |

Experimental Protocols

Protocol 1: Analysis of this compound Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile products resulting from the thermal decomposition of this compound.

  • Instrumentation:

    • Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Methodology:

    • Sample Preparation: A small, representative sample of the thermally stressed this compound (in the microgram to low milligram range) is placed into a pyrolysis sample cup.

    • Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to the desired decomposition temperature (e.g., in the range of 300-600°C) in an inert atmosphere (e.g., helium).

    • Gas Chromatography: The volatile decomposition products (pyrolyzates) are swept from the pyrolyzer into the GC injection port and onto the analytical column. The GC oven temperature is programmed to separate the individual components of the pyrolysate mixture based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each component.

    • Data Analysis: The obtained mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product. The GC retention times provide additional information for compound identification.

  • Experimental Workflow Diagram:

    Py_GC_MS_Workflow Sample_Prep Sample Preparation (µg to mg of this compound) Pyrolysis Pyrolysis (High Temperature, Inert Atm.) Sample_Prep->Pyrolysis GC_Separation GC Separation (Capillary Column) Pyrolysis->GC_Separation Transfer of Pyrolyzates MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Elution of Components Data_Analysis Data Analysis (Library Matching) MS_Detection->Data_Analysis Mass Spectra

    Caption: Experimental workflow for Py-GC-MS analysis of this compound.

References

Technical Support Center: Diisodecyl Phthalate (DIDP) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and quality of diisodecyl phthalate (DIDP) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diisodecyl phthalate in a question-and-answer format.

Question: Why is the yield of my diisodecyl phthalate synthesis lower than expected?

Answer: Low yield in DIDP synthesis can stem from several factors:

  • Suboptimal Molar Ratio: An incorrect molar ratio of isodecyl alcohol to phthalic anhydride can lead to incomplete conversion. An excess of isodecyl alcohol is typically used to drive the equilibrium towards the formation of the diester.

  • Insufficient Catalyst Activity: The catalyst, often a titanate such as isopropyl titanate, may be insufficient in quantity or have reduced activity. Catalyst activity can be diminished by the presence of moisture.

  • Inadequate Reaction Conditions: The reaction temperature and duration are critical. The synthesis is often a two-stage process requiring different temperature profiles for the initial mono-esterification and the subsequent di-esterification to ensure complete reaction.

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct. Failure to effectively remove this water can inhibit the forward reaction and prevent the synthesis from reaching completion.

Question: What is causing the final diisodecyl phthalate product to have a yellow tint?

Answer: A yellow discoloration in the final product is often a result of:

  • High Reaction Temperatures: Prolonged exposure to high temperatures during the di-esterification step can lead to thermal degradation and the formation of colored impurities.[1]

  • Presence of Oxygen: Oxidation of the reactants or product at high temperatures can form colored byproducts. Performing the reaction under an inert atmosphere, such as nitrogen, can mitigate this issue.[1]

  • Impurities in Reactants: The purity of the phthalic anhydride and isodecyl alcohol is crucial. Impurities present in the starting materials can lead to side reactions that produce colored compounds.

Question: The acid value of my final product is too high. What is the cause and how can I fix it?

Answer: A high acid value indicates the presence of unreacted phthalic anhydride or monoisodecyl phthalate. This can be caused by:

  • Incomplete Esterification: The reaction may not have been allowed to proceed to completion. This could be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Ineffective Neutralization: The post-reaction workup, which typically involves neutralization with a basic solution (e.g., sodium hydroxide), may not have been sufficient to remove all acidic components.

To rectify this, ensure the reaction is complete by monitoring the acid value during the synthesis. If the reaction is complete, review the neutralization and washing steps in the purification protocol to ensure all acidic residues are removed.

Question: My catalyst seems to have lost its activity after a few runs. What could be the cause and can it be regenerated?

Answer: Titanate catalysts are susceptible to deactivation, primarily through hydrolysis. The presence of water in the reactants or introduced from the atmosphere can lead to the formation of titanium oxides, which are less catalytically active.

  • Washing: Washing the deactivated catalyst with a solvent like methanol can help remove adsorbed impurities.

  • Thermal Treatment: Controlled heating under a stream of inert gas can sometimes restore catalyst activity by removing water and other volatile inhibitors.

However, preventing deactivation by ensuring anhydrous reaction conditions is the most effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of isodecyl alcohol to phthalic anhydride for DIDP synthesis?

A1: To achieve a high conversion rate, a molar excess of isodecyl alcohol is recommended. The optimal molar ratio of isodecyl alcohol to phthalic anhydride is typically in the range of 2.1:1 to 3.0:1.

Q2: What type of catalyst is most effective for DIDP synthesis?

A2: Tetraalkyl titanates, such as isopropyl titanate or tetrabutyl titanate, are commonly used and effective catalysts for the esterification of phthalic anhydride with isodecyl alcohol.

Q3: What are the recommended reaction temperatures for the two-stage esterification process?

A3: The synthesis is typically carried out in two stages:

  • Mono-esterification: This initial stage is an exothermic and rapid reaction, generally conducted at a temperature of 140-150°C.

  • Di-esterification: This is a slower, endothermic, and reversible reaction that requires higher temperatures, typically between 210-230°C, to drive the reaction to completion.

Q4: How can the water formed during the reaction be effectively removed?

A4: A common method is to use a Dean-Stark apparatus or a similar setup that allows for the azeotropic removal of water with the excess isodecyl alcohol. The water is collected in a trap, and the alcohol is returned to the reaction mixture.

Q5: What is the best method for purifying the crude DIDP?

A5: A multi-step purification process is generally employed:

  • Dealcoholization: Removal of excess isodecyl alcohol under reduced pressure.

  • Neutralization: Washing the crude product with a basic solution, such as 5% sodium hydroxide, to remove any unreacted phthalic anhydride and the acidic monoester.

  • Washing: Washing with water until the washings are neutral.

  • Stripping: Using steam distillation to remove any remaining volatile impurities.

  • Filtration: A final filtration step to remove any solid impurities.

Q6: How can I monitor the progress of the reaction?

A6: The progress of the esterification reaction can be monitored by periodically taking samples from the reaction mixture and determining the acid value by titration with a standardized solution of potassium hydroxide (KOH). A decreasing acid value indicates the consumption of phthalic anhydride and the formation of the ester.

Data Presentation

The following tables summarize key quantitative data for the synthesis of diisodecyl phthalate.

Table 1: Effect of Molar Ratio of Isodecyl Alcohol to Phthalic Anhydride on Product Quality

Molar Ratio (Isodecyl Alcohol : Phthalic Anhydride)Ester Content (%)Acid Value (mg KOH/g)Color (Hazen)
2.1 : 199.50.0830
2.3 : 199.70.0625
2.5 : 199.80.0520
2.7 : 199.90.0415
3.0 : 199.90.0415

Data adapted from patent literature. Actual results may vary based on specific experimental conditions.

Table 2: Typical Reaction Conditions for DIDP Synthesis

ParameterValue
Mono-esterification Temperature 140 - 150 °C
Mono-esterification Time ~10 minutes
Di-esterification Temperature 210 - 230 °C
Di-esterification Time 3 - 4 hours
Catalyst Isopropyl Titanate
Catalyst Loading Varies, typically a small percentage of reactant weight
Atmosphere Inert (Nitrogen)

Experimental Protocols

Protocol 1: Two-Stage Synthesis of Diisodecyl Phthalate

Materials and Equipment:

  • Phthalic anhydride

  • Isodecyl alcohol

  • Isopropyl titanate (catalyst)

  • 5% Sodium hydroxide solution

  • Nitrogen gas source

  • Reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.

  • Vacuum distillation setup

  • Steam distillation apparatus

Procedure:

  • Step 1: Mono-esterification a. Charge the reactor with phthalic anhydride and isodecyl alcohol in the desired molar ratio (e.g., 1:2.5). b. Start purging the reactor with nitrogen gas and begin agitation. c. Heat the mixture to 140-150°C and maintain this temperature for approximately 10 minutes to complete the mono-esterification.

  • Step 2: Di-esterification a. After mono-esterification, add the isopropyl titanate catalyst to the reaction mixture. b. Gradually increase the temperature to 210-230°C. c. Continuously remove the water of reaction using the Dean-Stark apparatus. d. Maintain the reaction at this temperature for 3-4 hours, or until the acid value of the reaction mixture is below a target value (e.g., < 0.1 mg KOH/g).

  • Step 3: Purification a. Dealcoholization: After the reaction is complete, cool the mixture slightly and apply a vacuum to distill off the excess isodecyl alcohol. b. Neutralization: Cool the crude ester to 90-95°C. Add a 5% sodium hydroxide solution and stir for 1 hour. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Repeat the neutralization wash. c. Washing: Add water to the ester and stir at 90-95°C for 30 minutes. Separate and discard the aqueous layer. Repeat the water wash until the pH of the wash water is neutral (pH 7-8). d. Stripping: Heat the washed ester to approximately 180°C and introduce steam to remove any residual volatile organic compounds. e. Filtration: Cool the final product and filter to obtain clear diisodecyl phthalate.

Protocol 2: Monitoring Reaction Progress by Acid Value Titration

  • Carefully withdraw a small, weighed sample from the reaction mixture.

  • Dissolve the sample in a suitable solvent mixture (e.g., toluene and ethanol).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the sample with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent color change is observed.

  • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH solution used in mL

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH

    • W = weight of the sample in grams

Visualizations

DIDP_Synthesis_Workflow Overall Workflow for DIDP Synthesis Reactants Reactants (Phthalic Anhydride, Isodecyl Alcohol) Monoesterification Mono-esterification (140-150°C) Reactants->Monoesterification Diesterification Di-esterification (210-230°C, Catalyst) Monoesterification->Diesterification Crude_DIDP Crude DIDP Diesterification->Crude_DIDP Dealcoholization Dealcoholization (Vacuum Distillation) Crude_DIDP->Dealcoholization Neutralization Neutralization (NaOH Wash) Dealcoholization->Neutralization Washing Water Washing Neutralization->Washing Stripping Steam Stripping Washing->Stripping Purified_DIDP Purified DIDP Stripping->Purified_DIDP

Caption: Overall workflow for the synthesis and purification of diisodecyl phthalate.

Low_Yield_Troubleshooting Troubleshooting Low Yield in DIDP Synthesis Low_Yield Low Yield Check_Molar_Ratio Check Molar Ratio (Alcohol:Anhydride) Low_Yield->Check_Molar_Ratio Check_Catalyst Check Catalyst (Amount & Activity) Low_Yield->Check_Catalyst Check_Reaction_Conditions Check Reaction Conditions (Temp & Time) Low_Yield->Check_Reaction_Conditions Check_Water_Removal Check Water Removal (Azeotropic Distillation) Low_Yield->Check_Water_Removal Adjust_Ratio Adjust to Excess Alcohol (e.g., 2.5:1) Check_Molar_Ratio->Adjust_Ratio Incorrect Increase_Catalyst Increase Catalyst Amount or Use Fresh Catalyst Check_Catalyst->Increase_Catalyst Insufficient Optimize_Conditions Optimize Temperature & Time for Both Stages Check_Reaction_Conditions->Optimize_Conditions Suboptimal Improve_Water_Removal Ensure Efficient Water Removal System Check_Water_Removal->Improve_Water_Removal Inefficient

Caption: A decision tree for troubleshooting low yield in DIDP synthesis.

Catalytic_Cycle Simplified Catalytic Cycle for Titanate-Catalyzed Esterification Catalyst Ti(OR)4 Coordination Coordination with Phthalic Anhydride Catalyst->Coordination + Phthalic Anhydride Nucleophilic_Attack Nucleophilic Attack by Alcohol Coordination->Nucleophilic_Attack + Isodecyl Alcohol Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product_Formation Ester Formation & Water Elimination Intermediate->Product_Formation Regeneration Catalyst Regeneration Product_Formation->Regeneration - DIDP, - H2O Regeneration->Catalyst

Caption: A simplified representation of the titanate-catalyzed esterification cycle.

References

Overcoming emulsion formation in isodecanol extractions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isodecanol Extractions

Welcome to the technical support center for this compound-based extractions. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound extraction?

An emulsion is a stable mixture of two immiscible liquids, such as this compound and an aqueous solution.[1] In liquid-liquid extractions, it appears as a cloudy or milky layer between the organic and aqueous phases, making clear separation difficult.[2][3] Emulsions are typically caused by the presence of surfactant-like compounds in the sample matrix, such as phospholipids, proteins, or free fatty acids.[4] These molecules have regions that are soluble in both the aqueous and organic phases, allowing them to act as bridges at the interface and stabilize the dispersed droplets of one liquid within the other.[4][5] Vigorous shaking or agitation during the extraction process can also provide the energy needed to form these stable emulsions.[5][6]

Q2: How can I prevent emulsions from forming in the first place?

Preventing an emulsion is generally easier than breaking one after it has formed.[4] Here are several preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that leads to emulsion formation while still providing sufficient surface area for the extraction to occur.[4]

  • Increase Aqueous Phase Ionic Strength: Before extraction, add a salt like sodium chloride (NaCl) to the aqueous phase. This technique, known as "salting out," increases the polarity of the aqueous layer and can help prevent the formation of emulsions.[3][5]

  • Adjust pH: Pre-adjusting the pH of your sample can sometimes prevent emulsions, especially if the emulsifying agents are pH-sensitive.[3]

  • Consider Supported Liquid Extraction (SLE): For samples that are highly prone to emulsion formation, SLE is an alternative technique where the aqueous sample is coated onto a solid support. The this compound then flows through the support, performing the extraction without the vigorous mixing that causes emulsions.[4][5]

Q3: An emulsion has formed in my this compound extraction. What are the common physical and chemical methods to break it?

Both physical and chemical methods can be employed to break an emulsion. The best choice depends on your sample and available equipment.

  • Physical Methods: These methods destabilize the emulsion without adding new chemical reagents to your sample.

    • Centrifugation: Applying high centrifugal force is often the most effective way to break an emulsion by forcing the dispersed droplets to coalesce.[2][5]

    • Filtration: The mixture can be passed through a bed of glass wool or phase separation filter paper, which can physically trap the emulsion layer and allow the distinct phases to pass through.[4][5]

    • Standing/Time: Simply allowing the separatory funnel to stand undisturbed for a period (e.g., 15-60 minutes) may be sufficient for the phases to separate on their own.[2][3]

    • Temperature Changes: Gently warming or cooling the mixture can alter the solubility and density of the phases, potentially leading to separation.[7]

    • Ultrasonic Bath: Using an ultrasonic bath can introduce energy to disrupt the stable interfacial layer of the emulsion.[2][3]

  • Chemical Methods: These involve adding a substance to alter the chemistry of the system.

    • Salting Out: Adding a saturated solution of NaCl (brine) or solid salt increases the ionic strength of the aqueous layer.[4][5] This forces the surfactant-like molecules to partition more fully into one of the phases, destabilizing the emulsion.[4][5]

    • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH can break it. For example, acidifying the sample to a pH of 2 with HCl or H₂SO₄ can neutralize the charge on certain surfactants, causing the emulsion to break.[2][3]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the this compound phase, which may help to dissolve the emulsifying agent and break the emulsion.[4][5]

Q4: When should I choose a physical method over a chemical method?

The choice depends on the nature of your experiment and the downstream application of your extract.

  • Choose a physical method when you want to avoid introducing any new substances that could potentially contaminate your sample or interfere with subsequent analysis. Methods like centrifugation or letting the sample stand are non-invasive.

  • Choose a chemical method when physical methods have failed or are not practical. Chemical methods are often very effective but require careful consideration. For example, if you add salt, you must ensure that the increased ionic strength does not affect your analyte of interest. Similarly, pH changes could alter the chemical structure of your target compound.

Troubleshooting Guide: Emulsion Breaking Techniques

This table summarizes various methods for breaking emulsions in this compound extractions, providing a quick reference for selecting the appropriate technique.

Method Principle Advantages Disadvantages Best For
Patience (Let it Stand) Gravitational separation over time.[2]Simple, non-invasive, no added reagents.Can be very slow; may not work for stable emulsions.Minor or loosely formed emulsions.
Centrifugation Accelerates gravitational separation by applying centrifugal force, forcing droplets to coalesce.[2]Highly effective for many emulsions, fast.Requires a centrifuge of appropriate size and tubes.Stubborn emulsions and when rapid separation is needed.
Salting Out (Add Brine/NaCl) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and destabilizing surfactant films.[4][5]Very effective, uses common lab reagents.Adds salt to the aqueous phase, which may be undesirable.Emulsions stabilized by surfactant-like molecules.
pH Adjustment Alters the charge on ionizable surfactants (e.g., soaps, fatty acids), disrupting their ability to stabilize the emulsion.[2]Effective for pH-sensitive emulsifiers.Alters the pH of the entire system, potentially affecting the analyte.Emulsions caused by detergents or biological samples with acidic/basic components.
Filtration Physically separates the emulsion layer using a barrier like glass wool or phase separation paper.[4][5]Simple, does not add chemical contaminants.May result in loss of sample trapped in the filter medium.Removing a distinct emulsion layer from the bulk liquids.
Temperature Change Alters viscosity, density, and solubility, which can disrupt the emulsion's stability.[7]Non-invasive.Requires temperature control; analyte may be heat-sensitive.Emulsions where a slight change in physical properties can induce separation.
Solvent Addition Adding a small amount of another organic solvent to change the polarity of the organic phase.[4][5]Can be effective if the right solvent is chosen.Introduces a new solvent, potentially complicating downstream analysis/removal.When other methods fail and solvent compatibility is not an issue.

Visual Guides & Workflows

Mechanism of Emulsion Formation

Caption: Mechanism of surfactant-stabilized emulsion formation.

Troubleshooting Workflow for Emulsions

TroubleshootingWorkflow start Emulsion Detected wait Let stand for 15-30 minutes start->wait check1 Did emulsion break? wait->check1 centrifuge Perform Centrifugation (if available) check1->centrifuge No success Phases Separated. Proceed with Extraction. check1->success Yes check2 Did emulsion break? centrifuge->check2 add_salt Chemical Method: Add Saturated NaCl (Brine) check2->add_salt No check2->success Yes check3 Did emulsion break? add_salt->check3 adjust_ph Advanced Method: Adjust pH (e.g., acidify to pH 2) check3->adjust_ph No check3->success Yes fail Emulsion persists. Consider alternative strategy (e.g., SLE, different solvent). adjust_ph->fail

Caption: Decision tree for breaking an emulsion during extraction.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Centrifugation

Objective: To separate an emulsion into distinct aqueous and this compound phases using centrifugal force.

Materials:

  • Sample emulsion in a separatory funnel

  • Centrifuge-safe tubes with sealing caps, appropriately sized

  • A centrifuge capable of handling the required volume and providing sufficient g-force

  • Pipettes for transferring liquids

  • Beakers for collecting separated phases

Procedure:

  • Transfer Sample: Carefully transfer the emulsion and the distinct liquid layers from the separatory funnel into one or more centrifuge tubes. Ensure the tubes are balanced by filling them to the same level.

  • Seal Tubes: Securely cap the centrifuge tubes to prevent any leakage during centrifugation.

  • Balance Centrifuge: Place the tubes in the centrifuge rotor, ensuring they are properly balanced. Use a counterbalance tube filled with water or a similar solvent if you have an odd number of samples.

  • Centrifuge: Spin the samples at a moderate to high speed (e.g., 3000-5000 x g) for 10-20 minutes. The optimal speed and time may require some empirical determination.

  • Inspect: Carefully remove the tubes from the centrifuge. The emulsion should be resolved into two clear, distinct layers. A small amount of solid particulate may be present at the bottom of the tube.

  • Separate Layers: Using a pipette, carefully remove the top layer (either aqueous or this compound, depending on relative densities) and transfer it to a clean collection flask. Then, transfer the bottom layer to a separate flask, taking care not to disturb any pelleted solid material.

Notes:

  • Ensure your centrifuge tubes are chemically resistant to this compound and your sample matrix.

  • Start with a lower centrifugation speed if you are unsure, and increase if necessary.

Protocol 2: Breaking an Emulsion by "Salting Out"

Objective: To break an emulsion by increasing the ionic strength of the aqueous phase with a saturated sodium chloride solution (brine).

Materials:

  • Sample emulsion in a separatory funnel

  • Saturated NaCl solution (brine)

  • Beakers or flasks for collection

Procedure:

  • Prepare Brine: If not already prepared, create a saturated NaCl solution by adding NaCl to deionized water while stirring until no more salt will dissolve.

  • Add Brine to Emulsion: To the separatory funnel containing the emulsion, add a volume of brine equal to approximately 10-20% of the aqueous phase volume.

  • Mix Gently: Stopper the funnel and gently invert it 2-3 times to mix the brine with the aqueous phase. Do not shake vigorously, as this may reform the emulsion. Vent the funnel.

  • Observe: Place the funnel back on a ring stand and allow it to sit for 5-15 minutes. Observe the interface. The cloudy emulsion layer should begin to disappear as the two phases become distinct.

  • Separate Layers: Once a sharp interface has formed, carefully drain the lower layer, followed by the upper layer, into separate collection flasks.

Notes:

  • This method will result in a saline aqueous phase, which must be compatible with your downstream processes.

  • Solid NaCl can be used instead of brine, but it may dissolve slowly.

Protocol 3: Breaking an Emulsion via pH Adjustment

Objective: To break an emulsion stabilized by ionizable surfactants by altering the pH of the aqueous phase.

Materials:

  • Sample emulsion in a separatory funnel

  • Dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH)

  • pH paper or a calibrated pH meter

  • Pipettes

  • Beakers or flasks for collection

Procedure:

  • Determine Strategy: If the emulsion is suspected to be stabilized by alkali soaps or basic compounds, an acid will be used. If stabilized by acidic compounds, a base will be used. Acidification is a common starting point.[2][3]

  • Add Reagent: Using a pipette, add the dilute acid (or base) dropwise to the separatory funnel.

  • Mix Gently: After adding a few drops, gently swirl or invert the funnel once to mix. Avoid vigorous shaking.

  • Monitor pH and Observe: Check the pH of the aqueous layer periodically using pH paper or by draining a small sample. Continue adding the reagent until the target pH is reached (e.g., pH 2 for acidification) or until the emulsion is observed to break.[2][3]

  • Allow to Settle: Once the emulsion has broken, allow the funnel to stand for a few minutes to ensure a sharp, stable interface has formed.

  • Separate Layers: Carefully drain and collect the separated layers.

Notes:

  • WARNING: Be aware of any potential reactions (e.g., gas formation, heat generation) when adding acid or base. Always work in a well-ventilated area.

  • This method will significantly alter the sample's pH, which could affect the stability or solubility of your target analyte. This must be considered for subsequent steps.

References

Technical Support Center: Analytical Methods for Detecting Impurities in Isodecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isodecanol. The following sections offer detailed guidance on analytical methods, impurity identification, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting impurities in this compound?

A1: The primary methods for analyzing impurities in this compound are gas chromatography (GC) based techniques.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and cost-effective method for quantifying known impurities and for general purity screening.[1] It provides broad-spectrum data for trend analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown impurities.[2] The mass spectrometer fragments molecules in a unique way, creating a "fingerprint" that can be compared against libraries to identify compounds.[3][4] GC-MS is crucial for confirming the identity of impurities detected by other methods.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for volatile alcohols like this compound, LC-MS/MS can be a powerful technique, particularly for less volatile or thermally unstable impurities. It may require a derivatization step to improve the analysis of certain compounds.[5][6][7]

Q2: What are the common impurities found in commercial this compound?

A2: Commercial this compound is not a single compound but a complex mixture of isomers. The exact composition depends on the manufacturing process (oxo process) and the olefin feedstock used.[8][9][10] Impurities can be categorized as:

  • Isomeric Impurities: The product itself consists mainly of various C10 alcohol isomers, such as trimethyl-1-heptanols and dimethyl-1-octanols.[8][9][11]

  • Process-Related Impurities: These are by-products from the chemical synthesis. Common examples include other branched-chain alcohols like isooctyl and isononyl alcohols.[12]

  • Residual Reactants: Unreacted starting materials from the synthesis process may be present in trace amounts.

  • Degradation Products: Impurities can also arise from decomposition during storage or manufacturing, especially if exposed to high temperatures.[11][13]

Q3: How do I choose the right analytical method for my needs?

A3: The choice of method depends on your objective:

  • For routine purity checks and quantification of known impurities where a validated method exists, GC-FID is often sufficient and economical.[1]

  • For identification of unknown impurities or for confirming the structure of suspected contaminants, GC-MS is essential due to its high specificity.[2][14]

  • If you suspect the presence of high-molecular-weight or heat-sensitive impurities that are not suitable for GC, LC-MS/MS should be considered.[15]

Q4: What are the key sample preparation steps for analyzing this compound?

A4: For GC analysis of this compound, sample preparation is typically straightforward. The primary step is dilution with a suitable organic solvent (e.g., carbon disulfide, methanol, or acetone) to bring the concentration within the linear range of the detector.[1] It is critical to use high-purity solvents to avoid introducing contaminants that could appear as ghost peaks in the chromatogram.[16]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound using GC-based methods.

Q5: Why are my chromatographic peaks tailing or showing poor shape?

A5: Peak tailing, especially for active compounds like alcohols, is a common issue in GC analysis. The likely causes include:

  • Contaminated Inlet Liner: The glass liner in the GC inlet is a common site for the accumulation of non-volatile residues. These residues can create active sites that interact with polar analytes like alcohols, causing peak tailing.[17]

  • Column Activity: The GC column itself can become active if the stationary phase is degraded or contaminated. This can be caused by injecting "dirty" samples or operating the column at excessively high temperatures.

  • Improper Column Installation: A poorly cut column end or an incorrect ferrule setting can create dead volume and disturb the sample path, leading to peak distortion.

Solution Workflow:

  • Perform Inlet Maintenance: The first and most common solution is to replace the inlet liner and septum.[17]

  • Trim the Column: Remove the first 10-15 cm from the inlet side of the column to eliminate any contamination that may have accumulated at the column head.

  • Check for Leaks: Ensure all fittings in the inlet are secure and leak-free.

Q6: I see unexpected "ghost peaks" in my chromatogram. What is their source?

A6: Ghost peaks are peaks that appear in a chromatogram but are not present in the sample itself. They are typically the result of contamination.

  • Septum Bleed: The septum in the inlet can degrade at high temperatures, releasing volatile compounds that show up as peaks.

  • Contaminated Solvent or Glassware: Impurities in the dilution solvent or residues in vials can be injected along with your sample.[16]

  • Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run.

  • Contaminated Gas Lines: Impurities in the carrier gas or from the gas tubing can accumulate on the column at low temperatures and elute when the oven temperature is ramped up.[16]

Solution Workflow:

  • Run a Blank: Inject a sample of pure solvent. If the ghost peaks are still present, the contamination is likely from the solvent, syringe, or GC system itself.

  • Replace Consumables: Change the inlet septum and liner.[16]

  • Bake Out the System: Heat the inlet and column to a high temperature (below the maximum limit) for an extended period to purge contaminants.

  • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.

Q7: My peak areas are inconsistent and not reproducible. What should I check?

A7: Poor reproducibility of peak areas can invalidate quantitative results. The most common causes are related to the injection process.

  • Leaky Septum: A worn-out septum can cause a leak during injection, leading to a loss of sample and smaller peak areas. A leak can sometimes paradoxically cause peaks to appear larger due to a loss of carrier gas pressure, affecting the split ratio.[17]

  • Incorrect Injection Parameters: In split injection mode, the split ratio must be consistent. In splitless mode, the purge activation time is critical. Any variation in these settings will affect the amount of sample reaching the column.[18]

  • Syringe Issues: A clogged or leaking syringe will deliver an inconsistent volume of sample.

  • Sample Backlash: Injecting too large a sample volume for the liner and inlet conditions can cause the sample vapor to expand beyond the liner's capacity, leading to poor reproducibility.[18]

Solution Workflow:

  • Replace the Septum: This is the most frequent cause of reproducibility problems and should be the first step in troubleshooting.[17]

  • Verify Method Parameters: Double-check all injection settings in your method, including split ratio, purge time, and inlet temperature.[18]

  • Inspect and Clean the Syringe: Check the syringe for blockages and ensure the plunger moves smoothly.

  • Optimize Injection Volume: Use a vapor volume calculator to ensure your injection volume is appropriate for the liner size and inlet conditions to prevent backlash.[18]

Experimental Protocols

Protocol 1: GC-FID for this compound Impurity Profiling

This method is suitable for the quantitative analysis of impurities in this compound.

  • Sample Preparation: Dilute the this compound sample 1:100 in a high-purity solvent like acetone or methanol.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector Temperature: 280°C.

  • Quantification: Use external standards of known impurities to create a calibration curve. For unknown impurities, use relative peak area percentage. Quantification of this compound isomers can be performed using area summation.[1]

Protocol 2: GC-MS for this compound Impurity Identification

This method is used to identify unknown impurities.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • GC Conditions: Use the same column and GC conditions as in Protocol 1 to allow for comparison of chromatograms.

  • MS Conditions:

    • Ion Source: Electron Impact (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 450.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Data Analysis: Compare the mass spectrum of each unknown peak against a spectral library (e.g., NIST, Wiley) for identification.[3]

Data Presentation

Table 1: Common Impurities and Isomers in Commercial this compound

Compound ClassSpecific ExamplesTypical Origin
Isomers Trimethyl-1-heptanols, Dimethyl-1-octanolsMain components of the commercial product[8][11]
Process-Related Isooctyl alcohol, Isononyl alcoholBy-products from the oxo synthesis process[12]
Reactants Branched nonenesUnreacted starting materials[10]
Degradation Alkenes, AlkanesThermal decomposition products[12]

Table 2: Typical GC-MS Operating Parameters for this compound Analysis

ParameterSettingRationale
GC Column DB-5ms (or similar non-polar)Provides good separation for a wide range of volatile and semi-volatile compounds.
Inlet Temperature 250°CEnsures rapid volatilization of the sample without causing thermal degradation.
Oven Program 60°C to 240°C at 10°C/minSeparates compounds based on their boiling points, from more volatile to less volatile.
Carrier Gas Flow 1.0 mL/min (Helium)Provides optimal column efficiency and resolution.
MS Ion Source Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[3]
Mass Scan Range m/z 35-450Covers the expected molecular weights of this compound and its likely impurities.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample This compound Sample Dilution Dilute with High-Purity Solvent Sample->Dilution GC_FID GC-FID Screening (Quantification) Dilution->GC_FID GC_MS GC-MS Analysis (Identification) GC_FID->GC_MS Unknowns Detected Report Final Report GC_FID->Report Known Impurities Quantified Data Data Review & Library Search GC_MS->Data Data->Report

Caption: Workflow for this compound Impurity Analysis.

G cluster_inlet Step 1: Inlet Issues cluster_sample Step 2: Sample & Solvent cluster_column Step 3: Column & System Problem Poor GC Results (Tailing, Ghost Peaks, etc.) Septum Replace Septum Problem->Septum Start Here Liner Replace Liner Septum->Liner Blank Run Solvent Blank Liner->Blank NewSolvent Use Fresh, High- Purity Solvent Blank->NewSolvent Trim Trim Column Inlet NewSolvent->Trim Bakeout Bake Out System Trim->Bakeout Resolved Problem Resolved Bakeout->Resolved

Caption: Troubleshooting Workflow for Common GC Issues.

References

Technical Support Center: Catalyst Selection for Efficient Isodecanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isodecanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for producing this compound?

The main industrial route to this compound is the Oxo process , also known as hydroformylation. This process involves two main stages:

  • Hydroformylation: An olefin (typically nonene) is reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a catalyst to form an aldehyde.

  • Hydrogenation: The resulting aldehyde is then hydrogenated to produce this compound.

Q2: What are the most common catalysts used for the hydroformylation step?

The most prevalent catalysts are based on transition metals, primarily cobalt and rhodium .

  • Cobalt catalysts (e.g., HCo(CO)₄) are cost-effective but typically require high pressures (100–300 bar) and temperatures (140–200 °C).

  • Rhodium catalysts (e.g., complexes with phosphine ligands like triphenylphosphine) are significantly more active, allowing for much milder operating conditions (lower pressure and temperature). However, rhodium is considerably more expensive than cobalt.

Q3: What is the key difference in performance between cobalt and rhodium catalysts?

The choice between cobalt and rhodium involves a trade-off between cost, activity, and selectivity. Rhodium catalysts are generally favored for their high activity and excellent regioselectivity, particularly towards the formation of linear aldehydes, which are often the desired precursors to linear alcohols. Cobalt catalysts are a more economical option, especially for producing long-chain or branched alcohols where high linearity is not the primary goal.

Q4: How can I improve the selectivity towards linear this compound (n-isodecanol)?

Achieving high selectivity for the linear isomer over the branched (iso) isomer is a common objective. Several factors can be adjusted:

  • Ligand Selection: For rhodium catalysts, using bulky phosphine or diphosphite ligands can sterically hinder the formation of branched isomers, thus favoring the linear product.

  • Reaction Conditions: Lower temperatures and higher partial pressures of carbon monoxide generally increase the selectivity for linear aldehydes.

Q5: What are typical side reactions in this compound synthesis?

The most common side reaction is the hydrogenation of the starting olefin to the corresponding alkane (e.g., nonene to nonane). This is an undesirable reaction as it consumes the reactant and hydrogen without producing the target aldehyde. This can be more pronounced with catalysts that have high hydrogenation activity, especially under conditions of high temperature and high hydrogen partial pressure.

Catalyst Performance Comparison

The following table summarizes typical operational parameters and performance characteristics for cobalt and rhodium-based catalysts in the hydroformylation of higher olefins.

ParameterCobalt Catalyst (Unmodified HCo(CO)₄)Rhodium Catalyst (with Phosphine Ligands)
Operating Temperature 140 - 200 °C40 - 140 °C
Operating Pressure 100 - 300 bar10 - 100 bar
Relative Activity LowerHigh
Selectivity (n/iso ratio) ~1:1Can be tailored, often >10:1 with appropriate ligands
Primary Advantage Low costHigh activity and selectivity, mild conditions
Primary Disadvantage Severe operating conditions, lower selectivityHigh cost, sensitivity to poisons

Troubleshooting Guide

Problem: Low or No Conversion of Nonene

  • Q: My reaction is not proceeding, or the conversion is very low. What should I check first?

    • A: First, verify your reaction conditions. Ensure the temperature and pressure are within the optimal range for your specific catalyst system. Check that the synthesis gas (H₂/CO) is being supplied at the correct ratio and pressure. Also, confirm that stirring is efficient, as this is a multiphase reaction and good mixing is crucial.

  • Q: I've confirmed my conditions are correct, but the conversion is still poor. Could it be a catalyst issue?

    • A: Yes, catalyst inactivity is a common cause.

      • Catalyst Pre-activation: Ensure the active catalytic species has formed correctly. For example, the precatalyst Co₂(CO)₈ needs to react with H₂ to form the active HCo(CO)₄. The addition of promoters like triphenylphosphine oxide can dramatically reduce the induction period for cobalt catalysts.

      • Catalyst Poisons: Your feedstock may contain impurities that are poisoning the catalyst. Sulfur compounds and dienes are known inhibitors for rhodium catalysts. Thoroughly purify your olefin feedstock before use.

Problem: Poor Selectivity to the Desired this compound Isomer

  • Q: My reaction produces a mixture of isomers with a low linear-to-branched ratio. How can I improve this?

    • A: Regioselectivity is primarily influenced by steric and electronic effects.

      • Modify Catalyst Ligands: If using a rhodium catalyst, the choice of ligand is critical. Employing bulky phosphine ligands (like PBu₃) or chelating diphosphine ligands can significantly increase the formation of the linear aldehyde due to steric hindrance.

      • Adjust Reaction Conditions: Lowering the reaction temperature and increasing the CO partial pressure can favor the formation of the linear product.

Problem: Significant Formation of Alkane Byproduct

  • Q: I am observing a significant amount of nonane in my product mixture. How can I minimize this side reaction?

    • A: The formation of alkane is due to the direct hydrogenation of your starting olefin, a reaction that competes with hydroformylation.

      • Optimize Syngas Ratio: A high H₂:CO ratio can promote hydrogenation. Reducing the amount of hydrogen relative to carbon monoxide can suppress this side reaction. A 1:1 ratio is often a good starting point.

      • Lower the Temperature: Hydrogenation reactions are often more sensitive to temperature than hydroformylation. Reducing the reaction temperature can decrease the rate of alkane formation.

Problem: Catalyst Deactivation During the Reaction

  • Q: My reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?

    • A: Catalyst deactivation can occur through several mechanisms.

      • Ligand Degradation: At higher temperatures, phosphine ligands can undergo degradation, such as hydrogenolysis, which releases byproducts that may inhibit the reaction.

      • Formation of Inactive Clusters: For rhodium catalysts, the active monomeric species can aggregate to form inactive rhodium clusters. This is often termed 'intrinsic' deactivation and can be accelerated by high temperatures. Maintaining sufficient ligand concentration and CO pressure helps to stabilize the active monomeric species.

      • Feedstock Impurities: As mentioned, impurities in the olefin or syngas feeds can act as catalyst poisons, leading to a gradual loss of activity.

Experimental Protocols

Key Experiment: Lab-Scale Synthesis of this compound via Cobalt-Catalyzed Hydroformylation

This protocol describes a general procedure for the hydroformylation of 1-nonene followed by in-situ hydrogenation.

Materials:

  • 1-Nonene (purified to remove peroxides and inhibitors)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Toluene (anhydrous)

  • Synthesis Gas (1:1 molar ratio of H₂:CO)

  • Hydrogen (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with 1-nonene and anhydrous toluene.

  • Catalyst Addition: Add the catalyst precursor, dicobalt octacarbonyl (Co₂(CO)₈). A typical catalyst loading is 0.1-1 mol% relative to the olefin.

  • Sealing and Purging: Seal the reactor and purge several times with synthesis gas to remove any residual air.

  • Hydroformylation Step:

    • Pressurize the reactor with the 1:1 H₂/CO synthesis gas to the desired pressure (e.g., 150 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).

    • Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Maintain the pressure by feeding more syngas as needed.

    • Continue the reaction for a set time (e.g., 4-8 hours) or until syngas uptake ceases.

  • Hydrogenation Step:

    • Cool the reactor to a slightly higher temperature if needed for hydrogenation (e.g., 180 °C).

    • Vent the synthesis gas carefully and purge the reactor with pure hydrogen.

    • Pressurize the reactor with pure hydrogen (e.g., 150-200 bar).

    • Continue the reaction until hydrogen uptake ceases, indicating the conversion of aldehydes to alcohols is complete.

  • Shutdown and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess pressure.

    • Open the reactor and collect the liquid product mixture.

    • The product can be analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of 1-nonene and the selectivity to different this compound isomers and byproducts.

Visualizations

G cluster_input Inputs cluster_process Oxo Process cluster_output Outputs Nonene Nonene Feed Hydroformylation Hydroformylation Reactor (Catalyst: Co or Rh) Nonene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Hydrogenation Hydrogenation Reactor Hydroformylation->Hydrogenation Aldehyde Intermediate Byproducts Byproducts (e.g., Nonane) Hydroformylation->Byproducts This compound This compound Product Hydrogenation->this compound G start Low this compound Yield check_conditions Verify Temp, Pressure, & Syngas Ratio start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Action: Adjust to Optimal Range conditions_ok->adjust_conditions No check_catalyst Evaluate Catalyst Performance conditions_ok->check_catalyst Yes end_node Yield Improved adjust_conditions->end_node catalyst_poisoned Feedstock Impurities (Sulfur, Dienes)? check_catalyst->catalyst_poisoned purify_feed Action: Purify Olefin Feedstock catalyst_poisoned->purify_feed Yes check_activation Improper Activation or Deactivation? catalyst_poisoned->check_activation No purify_feed->end_node optimize_activation Action: Review Activation Procedure / Check for Ligand Degradation check_activation->optimize_activation Yes optimize_activation->end_node G cat_start HCo(CO)₄ cat_pi HCo(CO)₃ (Olefin) cat_start->cat_pi +Olefin cat_pi->cat_start -Olefin cat_alkyl R-Co(CO)₃ cat_pi->cat_alkyl Insertion co_out -CO cat_pi->co_out cat_alkyl_co R-Co(CO)₄ cat_alkyl->cat_alkyl_co +CO cat_acyl R-C(O)-Co(CO)₃ cat_alkyl_co->cat_acyl Migratory Insertion cat_h2 (H)₂R-C(O)-Co(CO)₃ cat_acyl->cat_h2 +H₂ (RDS) cat_h2->cat_start Reductive Elimination aldehyde Aldehyde cat_h2->aldehyde olefin Olefin co1 CO co1->cat_alkyl_co co2 CO h2 H₂ h2->cat_h2

Isodecanol Technical Support Center: Troubleshooting and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isodecanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when handling and storing this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to store it away from strong oxidants and sources of ignition.[2][3][4] Storage at ambient temperature is generally acceptable; however, for prolonged storage, refrigeration is recommended.[4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (inspected before use), safety goggles with side-shields, and a lab coat.[2][5] If there is a risk of inhalation, use a respirator with an appropriate filter.[2]

Q3: How should I dispose of this compound waste?

A3: this compound waste should be disposed of in accordance with local, state, and federal regulations. It should be collected in a sealed container and treated as hazardous waste.[2][6] Do not pour this compound down the drain, as it is toxic to aquatic life with long-lasting effects.[6][7]

Q4: What should I do in case of an this compound spill?

A4: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[2] Absorb the spill with an inert material, such as sand or vermiculite, and collect it in a sealed container for disposal.[2][4] Wear appropriate PPE during the cleanup process.

Troubleshooting Guide

Issue 1: Unexpected Phase Separation or Cloudiness in Formulations

Question: My formulation containing this compound has become cloudy or has separated into layers. What could be the cause and how can I fix it?

Answer: This issue, often referred to as "oiling out," can occur for several reasons. The primary cause is often the low solubility of this compound in aqueous solutions.[7] this compound is a branched-chain fatty alcohol with a long hydrocarbon chain, making it hydrophobic.

Possible Causes and Solutions:

  • Inadequate Solubilization: this compound may not be properly solubilized in your formulation.

    • Solution: Consider adding a suitable co-solvent or surfactant to improve solubility. The choice of co-solvent will depend on the other components of your formulation.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of this compound, leading to phase separation.

    • Solution: Try gently warming the formulation while stirring. If it redissolves, you may need to store your formulation at a more controlled and consistent temperature.

  • Incompatibility with Other Components: this compound may be incompatible with other ingredients in your formulation.

    • Solution: Review the chemical compatibility of all components. You may need to substitute an ingredient or adjust the formulation ratios.

Issue 2: Inconsistent Results in Extraction Protocols

Question: I am using this compound as a solvent in an extraction process, but my yields are inconsistent. What could be the problem?

Answer: this compound is used in various extraction processes, including for phosphoric acid and in uranium refining.[1][2] Inconsistent yields can be frustrating and can point to several experimental variables.

Possible Causes and Solutions:

  • Moisture Contamination: Water contamination in this compound can significantly affect its solvent properties and extraction efficiency.

    • Solution: Ensure your this compound is anhydrous. Store it under a dry, inert atmosphere (e.g., nitrogen or argon) and use dried glassware.

  • Impurity Build-up: Impurities in the this compound or the sample can interfere with the extraction process.

    • Solution: Consider purifying the this compound, for instance, by distillation, if you suspect contamination. Ensure the purity of your starting materials.

  • pH of the Aqueous Phase: The pH of the solution from which you are extracting can dramatically impact the partitioning of your target compound.

    • Solution: Carefully control and monitor the pH of the aqueous phase throughout the extraction process.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 25339-17-7[8]
Molecular Formula C₁₀H₂₂O[8]
Molecular Weight 158.28 g/mol [9]
Appearance Colorless liquid[7]
Odor Mild alcoholic[7]
Melting Point -60 °C[4]
Boiling Point 215-225 °C[4]
Density 0.838 g/mL at 20 °C[4]
Flash Point 95 °C[4]
Solubility in Water Insoluble[7]

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction Using this compound

  • Preparation: Ensure all glassware is clean and dry. If moisture sensitivity is a concern, dry the glassware in an oven and cool under an inert atmosphere.

  • Solution Preparation: Prepare your aqueous solution containing the target compound. Adjust the pH to the optimal level for extraction.

  • Extraction:

    • Add the aqueous solution and a measured volume of this compound to a separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Separation: Carefully drain the lower (aqueous) layer. Collect the upper (this compound) layer containing your extracted compound.

  • Drying (Optional): If residual water needs to be removed from the this compound phase, add a drying agent such as anhydrous sodium sulfate, swirl, and then filter.

  • Analysis: Analyze the this compound phase to determine the concentration of the extracted compound.

Visualizations

TroubleshootingWorkflow Start Identify Issue with this compound PhaseSeparation Phase Separation / Cloudiness Start->PhaseSeparation InconsistentExtraction Inconsistent Extraction Yields Start->InconsistentExtraction CheckSolubility Check Solubility & Compatibility PhaseSeparation->CheckSolubility ControlTemp Control Temperature PhaseSeparation->ControlTemp CheckMoisture Check for Moisture Contamination InconsistentExtraction->CheckMoisture ControlpH Control Aqueous Phase pH InconsistentExtraction->ControlpH Purifythis compound Purify this compound InconsistentExtraction->Purifythis compound AdjustFormulation Adjust Formulation (Co-solvent, Surfactant) CheckSolubility->AdjustFormulation DrySolvent Dry this compound & Glassware CheckMoisture->DrySolvent Resolved Issue Resolved AdjustFormulation->Resolved ControlTemp->Resolved DrySolvent->Resolved ControlpH->Resolved Purifythis compound->Resolved

Caption: Troubleshooting workflow for common this compound issues.

References

Validation & Comparative

Comparative analysis of isodecanol and 2-ethylhexanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Isodecanol and 2-Ethylhexanol for Researchers and Drug Development Professionals

In the realm of industrial chemicals, the selection of an appropriate alcohol isomer can be critical to the end-product's performance and properties. This guide provides a detailed comparative analysis of this compound and 2-ethylhexanol, two branched-chain alcohols with significant commercial applications. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of their respective characteristics.

Chemical and Physical Properties

This compound, a ten-carbon (C10) alcohol, and 2-ethylhexanol, an eight-carbon (C8) alcohol, exhibit distinct physical properties due to the difference in their carbon chain lengths and isomeric structures. This compound is typically a mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols, produced from the oxo process on nonenes.[1] 2-Ethylhexanol is a branched, eight-carbon chiral alcohol.[2]

PropertyThis compound2-Ethylhexanol
Chemical Formula C10H22OC8H18O
Molar Mass 158.28 g/mol 130.23 g/mol
Boiling Point 215-225 °C[1][3]183-185 °C
Melting Point -60 °C[1][3]-76 °C
Density (at 20°C) 0.838 g/mL[1][3]0.833 g/mL
Flash Point 95 °C[1][3]81 °C
Refractive Index (n20/D) 1.440[1][3]1.432
Solubility in Water Insoluble[1]Poorly soluble[2]
Solubility in Organic Solvents Sparingly soluble in benzene, slightly in chloroform[1][3]Soluble in most organic solvents[2]

Applications and Performance

The primary applications for both this compound and 2-ethylhexanol are in the production of plasticizers, solvents, and as chemical intermediates for surfactants and esters used in lubricants and other formulations.

Plasticizers

Both alcohols are key precursors for the synthesis of ester plasticizers, which are widely used to impart flexibility to polymers like polyvinyl chloride (PVC). The performance of the resulting plasticizer is heavily influenced by the structure of the alcohol.

Comparative Performance Data (Hypothetical):

ParameterDiisodecyl Phthalate (DIDP)Bis(2-ethylhexyl) Phthalate (DEHP)
Plasticizer Efficiency LowerHigher
Volatility LowerHigher
Low-Temperature Flexibility BetterGood
Migration Resistance HigherLower
Extraction Resistance HigherLower

The longer carbon chain of this compound in diisodecyl phthalate (DIDP) results in a higher molecular weight plasticizer with lower volatility and greater permanence. This leads to improved durability and resistance to extraction by oils and solvents. However, the plasticizing efficiency of DEHP, derived from 2-ethylhexanol, is generally higher, meaning less plasticizer is required to achieve the same level of flexibility.

Experimental Protocol: Evaluation of Plasticizer Efficiency in Flexible PVC (Based on ASTM D2284)

Objective: To compare the plasticizing efficiency of DIDP and DEHP in a standard flexible PVC formulation.

Materials:

  • PVC resin (K-value 67)

  • DIDP and DEHP plasticizers

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (in accordance with ASTM D2284)[4]

  • Shore A durometer

Methodology:

  • Compounding: Prepare two PVC formulations, one with DIDP and one with DEHP, at a fixed concentration (e.g., 50 parts per hundred of resin - phr). The formulations will also contain a standard amount of thermal stabilizer and lubricant.

  • Milling: Homogenize each compound on a two-roll mill at a set temperature (e.g., 160°C) until a uniform sheet is formed.

  • Molding: Press the milled sheets into plaques of a specified thickness using a hydraulic press at a defined temperature and pressure, followed by controlled cooling.

  • Conditioning: Condition the molded plaques at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.

  • Testing:

    • Tensile Properties: Conduct tensile tests on dumbbell-shaped specimens cut from the plaques according to ASTM D2284 to determine tensile strength, elongation at break, and 100% modulus.[4]

    • Hardness: Measure the Shore A hardness of the conditioned plaques.

    • Volatility: Weigh samples before and after heating in an oven at a specified temperature and duration to determine weight loss.

    • Extraction Resistance: Immerse weighed samples in a solvent (e.g., hexane) for a set period, then dry and reweigh to determine the amount of plasticizer extracted.

Logical Workflow for Plasticizer Performance Evaluation

G cluster_formulation Formulation cluster_processing Processing cluster_testing Performance Testing PVC_resin PVC Resin Milling Two-Roll Milling PVC_resin->Milling Plasticizer Plasticizer (DIDP or DEHP) Plasticizer->Milling Stabilizer Thermal Stabilizer Stabilizer->Milling Lubricant Lubricant Lubricant->Milling Molding Compression Molding Milling->Molding Conditioning Conditioning (ASTM Standards) Molding->Conditioning Tensile Tensile Properties (ASTM D2284) Conditioning->Tensile Hardness Hardness (Shore A) Conditioning->Hardness Volatility Volatility Test Conditioning->Volatility Extraction Solvent Extraction Test Conditioning->Extraction

Caption: Workflow for evaluating plasticizer performance in PVC.

Solvents and Chemical Intermediates

Both alcohols are used as solvents in coatings, inks, and other formulations. Their derivatives, such as acrylates, are important monomers in the production of polymers for adhesives and coatings.

Comparative Performance of Acrylate Esters:

PropertyIsodecyl Acrylate (IDA)2-Ethylhexyl Acrylate (2-EHA)
Glass Transition Temp. (Tg) of Homopolymer Lower-70 °C[5]
Hydrophobicity HigherLower
Flexibility at Low Temperatures BetterGood
Polymerization Reactivity LowerHigher

The longer, more branched alkyl chain of this compound in IDA leads to a lower glass transition temperature and greater hydrophobicity in the resulting polymer compared to 2-EHA. This can be advantageous for applications requiring enhanced flexibility at low temperatures and water resistance. However, the steric hindrance of the isodecyl group may result in a slower polymerization rate compared to 2-ethylhexyl acrylate. Studies on 2-EHA show it is a key monomer for pressure-sensitive adhesives, where it provides good adhesion properties.[6]

Experimental Protocol: Synthesis of Acrylate Esters

Objective: To synthesize isodecyl acrylate and 2-ethylhexyl acrylate via Fischer esterification and compare their reaction kinetics.

Materials:

  • This compound

  • 2-Ethylhexanol

  • Acrylic acid

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Reaction flask with overhead stirrer and temperature control

Methodology:

  • Setup: Assemble the reaction flask with the Dean-Stark trap and condenser.

  • Charging: Charge the reactor with the alcohol (this compound or 2-ethylhexanol), acrylic acid (in slight molar excess), the acid catalyst, polymerization inhibitor, and solvent.

  • Reaction: Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by taking samples for analysis (e.g., gas chromatography to measure the disappearance of reactants).

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst. Wash the organic layer with water and brine.

  • Purification: Remove the solvent under reduced pressure and purify the resulting acrylate ester by vacuum distillation.

  • Analysis: Characterize the final product using techniques such as FTIR and NMR spectroscopy. Compare the reaction times and yields for the two alcohols.

Synthesis and Polymerization Pathway

G cluster_synthesis Ester Synthesis cluster_polymerization Polymerization Alcohol This compound or 2-Ethylhexanol Esterification Fischer Esterification Alcohol->Esterification Acrylic_Acid Acrylic Acid Acrylic_Acid->Esterification Acrylate Acrylate Ester Esterification->Acrylate Polymerization Polymerization Acrylate->Polymerization Initiator Initiator Initiator->Polymerization Polyacrylate Polyacrylate Polymerization->Polyacrylate

Caption: General pathway for acrylate synthesis and polymerization.

Summary and Conclusion

The choice between this compound and 2-ethylhexanol is dependent on the desired properties of the final product.

  • This compound (C10) is favored for applications requiring high permanence, low volatility, and enhanced durability, such as high-performance plasticizers for automotive and wire & cable applications, and as a component in synthetic lubricants. Its derivatives tend to offer better low-temperature performance and hydrophobicity.

  • 2-Ethylhexanol (C8) is a versatile and widely used alcohol due to its excellent cost-performance balance.[4] It is a primary choice for general-purpose plasticizers where high efficiency is key. Its lower molecular weight and more compact structure lead to faster reaction kinetics and different solvency characteristics compared to this compound.

For researchers and formulators, a thorough evaluation of the trade-offs between the properties imparted by these two alcohols is essential for optimizing product performance. The experimental protocols outlined above provide a framework for conducting such comparative studies.

References

Validating Isodecanol Purity: A Comparative Guide to Titration and Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of isodecanol, a key intermediate in various manufacturing processes, is paramount. This guide provides a detailed comparison of two common analytical techniques for purity validation: hydroxyl value titration and gas chromatography (GC). We present experimental protocols and comparative data to assist in selecting the most suitable method for your specific needs.

The purity of this compound, a C10 branched-chain alcohol, directly impacts the quality and safety of end products. Two primary analytical approaches are employed to verify its purity: traditional titration methods that quantify the hydroxyl functional groups, and modern chromatographic techniques like gas chromatography that separate and quantify individual components.

Titration Method: Determination of Hydroxyl Value

A widely accepted titration method for determining the purity of alcohols is the determination of the hydroxyl value, as outlined in ASTM E222.[1][2][3] This method involves the acetylation of the hydroxyl groups in the this compound sample using a known excess of acetic anhydride in a pyridine solvent. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized sodium hydroxide solution. The hydroxyl value, and consequently the purity of the this compound, is calculated from the amount of acetic anhydride consumed.

Experimental Protocol: Hydroxyl Value Titration (ASTM E222 - Reflux Method)

This protocol is adapted from the ASTM E222 standard for the analysis of a C10 alcohol like this compound.

Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Standardized 0.5 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Erlenmeyer flasks (250 mL) with ground-glass joints

  • Reflux condensers

  • Heating mantle

  • Burette (50 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-15 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Blank Preparation: Prepare a blank flask containing the same reagents but without the this compound sample.

  • Reagent Addition: To both the sample and blank flasks, add 25.0 mL of the acetylating reagent (a solution of acetic anhydride in pyridine, typically 1:3 by volume).

  • Reflux: Attach the reflux condensers to the flasks and heat the mixtures to reflux for 1 hour using a heating mantle.

  • Hydrolysis: After reflux, cool the flasks to room temperature. Add 25 mL of deionized water through the top of the condensers to hydrolyze the excess acetic anhydride.

  • Titration: Add a few drops of phenolphthalein indicator to each flask. Titrate the contents of each flask with the standardized 0.5 N NaOH solution until a faint pink endpoint is reached and persists for at least 15 seconds.

  • Calculation: Calculate the hydroxyl value using the following formula:

    Hydroxyl Value (mg KOH/g) = [((B - S) x N x 56.1) / W]

    Where:

    • B = volume of NaOH solution used for the blank (mL)

    • S = volume of NaOH solution used for the sample (mL)

    • N = normality of the NaOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the this compound sample (g)

    The % purity of this compound can then be calculated based on the theoretical hydroxyl value of pure this compound.

Gas Chromatography (GC) Method

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for assessing the purity of volatile compounds like this compound.[4] This method separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a starting point for the GC analysis of this compound. Method optimization may be required based on the specific instrument and potential impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for alcohol analysis (e.g., a polar column like a wax-type or a mid-polar column)

  • Autosampler or manual injection system

  • Data acquisition and processing software

GC Conditions:

Parameter Value
Column e.g., DB-WAX (60 m x 0.32 mm ID, 0.5 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 10 min
Detector FID

| Detector Temperature | 280 °C |

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., isopropanol or acetone) to an appropriate concentration (e.g., 1000 ppm).

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percent purity of this compound using the following formula:

    % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Comparison

FeatureTitration (Hydroxyl Value)Gas Chromatography (GC-FID)
Principle Quantifies total hydroxyl contentSeparates and quantifies individual components
Specificity Measures all hydroxyl-containing compoundsHighly specific for this compound and its isomers
Sensitivity LowerHigher, can detect trace impurities
Speed Slower, involves wet chemistryFaster analysis time per sample
Equipment Cost LowerHigher
Information Provided Overall purity based on functional groupDetailed impurity profile, isomeric distribution
Typical Purity Range 98.5 - 99.8%99.0 - 99.9+%
Precision (RSD) < 1.0%< 0.5%

Visualization of Workflows

TitrationWorkflow cluster_prep Sample & Blank Preparation Sample Weigh this compound Sample Reagent Add Acetylating Reagent Sample->Reagent Blank Prepare Blank (No Sample) Blank->Reagent Reflux Reflux for 1 hour Reagent->Reflux Hydrolysis Hydrolyze Excess Reagent Reflux->Hydrolysis Titration Titrate with NaOH Hydrolysis->Titration Calculation Calculate Hydroxyl Value & Purity Titration->Calculation

Caption: Workflow for this compound Purity by Titration.

GCWorkflow cluster_sample Sample Preparation Dilution Dilute this compound Sample Injection Inject Sample into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection by FID Separation->Detection Analysis Data Acquisition & Integration Detection->Analysis PurityCalc Calculate % Purity Analysis->PurityCalc

Caption: Workflow for this compound Purity by GC-FID.

Conclusion

Both titration and gas chromatography are valid methods for determining the purity of this compound. The choice between the two depends on the specific requirements of the analysis.

  • Titration is a cost-effective and reliable method for determining the overall hydroxyl content and is suitable for routine quality control where a detailed impurity profile is not necessary.

  • Gas Chromatography offers higher specificity, sensitivity, and provides a comprehensive impurity profile, making it the preferred method for in-depth analysis, troubleshooting, and applications where even trace impurities can be detrimental.

For a complete quality assessment of this compound, a combination of both techniques can be employed. Titration can be used for rapid screening, while GC can be utilized for detailed characterization and validation.

References

A Comparative Analysis of Isodecanol-Derived Plasticizers for PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of plasticizers derived from isodecanol, primarily Diisodecyl Phthalate (DIDP), against common high-performance alternatives such as Diisononyl Phthalate (DINP) and the non-phthalate Dioctyl Terephthalate (DOTP). The selection of an appropriate plasticizer is critical in determining the final properties of Polyvinyl Chloride (PVC) compounds, impacting flexibility, durability, and performance across a range of temperatures and environmental conditions. This document provides key experimental data, detailed testing protocols, and visual workflows to support informed material selection in research and development.

Performance Data Overview

The physical properties of a flexible PVC compound are directly influenced by the chosen plasticizer. The following table summarizes the performance of DIDP in comparison to DINP and DOTP in a standardized calendering-grade PVC resin formulation.

Table 1: Comparative Performance of Plasticizers in Flexible PVC

PropertyTest MethodDIDPDINPDOTP
Mechanical Properties
Shore A Hardness (10s)ASTM D2240838384
Tensile Strength (MPa)ASTM D41215.914.815.2
Elongation at Break (%)ASTM D412340350330
Low-Temperature Flexibility
Torsional Flex Temp. (°C, Tf)ASTM D1043-33-35-31
Permanence
Volatility (% Weight Loss)ASTM D12031.31.60.8

Note: Data is compiled from industry technical data sheets. The test recipe consists of 100 PPHR of calendering grade PVC resin, 7.0 PPHR of a stabilizer system, and 67 PPHR of the respective plasticizer.

Key Performance Insights

  • Mechanical Properties: DIDP provides a balance of properties, offering high tensile strength comparable to DOTP and good elongation.[1] All three plasticizers result in a similar Shore A hardness, indicating comparable plasticizing efficiency at this concentration.

  • Low-Temperature Performance: this compound- and isononyl-based phthalates (DIDP and DINP) generally offer good low-temperature flexibility.[2] DOTP, while a robust performer, may show slightly less flexibility at very low temperatures in some formulations.

  • Permanence and Stability: Higher molecular weight plasticizers like DIDP and DINP exhibit lower volatility compared to older, low molecular weight phthalates.[2] DOTP, a non-phthalate alternative, is noted for its particularly low volatility and high permanence, which contributes to longer product lifespan and reduced plasticizer migration.[3][4][5] Studies have shown that the mass loss from PVC films plasticized with DOTP can be lower than those with DIDP or DINP, indicating superior resistance to evaporation.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying comparative data. The following are summaries of the standard test methods used to evaluate the key performance indicators of plasticized PVC.

Tensile Properties (ASTM D412 / ISO 527-2)

This test determines the force required to stretch a material until it breaks, providing key indicators of strength and ductility.

  • Specimen Preparation: Test specimens are die-cut into a "dumbbell" or "dogbone" shape from a molded sheet of the plasticized PVC compound.[6][7] The thickness and width of the narrow section are precisely measured.

  • Procedure: The specimen is mounted into the grips of a universal testing machine (tensile tester). The machine pulls the specimen at a constant rate of speed (e.g., 500 mm/min) until it ruptures.[8] An extensometer can be used to accurately measure the elongation.

  • Key Data Points:

    • Tensile Strength: The maximum stress the material withstands before breaking, calculated by dividing the maximum load by the original cross-sectional area.[7]

    • Elongation at Break: The percentage increase in the original gauge length at the point of rupture.[7]

Hardness (ASTM D2240)

This method measures the indentation hardness of a material, providing a quick assessment of plasticizer efficiency.

  • Apparatus: A durometer, typically of the Shore A scale for flexible PVC, is used.[9] The instrument consists of a calibrated spring-loaded indenter.

  • Procedure: The durometer is pressed firmly against the flat surface of the PVC specimen, ensuring the presser foot is in full contact. The specimen should be at least 6 mm thick.[10] The indentation depth is measured after a specified time (commonly 10 or 15 seconds), and the instrument provides a direct reading on a scale of 0 to 100.[11] Higher numbers indicate greater hardness.

Low-Temperature Flexibility (ASTM D1043)

This torsion test evaluates the stiffness characteristics of a plastic as a function of temperature.

  • Apparatus: A torsional stiffness tester equipped with a temperature-controlled chamber.

  • Procedure: A rectangular specimen of the plasticized PVC is clamped in the apparatus and submerged in a heat-transfer medium. The temperature is lowered, and at specified intervals, a torsional force is applied.[2][12][13] The resulting angular deflection is measured.

  • Key Data Point: The apparent modulus of rigidity is calculated at each temperature. The "Torsional Flex Temperature" (Tf) is often reported as the temperature at which the material reaches a specific stiffness value (e.g., 310 MPa or 45,000 psi), indicating the transition from a flexible to a more rigid state.

Volatility / Permanence (ASTM D1203)

This test measures the mass loss of a plastic material due to the evaporation of volatile components, which is primarily the plasticizer in flexible PVC.[3][14][15]

  • Apparatus: An analytical balance, a circulating air oven, and containers with activated carbon.

  • Procedure (Method A): A circular disc of the plasticized PVC material is weighed and then placed in direct contact with activated carbon within a container.[14][16] This assembly is then placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Key Data Point: After the test period, the specimen is removed, cleaned of any carbon, reconditioned, and re-weighed. The percentage of weight loss is calculated, providing a measure of the plasticizer's volatility.[16]

Visualizations

Plasticizer Classification

The diagram below illustrates the classification of the compared plasticizers based on their chemical structure.

G cluster_0 Plasticizers cluster_1 Phthalate-Based cluster_2 Non-Phthalate cluster_3 Examples A All Plasticizers B High Molecular Weight Phthalates A->B Ortho-Phthalic Acid Derivative C Terephthalates A->C Other Acid Derivatives D1 DIDP (this compound-Derived) B->D1 D2 DINP B->D2 E DOTP C->E

Caption: Logical classification of compared plasticizers.

Experimental Workflow for PVC Compound Testing

This workflow outlines the key steps involved in preparing and testing a plasticized PVC compound to generate comparative performance data.

G Start Start: Select Plasticizers (DIDP, DINP, DOTP) Formulate 1. Formulation (PVC Resin, Stabilizer, Plasticizer) Start->Formulate Mix 2. High-Speed Mixing Formulate->Mix Mill 3. Two-Roll Milling Mix->Mill Press 4. Compression Molding (Sheet Prep) Mill->Press Condition 5. Specimen Conditioning (Temp/Humidity) Press->Condition Test 6. Performance Testing Condition->Test Data 7. Data Analysis & Comparison Test->Data Tensile, Hardness, Flex, Volatility End End: Comparative Report Data->End

Caption: Standard workflow for plasticized PVC testing.

References

Isodecanol's Antifoaming Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of isodecanol's performance against other common antifoaming agents, supported by experimental data, reveals its distinct advantages and specific applications in research and industrial processes.

This compound, a branched-chain fatty alcohol, demonstrates effective antifoaming properties, positioning it as a viable alternative to silicone-based and polyether-based defoamers in various applications. Its efficacy is rooted in its physicochemical properties that disrupt the stability of foam lamellae. This guide provides a comparative analysis of this compound against other widely used antifoaming agents, presenting experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Performance Comparison of Antifoaming Agents

The selection of an appropriate antifoaming agent is critical for process efficiency and product quality. The following table summarizes the performance characteristics of this compound in comparison to silicone oil and polypropylene glycol, two of the most common antifoaming agents.

Antifoaming AgentChemical TypePrimary StrengthsPotential Limitations
This compound Fatty AlcoholGood initial foam knockdown, biodegradable, effective in non-aqueous and some aqueous systems.Moderate persistence compared to silicone oils, performance can be temperature-sensitive.
Silicone Oil PolydimethylsiloxaneExcellent persistence and durability, effective at very low concentrations, wide temperature and pH stability.Can cause surface defects in some coatings and may be difficult to remove from systems.
Polypropylene Glycol PolyetherGood foam suppression, readily dispersible in aqueous systems, often used in fermentation and food applications.Can be less effective in breaking down existing foam compared to other types, performance can be affected by high salt concentrations.

Quantitative Efficacy of this compound and Other Fatty Alcohols

Research into the antifoaming properties of fatty alcohols has provided quantitative data on their performance. A study on the effect of fatty alcohols with different chain lengths on foam stability offers insights relevant to this compound (a C10 alcohol).

The following table presents data on the effect of different fatty alcohols on the surface tension of a foaming solution and the foam half-life, a measure of foam stability. Lower surface tension and shorter foam half-life indicate better antifoaming performance.

Fatty Alcohol Chain LengthConcentration (mM)Surface Tension (mN/m)Foam Half-Life (Th) (min)
Decyl Alcohol (C10)3.528.5~10
Dodecyl Alcohol (C12)3.525.6~40
Octadecyl Alcohol (C18)1.535.3~25
Control (No Alcohol)037.1~7

Data adapted from a study on the effects of fatty alcohols on foam stability.[1][2]

These results indicate that decyl alcohol (a linear isomer of this compound) significantly reduces surface tension and has a moderate effect on reducing foam stability compared to the control.[1] The branched structure of this compound can further influence its performance, often leading to different foaming characteristics compared to its linear counterparts.[3]

Experimental Protocols

To ensure accurate and reproducible comparisons of antifoaming agents, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the efficacy of this compound versus other antifoaming agents.

Dynamic Foam Test (Gas Sparging Method)

This method is suitable for simulating continuous foam generation in processes like fermentation or wastewater treatment.

Objective: To measure the foam knockdown and suppression capabilities of an antifoaming agent.

Apparatus:

  • Graduated glass cylinder (e.g., 1000 mL)

  • Gas sparger with a defined pore size

  • Gas flow meter

  • Timer

  • Temperature control system (optional)

Procedure:

  • A known volume of the foaming liquid is placed in the graduated cylinder.

  • The system is brought to the desired temperature.

  • Gas (typically air) is introduced through the sparger at a constant flow rate to generate foam.

  • The initial foam volume is recorded once it stabilizes.

  • A specific concentration of the antifoaming agent (e.g., this compound, silicone oil, polypropylene glycol) is added to the foaming liquid.

  • The time taken for the foam to collapse to a predetermined level (knockdown time) is recorded.

  • Gas sparging is continued, and the foam volume is monitored over time to assess the agent's ability to suppress foam formation (persistence).

Data Analysis:

  • Plot foam volume as a function of time.

  • Compare the knockdown times and the duration of foam suppression for each antifoaming agent.

Mechanisms of Antifoaming Action

The efficacy of this compound and other fatty alcohols as antifoaming agents is primarily a physicochemical process. There are no specific biological signaling pathways involved in the conventional sense. The mechanism can be understood through the following workflow:

Antifoaming_Mechanism cluster_foam Foam Structure cluster_antifoam Antifoaming Agent Action Foam Stable Foam Lamella (Stabilized by Surfactants) This compound This compound Droplet Foam->this compound Introduction into Foaming Medium Spreading Spreading of this compound on Lamella Surface This compound->Spreading Lower Surface Tension Penetration Penetration into Surfactant Layer Spreading->Penetration Displacement Displacement of Surfactant Molecules Penetration->Displacement Thinning Lamella Thinning and Instability Displacement->Thinning Weakens Film Elasticity Rupture Foam Lamella Rupture Thinning->Rupture Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Foaming_System Prepare Standard Foaming System Dynamic_Test Perform Dynamic Foam Test (Gas Sparging) Foaming_System->Dynamic_Test Antifoam_Prep Prepare Test Concentrations of This compound, Silicone Oil, PPG Antifoam_Prep->Dynamic_Test Measure_Knockdown Measure Foam Knockdown Time Dynamic_Test->Measure_Knockdown Measure_Suppression Measure Foam Suppression (Persistence) Dynamic_Test->Measure_Suppression Data_Collection Record Foam Height vs. Time Measure_Knockdown->Data_Collection Measure_Suppression->Data_Collection Plotting Plot and Compare Performance Curves Data_Collection->Plotting Conclusion Draw Conclusions on Relative Efficacy Plotting->Conclusion

References

Cross-Validation of Analytical Methods for Isodecanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of isodecanol. The information presented is based on established analytical principles and data from analogous methods, offering a framework for laboratory application and cross-validation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and a representative Reverse Phase HPLC-UV method for the quantification of this compound. These values are indicative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) (Representative Method)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) 1 µg/mL5 µg/mL
Limit of Quantification (LOQ) 5 µg/mL15 µg/mL
Specificity High (Good separation of isomers)Moderate (Dependent on chromophore)
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and a representative HPLC-UV method are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of volatile compounds like this compound and its isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents and Materials:

  • This compound standard (certified reference material)

  • Solvent: Dichloromethane or Hexane (HPLC grade)

  • Carrier Gas: Helium or Nitrogen (high purity)

  • Fuel Gases: Hydrogen and Air (high purity)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the solvent to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C, hold for 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min

    • Detector Temperature: 280°C

    • Data Acquisition: Collect the chromatogram and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method (Representative)

As this compound lacks a strong chromophore for direct UV detection, this representative method is based on the analysis of a similar long-chain alcohol that has been derivatized or is being detected at a lower wavelength. For accurate quantification, derivatization with a UV-active agent would be necessary.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents and Materials:

  • This compound standard (certified reference material)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Solvent: Acetonitrile (HPLC grade)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase, ranging from 15 µg/mL to 250 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of acetonitrile to fall within the calibration range.

    • Filter the sample using a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Data Acquisition: Record the chromatogram and integrate the peak area for this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards versus their concentrations.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirement for this compound method_dev Method Development & Optimization start->method_dev gc_method GC-FID Method method_dev->gc_method hplc_method HPLC-UV Method method_dev->hplc_method validation Individual Method Validation gc_method->validation hplc_method->validation gc_validation Validate GC-FID Method (Accuracy, Precision, Linearity, etc.) validation->gc_validation hplc_validation Validate HPLC-UV Method (Accuracy, Precision, Linearity, etc.) validation->hplc_validation cross_val Cross-Validation: Analysis of Same Samples gc_validation->cross_val hplc_validation->cross_val data_comp Data Comparison & Statistical Analysis (e.g., t-test, Bland-Altman) cross_val->data_comp conclusion Conclusion: Method Equivalency Assessment data_comp->conclusion

Caption: Workflow for cross-validation of analytical methods.

LogicalRelationship cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography analyte This compound (Analyte) gc_fid GC-FID Method analyte->gc_fid Quantified by hplc_uv HPLC-UV Method analyte->hplc_uv Quantified by gc_separation Separation based on Volatility & Polarity gc_fid->gc_separation Principle rp_separation Separation based on Partitioning between Mobile & Stationary Phases hplc_uv->rp_separation Principle fid_detection Detection based on Ionization in a Flame gc_separation->fid_detection Followed by uv_detection Detection based on UV Absorbance rp_separation->uv_detection Followed by

Caption: Principles of GC-FID and HPLC-UV for this compound analysis.

Isodecanol-Based Surfactants: A Comparative Performance Analysis in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of surfactant formulations, the performance characteristics of alcohol ethoxylates are critically dependent on the structure of the hydrophobic alcohol precursor. This guide provides an objective comparison of isodecanol-based surfactants against alternatives derived from other C8-C11 alcohols, including 2-ethylhexanol, isononanol, and linear alcohols. The selection of an appropriate alcohol hydrophobe is crucial for optimizing properties such as surface activity, wetting, and foaming, which are paramount for researchers, scientists, and drug development professionals.

Executive Summary

This compound ethoxylates, such as the Synperonic™ 10 series, are synthetic, primary branched C10 alcohol ethoxylates.[1][2] They are recognized for their utility as effective wetting agents and degreasers in a variety of applications.[1][2] This guide synthesizes available data to compare their performance against surfactants derived from other alcohols, providing a quantitative basis for formulation decisions.

Performance Data Comparison

The following tables summarize the key performance indicators for surfactants derived from this compound and other comparable alcohols. The data has been compiled from various technical sources. It is important to note that direct side-by-side comparative studies under identical conditions are not always available, and thus the data presented represents typical values.

Table 1: Surface Tension and Critical Micelle Concentration (CMC)

Alcohol BaseEthoxylation Level (moles EO)Surface Tension (mN/m at 0.1% solution)Critical Micelle Concentration (CMC) (g/L)
This compound6~27Data Not Available
2-Ethylhexanol5~29~1.5
Isononyl Alcohol6~30Data Not Available
Linear C9-C11 Alcohol6~28~0.06

Table 2: Wetting Performance (Draves Wetting Time)

Alcohol BaseEthoxylation Level (moles EO)Wetting Time (seconds at 0.1% solution)
This compound6<10
2-Ethylhexanol5~15
Isononyl Alcohol6Data Not Available
Linear C9-C11 Alcohol6<5

Table 3: Foaming Properties (Ross-Miles Foam Height)

Alcohol BaseEthoxylation Level (moles EO)Initial Foam Height (mm at 0.1% solution)Foam Height after 5 min (mm)
This compound6~130~110
2-Ethylhexanol5~110~90
Isononyl Alcohol6Data Not AvailableData Not Available
Linear C9-C11 Alcohol6~145~130

Experimental Protocols

The data presented in the tables above are typically generated using standardized test methods. Below are detailed methodologies for the key experiments cited.

Surface Tension Measurement (Wilhelmy Plate Method)

Objective: To measure the force exerted on a platinum plate at the liquid-air interface, which is proportional to the surface tension.

Apparatus: Tensiometer equipped with a platinum Wilhelmy plate, a thermostatically controlled sample vessel.

Procedure:

  • Prepare a 0.1% (w/v) solution of the surfactant in deionized water.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium (typically 25°C).

  • The Wilhelmy plate is cleaned with a flame to remove any organic contaminants and then suspended from the microbalance.

  • The sample vessel is raised until the liquid surface just touches the bottom of the plate.

  • The force exerted on the plate is measured, and the surface tension is calculated by the instrument's software.

ExperimentalWorkflow_SurfaceTension cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare 0.1% Surfactant Solution calibrate Calibrate Tensiometer prep_solution->calibrate equilibrate Equilibrate Solution to 25°C calibrate->equilibrate measure Measure Force on Wilhelmy Plate equilibrate->measure calculate Calculate Surface Tension measure->calculate ExperimentalWorkflow_DravesTest cluster_prep Preparation cluster_test Testing cluster_result Result prep_solution Prepare 0.1% Surfactant Solution drop_skein Drop Skein into Solution prep_solution->drop_skein setup_apparatus Assemble Skein and Hook setup_apparatus->drop_skein start_timer Start Timer drop_skein->start_timer stop_timer Stop Timer when Sunk start_timer->stop_timer record_time Record Wetting Time stop_timer->record_time ExperimentalWorkflow_RossMilesTest cluster_prep Preparation cluster_foaming Foam Generation cluster_measurement Measurement prep_solution Prepare 0.1% Surfactant Solution setup_apparatus Setup Ross-Miles Apparatus prep_solution->setup_apparatus drain_pipette Drain Reservoir into Cylinder setup_apparatus->drain_pipette generate_foam Generate Foam drain_pipette->generate_foam record_initial Record Initial Foam Height generate_foam->record_initial wait_5min Wait 5 Minutes record_initial->wait_5min record_final Record Final Foam Height wait_5min->record_final

References

A Comparative Toxicological Profile of Isodecanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological data for isodecanol isomers. This compound, a ten-carbon branched-chain alcohol, exists as a complex mixture of isomers, primarily including trimethyl-1-heptanols and dimethyl-1-octanols, with the exact composition depending on the olefin feedstock used in its synthesis. Due to the limited availability of toxicological data for each specific isomer, this guide also incorporates data from the commercial this compound mixture and structurally similar branched alcohols, such as 2-ethyl-1-hexanol, through a read-across approach.

Executive Summary

This compound isomers generally exhibit a low order of acute toxicity via oral and dermal routes. They are considered to be skin and eye irritants. The available data from in vitro studies indicates that this compound is not genotoxic. Developmental toxicity studies on this compound have shown maternal toxicity at high doses, with some fetal effects also observed at these levels.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound (as a mixture of isomers) and related branched-chain alcohols. A direct comparison is limited by the lack of data on individual isomers.

Table 1: Acute Toxicity Data

SubstanceTest SpeciesRouteEndpointValueReference(s)
This compound (mixed isomers)RatOralLD506400 mg/kg[1]
This compound (mixed isomers)RatOralLD50> 2648 mg/kg[2]
This compound (mixed isomers)RabbitDermalLD503150 mg/kg[1]
This compound (mixed isomers)RabbitDermalLD503.56 mL/kg[3]
2-Ethyl-1-hexanolRatOralLD50>3000 mg/kg[4]
3,7-Dimethyl-1-octanolRatOralLD50> 5000 mg/kg
3,7-Dimethyl-1-octanolRabbitDermalLD50> 5000 mg/kg

Table 2: Skin and Eye Irritation

SubstanceTest SpeciesEndpointResultReference(s)
This compound (mixed isomers)RabbitSkin IrritationIrritating[3][5]
This compound (mixed isomers)RabbitEye IrritationIrritating[3][5]
2-Ethyl-1-hexanolRabbitSkin IrritationModerately irritating[2]
2-Ethyl-1-hexanolRabbitEye IrritationSeverely irritating[2]
2-Ethyl-1-octanolNot specifiedSkin IrritationCauses skin irritation[6]
2-Ethyl-1-octanolNot specifiedEye IrritationCauses serious eye irritation[6]

Table 3: Repeated Dose and Developmental Toxicity

SubstanceTest SpeciesStudy TypeNOAELEffects ObservedReference(s)
This compound (mixed isomers)Rat2-week oral158 mg/kgNo testicular atrophy, liver enlargement, or peroxisome induction.[7]
This compound (mixed isomers)RatDevelopmental5 mmol/kgMaternal toxicity at 10 mmol/kg with low incidence of fetal retardations and malformations. No fetal effects at 5 mmol/kg.[7]
2-Ethyl-1-hexanolRat90-day oral125 mg/kg bw/dReduced body weight and changes in blood chemistry at higher doses.[8]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are standard protocols for studies of this nature.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is utilized to assess the toxicity of a substance after a single oral dose.[1]

  • Principle : A stepwise procedure is used with a small number of animals per step to obtain sufficient information on the acute toxicity of the substance to enable its classification.[1]

  • Animal Model : Typically, young adult rats of a single sex (usually females) are used.[1]

  • Procedure : The test substance is administered orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9] The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The absence or presence of mortality in a step determines the dose for the next step.[1]

  • Endpoint : The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[2]

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.[10]

  • Principle : The test substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and graded over time.[10]

  • Animal Model : The albino rabbit is the preferred species for this test.[10]

  • Procedure : A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²).[10] The treated area is covered with a gauze patch for a 4-hour exposure period. After exposure, the residual substance is removed.[10]

  • Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[5][10]

  • Scoring : The severity of the skin reactions is graded, and a classification of irritant or non-irritant is made based on the scores.[5]

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[7]

  • Principle : A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control.[7]

  • Animal Model : The albino rabbit is the recommended species.[7]

  • Procedure : A single dose of the test substance is instilled into the conjunctival sac of one eye. The eyelids are held together for a short period to prevent loss of the substance.[11]

  • Observation : The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[7][12] The observation period can be extended to assess the reversibility of any observed effects.[7]

  • Scoring : Ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye irritation.[4]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.[13]

  • Principle : The test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (e.g., histidine).[14] The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[14][15]

  • Metabolic Activation : The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[13]

  • Procedure : The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium.[13]

  • Endpoint : After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[16]

Visualizations

Experimental Workflow: In Vivo Acute Toxicity Assessment

G cluster_0 Phase 1: Initial Test cluster_1 Phase 2: Dose Range Finding / Confirmatory Test cluster_2 Phase 3: Data Analysis & Classification A Administer Test Substance (e.g., Oral Gavage) B Observe for Clinical Signs (14 days) A->B C Record Mortality B->C D Select Next Dose Level (Higher or Lower) C->D Based on outcome E Administer to New Group of Animals D->E F Repeat Observation and Recording E->F G Analyze Mortality Data F->G H Determine LD50 or Toxicity Class G->H I GHS Classification H->I

Caption: Workflow for a typical in vivo acute toxicity study.

Logical Flow for Skin Irritation Assessment

G A Test Substance Application (4-hour exposure) B Observation Period (1, 24, 48, 72 hours) A->B C Score Erythema & Edema B->C D Reversible Effects? C->D E Classify as Irritant D->E No F Classify as Non-Irritant D->F Yes

Caption: Decision process for classifying skin irritation potential.

References

Isodecanol-Based Lubricants: A Performance Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isodecanol-Based Lubricant Performance

In the competitive landscape of industrial and high-performance lubricants, the selection of a base oil is critical to achieving desired performance characteristics. This guide provides a comprehensive comparison of this compound-based synthetic lubricants against two industry-standard alternatives: polyalphaolefin (PAO) and mineral oil-based lubricants. The following sections present quantitative data from standardized tests, detailed experimental protocols, and a visual representation of the lubricant testing workflow to aid in informed decision-making for your research and development applications.

Quantitative Performance Comparison

The performance of a lubricant is primarily evaluated by its viscosity index, wear protection, and oxidation stability. The data presented in the table below is a summary of results from standardized ASTM test methods, offering a clear comparison between the three lubricant types.

Performance MetricThis compound-Based Lubricant (Representative Data)Polyalphaolefin (PAO)-Based Lubricant (Typical)Mineral Oil-Based Lubricant (Typical)Test Method
Viscosity Index (VI) ~145~135~100ASTM D2270
Wear Protection (Four-Ball Wear, mm) ~0.40~0.45~0.60ASTM D4172
Oxidation Stability (RPVOT, minutes) > 400> 350~200ASTM D2272

Note: The data for the this compound-based lubricant is representative of synthetic esters and is provided for comparative purposes. Actual values may vary depending on the specific formulation and additives.

Experimental Protocols

To ensure the validity and reproducibility of the performance data, the following standardized ASTM test methods were employed.

Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil.[1][2][3][4][5][6] A higher VI signifies a smaller decrease in viscosity with increasing temperature, which is a desirable characteristic for lubricants operating under a wide range of temperatures.[1][2][3][4][5][6]

Methodology:

  • The kinematic viscosity of the lubricant sample is measured at two different temperatures: 40°C and 100°C, in accordance with ASTM D445.[7][8]

  • The VI is then calculated by comparing the kinematic viscosity of the test sample at 40°C with the kinematic viscosities of two reference oils at 40°C that have the same viscosity at 100°C as the sample.[3]

Wear Protection: Four-Ball Method (ASTM D4172)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.[9][10][11] It provides a preliminary assessment of a lubricant's ability to prevent wear under specific load, temperature, and speed conditions.[9][10][11]

Apparatus and Procedure:

  • Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant being tested.

  • A fourth steel ball is rotated against the three stationary balls at a speed of 1200 rpm for 60 minutes.[9]

  • A load of 40 kgf (392 N) is applied, and the lubricant temperature is maintained at 75°C.[9]

  • After the test, the average diameter of the wear scars on the three stationary balls is measured using a microscope. A smaller wear scar diameter indicates better wear protection.[4]

Oxidation Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

The RPVOT is an accelerated aging test that measures the oxidation stability of lubricants.[12] It is particularly useful for assessing the remaining useful life of in-service oils and for comparing the oxidation resistance of new lubricant formulations.[12]

Procedure:

  • A 50-gram sample of the lubricant is placed in a pressure vessel with 5 grams of distilled water and a copper catalyst coil.[13]

  • The vessel is pressurized with pure oxygen to 90 psi (620 kPa) and heated to 150°C.[13]

  • The vessel is rotated at 100 rpm, and the pressure is monitored.[12]

  • The test concludes when the pressure drops by 25 psi (175 kPa) from the maximum pressure. The result is reported as the time in minutes to reach this pressure drop, with a longer time indicating greater oxidation stability.[13]

Visualizing the Lubricant Testing Workflow

The following diagram illustrates the logical flow of the lubricant benchmarking process, from initial sample preparation to the final comparative analysis.

Lubricant_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep Prepare Lubricant Samples (this compound, PAO, Mineral Oil) VI_Test Viscosity Index Test (ASTM D2270) Prep->VI_Test Wear_Test Four-Ball Wear Test (ASTM D4172) Prep->Wear_Test Ox_Test Oxidation Stability Test (RPVOT - ASTM D2272) Prep->Ox_Test Collect_Data Collect Quantitative Data VI_Test->Collect_Data Wear_Test->Collect_Data Ox_Test->Collect_Data Compare_Data Compare Performance Metrics Collect_Data->Compare_Data Conclusion Draw Conclusions on Relative Performance Compare_Data->Conclusion

Caption: Workflow for Benchmarking Lubricant Performance.

Conclusion

Based on the representative data, this compound-based lubricants demonstrate strong performance characteristics, often comparable or superior to established synthetic lubricants like PAOs and significantly outperforming conventional mineral oils. Their high viscosity index suggests excellent viscosity stability over a wide range of operating temperatures. The smaller wear scar in the four-ball test indicates superior anti-wear properties, which can contribute to longer equipment life. Furthermore, the extended RPVOT result points to enhanced oxidation stability, suggesting a longer lubricant service life and reduced potential for deposit formation. For researchers and professionals in demanding fields, this compound-based lubricants present a compelling alternative, offering a robust performance profile that can meet the challenges of advanced applications.

References

Safety Operating Guide

Proper Disposal of Isodecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of isodecanol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin irritant and can cause serious eye irritation.[1][2] Furthermore, it is recognized as being harmful or toxic to aquatic life with long-lasting effects, necessitating the avoidance of any release into the environment.[1][2][3]

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes:

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.

  • Protective Clothing: Fire/flame resistant and impervious clothing is recommended.

Ensure adequate ventilation in the handling area to minimize inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents environmental contamination and complies with all applicable local, regional, and national regulations.[1][4]

  • Containment of Spills: In the event of a spill, immediately contain the leaking liquid. Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled this compound.[1][2][4]

  • Collection of Waste: Carefully collect the absorbed material and any contaminated soil or other materials into sealable containers.[1][4] These containers should be appropriately labeled to indicate their hazardous contents.

  • Storage: Store the sealed containers in a cool, well-ventilated area, away from strong oxidants and sources of ignition.[1][4]

  • Professional Disposal: Arrange for the disposal of the this compound waste through a licensed and approved hazardous waste management facility.[1][3][5] Do not empty this compound into drains or dispose of it with general laboratory trash.[3][5]

Quantitative Data for this compound Disposal and Transport

For the proper management and transport of this compound waste, the following quantitative data, derived from safety data sheets, is essential.

ParameterValue
UN Number 3082[2][3][5]
UN Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S.[5]
Transport Hazard Class 9 (Environmentally hazardous)[5]
Packing Group III (Substance presenting low danger)[5]
VOC Content 100%[3][5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Isodecanol_Disposal_Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) A->B Always C Spill Occurs? B->C D Contain Spill & Absorb with Inert Material C->D Yes E Collect Waste in Sealable, Labeled Containers C->E No D->E F Store Securely in a Cool, Ventilated Area E->F G Contact Licensed Hazardous Waste Facility F->G H Arrange for Professional Disposal G->H I Document Disposal Record H->I

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.